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4-Nonylphenol

Cat. No.: B7770406
CAS No.: 68081-86-7
M. Wt: 220.35 g/mol
InChI Key: IGFHQQFPSIBGKE-UHFFFAOYSA-N
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Description

4-nonylphenol is a member of the class of phenols that is phenol which is para-substituted with a nonyl group. It has a role as an environmental contaminant.
Environmental pollutant arising from the degradation of nonionic surfactants in sewage Nonoxynol-9, one of the APEs, is used as a surfactant in cleaning and cosmetic products, and as a spermicide in contraceptives. Nonylphenol is an organic compound of the wider family of alkylphenols. It is a product of industrial synthesis formed during the alkylation process of phenols, particularly in the synthesis of polyethoxylate detergents. Because of their man-made origins, nonylphenols are classified as xenobiotics. In nonylphenols, a hydrocarbon chain of nine carbon atoms is attached to the phenol ring in either the ortho (2), meta (3), or para (4) position, with the most common ring isomers being ortho or para (e.g. figure 1 para-nonylphenol). Moreover, the alkyl chains can exist as either linear n-alkyl chains, or complex branched chains. Nonylphenol is commonly obtained as a mixture of isomers, and is thus usually found as a pale yellow liquid at room temperature with a freezing point of -10°C and a boiling point of 295-320°C. However, pure isomers of nonylphenol crystallize readily at room temperatures and for example, para-n-nonylphenol, forms white crystals at room temperature. Nonylphenol, and a related compound tert-octylphenol, were first detected as an air pollutant in New York City and New Jersey, probably due to its evaporation from the Hudson river and other smaller rivers in the region that routinely receive municipal wastewaters. It is possible that the atmosphere is a destructive sink for nonylphenol as it is probably reactive with atmospheric radicals and/or is photoactive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B7770406 4-Nonylphenol CAS No. 68081-86-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nonylphenol
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InChI

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3
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InChI Key

IGFHQQFPSIBGKE-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)O
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Molecular Formula

C15H24O
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DSSTOX Substance ID

DTXSID5033836
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Molecular Weight

220.35 g/mol
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Physical Description

Pale yellow viscous liquid; [HSDB] White crystalline solid; [MSDSonline], Solid
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Boiling Point

317 °C, Pale-yellow, viscous liquid; slight phenolic odor. Specific gravity: 0.950 at 20 °C/20 °C. BP: 293 °C. FP: -10 °C (sets to glass below this temperature). Viscosity: 563 cP at 20 °C... Insoluble in water; soluble in most organic solvents /Nonylphenol, 25154-52-3/
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Flash Point

113 °C (235 °F) - closed cup
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Solubility

In water, 7 mg/L at 25 °C, Insoluble in water, Soluble in benzene, carbon tetrachloride, heptane, 0.007 mg/mL at 25 °C
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Density

0.950 g/cu cm at 20 °C
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Vapor Pressure

0.000818 [mmHg], 0.109 Pa at 25 °C /8.18X10-4 mm Hg/
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Color/Form

Viscous, yellow liquid

CAS No.

104-40-5, 68081-86-7
Record name 4-Nonylphenol
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Melting Point

42 °C, 41 - 42.5 °C
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Foundational & Exploratory

4-Nonylphenol synthesis and structural isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Structural Isomers of 4-Nonylphenol (B119669)

For Researchers, Scientists, and Drug Development Professionals

This compound (4-NP) is a significant industrial chemical primarily used in the production of nonylphenol ethoxylates, antioxidants, and other specialty chemicals.[1] Due to its complex isomeric nature and its classification as an endocrine-disrupting chemical, a thorough understanding of its synthesis and the characteristics of its various isomers is crucial for researchers in environmental science, toxicology, and drug development.[2][3] This technical guide provides a comprehensive overview of the synthesis of this compound, details the formation and variety of its structural isomers, and presents key quantitative data and experimental methodologies.

Synthesis of this compound

The industrial production of this compound is predominantly achieved through the acid-catalyzed alkylation of phenol (B47542) with a mixture of nonenes.[4][5] This process, a type of Friedel-Crafts alkylation, results in a complex mixture of nonylphenol isomers, with the nonyl group attached to the phenol ring at various positions and with different branching structures.[5][6]

Precursors and Catalysts
  • Phenol: The aromatic substrate for the alkylation reaction.

  • Nonene: The alkylating agent. Typically, a mixture of branched nonene isomers, often derived from the trimerization of propylene (B89431), is used.[7] This is a key factor contributing to the complexity of the final product mixture.

  • Catalysts: A variety of acid catalysts are employed to facilitate the reaction. These include:

    • Solid Acid Catalysts: Sulfonated styrene/divinylbenzene copolymer resins (ion exchange resins) are commonly used in industrial processes.[7]

    • Liquid Acid Catalysts: Concentrated sulfuric acid is a traditional catalyst for this reaction.[8]

    • Ionic Liquids: Alkaline ionic liquids have been explored as a more environmentally friendly alternative.[8]

Reaction Mechanism and Isomer Formation

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The nonene is first protonated by the acid catalyst to form a carbocation. This carbocation then acts as an electrophile and attacks the electron-rich phenol ring. The substitution can occur at the ortho, meta, or para positions relative to the hydroxyl group.[4][6] However, the para-substituted isomer (this compound) is the major product, typically comprising over 90% of the mixture. The ortho-substituted isomers are formed to a lesser extent, while the meta-isomers are generally not significant.[6][9]

The use of a branched nonene mixture leads to the formation of a multitude of structural isomers of the nonyl group itself. Technical nonylphenol is a complex mixture of over 100 different isomers.[10] Branched this compound, in particular, has 211 possible structural isomers.[11][12]

Structural Isomers of Nonylphenol

The term "nonylphenol" typically refers to a mixture of isomers. The complexity of this mixture arises from two main factors: the point of attachment of the nonyl group to the phenol ring and the isomeric structure of the nonyl group itself.

Positional Isomerism

The nonyl group can be attached to the phenol ring at three different positions:

  • para-Nonylphenol (4-NP): The nonyl group is at the para position (position 4) relative to the hydroxyl group. This is the most predominant isomer in technical mixtures.

  • ortho-Nonylphenol (2-NP): The nonyl group is at the ortho position (position 2). These isomers are present in smaller amounts.

  • meta-Nonylphenol (3-NP): The nonyl group is at the meta position (position 3). These are generally minor components.[6]

Alkyl Chain Isomerism

The nine-carbon alkyl (nonyl) group can exist as a linear chain or as various branched structures. Since propylene trimer is a common source for the nonene used in synthesis, the resulting nonyl group is typically highly branched.[7] This branching leads to a vast number of possible structural isomers. For example, some identified isomers in technical mixtures include 4-(3',5'-dimethyl-3'-heptyl)phenol and 4-(3',6'-dimethyl-3'-heptyl)phenol.[13] The specific isomer profile can vary between different commercial nonylphenol products.[10]

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and isomeric composition of this compound.

ParameterValueReference
Synthesis Yield (Industrial Process)
This compound Yield (based on propylene trimer)92% of theoretical[7]
Phenol Conversion57%[7]
Propylene Trimer Conversion95%[7]
Isomer Distribution in Technical Nonylphenol
para-Isomers>90%
ortho-Isomers<10%
Estrogenic Potency of Selected Isomers
4-(1,1-dimethyl-2-ethyl-pentyl)-phenol (NP7)Highest estrogenic activity among tested isomers[14]
4-(3',5'-dimethyl-3'-heptyl)phenol (p353-NP)Same relative potency as the technical p-NP mixture[13][15]
4-(2',6'-dimethyl-2'-heptyl)phenol (p262-NP)Weak estrogen receptor agonist[13][15]
4-(2'-methyl-2'-octyl)phenol (p22-NP)Weak estrogen receptor agonist[13][15]
4-n-nonylphenol (linear)Weak estrogen receptor agonist[15]

Experimental Protocols

Laboratory Synthesis of this compound

This protocol is a representative method based on literature descriptions.[7][8]

Materials:

  • Phenol

  • Propylene trimer (or a mixture of nonenes)

  • Sulfonated styrene/divinylbenzene copolymer resin (acidic ion exchange resin), dehydrated

  • Three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser

Procedure:

  • In a three-necked flask, prepare a suspension of phenol and the dehydrated ion exchange resin.

  • Heat the mixture to 120°C with constant stirring (e.g., 500 rpm).[7]

  • Slowly add the propylene trimer dropwise to the reaction mixture over a period of several hours.

  • After the addition is complete, continue stirring the mixture at 120°C for an additional 1-3 hours to ensure complete reaction.[8]

  • Cool the reaction mixture to room temperature.

  • Filter the suspension to remove the ion exchange resin catalyst.

  • The resulting liquid contains the nonylphenol mixture, unreacted phenol, and nonene.

  • Subject the mixture to fractional distillation under reduced pressure to separate the this compound from the unreacted starting materials and byproducts. The boiling point of this compound is reported as 175°-180°C at 27 millibars.[7]

Isomer Analysis

The complex mixture of nonylphenol isomers can be analyzed using high-resolution analytical techniques.

Methodology:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying the various isomers.[16][17] A long capillary column (e.g., 100 m) can be used to achieve good separation of the isomers.[16]

  • High-Performance Liquid Chromatography (HPLC): Can be used for the separation and purification of specific isomers or isomer groups.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of purified isomers.[16][19]

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway Phenol Phenol Intermediate Carbocation Intermediate Phenol->Intermediate Electrophilic Aromatic Substitution Nonene Nonene (Propylene Trimer) Catalyst Acid Catalyst (e.g., Ion Exchange Resin) Nonene->Catalyst Protonation Catalyst->Intermediate Product This compound (Isomer Mixture) Intermediate->Product

Caption: General synthesis pathway for this compound via acid-catalyzed alkylation of phenol with nonene.

Relationship of this compound Isomers

Isomer_Relationship cluster_product Technical Nonylphenol Mixture cluster_para_isomers para-Nonylphenol Isomers Para_NP para-Nonylphenol (>90%) Isomer1 4-(3',5'-dimethyl-3'-heptyl)phenol Para_NP->Isomer1 Isomer2 4-(3',6'-dimethyl-3'-heptyl)phenol Para_NP->Isomer2 Isomer3 ... (over 100 isomers) Para_NP->Isomer3 Ortho_NP ortho-Nonylphenol (<10%) Meta_NP meta-Nonylphenol (trace)

Caption: Hierarchical relationship of isomers within a technical nonylphenol mixture.

Biological Implications and Estrogenic Activity

This compound is classified as a xenoestrogen, meaning it can mimic the effects of estrogen in the body.[2] This endocrine-disrupting activity is a significant concern for environmental and human health.[3] Research has shown that the estrogenic potency of nonylphenol varies significantly among its different isomers.[13][15] For instance, some branched isomers exhibit higher estrogenic activity than the linear isomer, while others are significantly less potent.[13][15] This highlights the importance of isomer-specific analysis when assessing the biological effects of nonylphenol exposure. The interaction of this compound with estrogen receptors can disrupt normal hormonal signaling pathways.[2]

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-Nonylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonylphenol (B119669) (4-NP) encompasses a group of organic compounds characterized by a phenol (B47542) ring substituted with a nine-carbon alkyl chain at the fourth position. Commercially, 4-NP is produced as a complex mixture of isomers, primarily with branched nonyl groups, through the acid-catalyzed alkylation of phenol with nonene.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound isomers, offering quantitative data, detailed experimental methodologies, and visual representations of key concepts to support research and development activities. The properties of the technical mixture often differ from those of individual isomers, a critical consideration for toxicological and environmental fate studies.

Physicochemical Properties

The physicochemical properties of this compound isomers are crucial for understanding their environmental distribution, bioavailability, and potential for bioaccumulation. These properties are highly dependent on the specific isomeric structure, particularly the branching of the nonyl chain. The following tables summarize key quantitative data for the technical mixture of 4-NP and the linear isomer, 4-n-nonylphenol. Data for specific branched isomers is sparse, but available information is included.

Table 1: General and Physical Properties of this compound
PropertyTechnical Mixture of this compound4-n-Nonylphenol
CAS Number 84852-15-3[1]104-40-5[1]
Molecular Formula C₁₅H₂₄OC₁₅H₂₄O
Molar Mass 220.35 g/mol 220.35 g/mol
Appearance Pale yellow, viscous liquid[1]White crystalline solid
Melting Point -8 to 2 °C[1]43 to 46 °C
Boiling Point 293 to 297 °C[1]127 to 130 °C (at 27 mmHg)
Density 0.953 g/cm³0.937 g/cm³
Refractive Index Not widely reported1.511 (at 20°C)
Table 2: Solubility and Partitioning Behavior of this compound
PropertyTechnical Mixture of this compound4-n-Nonylphenol
Water Solubility 6 mg/L (at pH 7)[1]Sparingly soluble (0.020 g/L at 25°C)
Vapor Pressure 0.000818 mmHgNot widely reported
Henry's Law Constant 3.4 x 10⁻⁵ atm·m³/molNot widely reported
Octanol-Water Partition Coefficient (log Kow) 5.76Not widely reported

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to the characterization of chemical substances. The following sections detail the methodologies for key experiments, largely based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Melting Point/Melting Range Determination (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs. For pure substances, this is a sharp point, while for mixtures and impure substances, it occurs over a range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry substance is introduced into a capillary tube, which is then sealed at one end. The sample is compacted by tapping the tube.

  • Apparatus: A melting point apparatus with a heated metal block or a liquid bath is used. The apparatus must have a calibrated thermometer or a digital temperature sensor.

  • Heating: The capillary tube containing the sample is placed in the heating block. The temperature is raised at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle disappears is recorded as the completion of melting. The range between these two temperatures is the melting range.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output A Dry Sample B Grind to Fine Powder A->B C Pack into Capillary Tube B->C D Place in Melting Point Apparatus C->D Insert Sample E Heat at a Controlled Rate D->E Start Heating F Observe and Record Melting Range E->F Visual Inspection G Melting Point/Range F->G Data

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Ebulliometer Method

  • Apparatus: An ebulliometer, a device that measures the boiling point of a liquid by creating an equilibrium between the liquid and vapor phases, is used. It is equipped with a condenser and a precise temperature measuring device.

  • Procedure: The liquid sample is placed in the ebulliometer and heated. The temperature of the boiling liquid is continuously monitored.

  • Equilibrium: The temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature reading, is recorded as the boiling point. Pressure corrections may be necessary if the atmospheric pressure is not at standard conditions.

Water Solubility Determination (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can be dissolved in water at a given temperature.

Methodology: Shake-Flask Method

  • Preparation: A supersaturated solution of the 4-NP isomer is prepared in deionized water in a flask.

  • Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The solution is allowed to stand to allow any undissolved material to settle. Centrifugation may be used to aid separation.

  • Analysis: A sample of the clear aqueous phase is carefully removed and the concentration of the dissolved 4-NP isomer is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Vapor Pressure Determination (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

Methodology: Static Method

  • Apparatus: A sample of the substance is placed in a thermostatted container connected to a pressure measuring device.

  • Degassing: The sample is degassed to remove any dissolved air.

  • Equilibration: The container is heated to the desired temperature, and the system is allowed to reach equilibrium.

  • Measurement: The pressure inside the container, which is the vapor pressure of the substance at that temperature, is measured. This is repeated at several temperatures to establish a vapor pressure curve.

Octanol-Water Partition Coefficient (log Kow) Determination (OECD Guideline 117)

The octanol-water partition coefficient (Kow) is a measure of the lipophilicity of a substance, representing the ratio of its concentration in octanol (B41247) to its concentration in water at equilibrium.

Methodology: HPLC Method

  • Principle: This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its log Kow.

  • Calibration: A series of reference compounds with known log Kow values are injected into the HPLC system to create a calibration curve of retention time versus log Kow.

  • Sample Analysis: The 4-NP isomer is injected into the same HPLC system under identical conditions.

  • Calculation: The retention time of the isomer is used to determine its log Kow by interpolation from the calibration curve.

logKow_hplc_workflow cluster_calibration Calibration cluster_analysis Sample Analysis cluster_determination Determination A Inject Reference Compounds (Known log Kow) B Measure Retention Times A->B C Generate Calibration Curve (log Kow vs. Retention Time) B->C F Determine log Kow from Calibration Curve C->F Interpolate D Inject 4-NP Isomer E Measure Retention Time D->E E->F Input

Isomer Synthesis and Analysis

The vast number of possible this compound isomers necessitates robust methods for their synthesis and separation to study the properties of individual isomers.

Synthesis of Branched this compound Isomers

A common method for the synthesis of specific branched 4-NP isomers is the Friedel-Crafts alkylation of phenol with a specific tertiary nonanol or nonene in the presence of an acid catalyst.

Example: Synthesis of 4-(3',6'-dimethyl-3'-heptyl)phenol

  • Reactant Preparation: Synthesis of the specific alkylating agent, such as 3,6-dimethylheptan-3-ol.

  • Alkylation: The alcohol is reacted with phenol in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid. The reaction is typically carried out at a controlled temperature to favor para-substitution.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified, often by column chromatography, to isolate the desired isomer.

Analytical Separation and Identification of Isomers

Due to the structural similarity of the isomers, their separation and identification require high-resolution analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. Different isomers will have slightly different retention times on the GC column, and their mass spectra can provide information about their fragmentation patterns, aiding in structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with specialized columns, can also be used to separate 4-NP isomers.

isomer_diversity cluster_phenol phenol Phenol Ring n_nonyl n_nonyl phenol->n_nonyl Substitution at para position branched1 branched1 phenol->branched1 branched2 branched2 phenol->branched2 branched3 branched3 phenol->branched3 etc etc phenol->etc

Conclusion

The physicochemical properties of this compound are complex and highly dependent on the isomeric composition. This guide has summarized the available quantitative data for the technical mixture and key isomers, and has provided an overview of the standard experimental protocols for their determination. For researchers, scientists, and drug development professionals, a thorough understanding of these properties and the methods used to measure them is essential for accurate risk assessment, environmental modeling, and the development of safe and effective products. Further research into the properties of a wider range of individual isomers is crucial for a more complete understanding of this important class of compounds.

References

4-Nonylphenol: A Technical Guide to its Function as a Xenoestrogen and Endocrine Disruptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nonylphenol (B119669) (4-NP), a persistent environmental contaminant, is a well-documented xenoestrogen and endocrine-disrupting chemical (EDC). Arising from the degradation of nonylphenol ethoxylates used in numerous industrial and consumer products, 4-NP poses a significant risk to wildlife and human health.[1] Its structural similarity to estradiol (B170435) allows it to interact with estrogen receptors (ERs), thereby mimicking or antagonizing the actions of endogenous estrogens. This interaction triggers a cascade of molecular events that can disrupt normal endocrine function, leading to adverse effects on reproductive, developmental, neurological, and immune systems.[1][2] This technical guide provides an in-depth overview of the mechanisms of 4-NP's endocrine-disrupting activities, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Physicochemical Properties and Environmental Fate

This compound is a complex mixture of isomers, with 4-NP being the most common commercial form.[2] It is a viscous, straw-colored liquid with low water solubility and a high octanol-water partition coefficient (log Kow of 4.48), indicating its lipophilic nature and tendency to bioaccumulate in organisms.[2] In the environment, 4-NP is persistent, particularly in anaerobic sediments, with a half-life that can exceed 60 years.[1] Its primary route of entry into aquatic ecosystems is through wastewater treatment plant effluents.[2]

Xenoestrogenic and Endocrine-Disrupting Mechanisms

The endocrine-disrupting effects of 4-NP are multifaceted, primarily stemming from its ability to interact with nuclear hormone receptors.

Estrogenic Activity

4-NP is a well-established estrogen receptor agonist, binding to both ERα and ERβ, albeit with a lower affinity than the endogenous hormone 17β-estradiol (E2).[2] This binding initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The activated ER dimer then binds to estrogen response elements (EREs) in the promoter regions of target genes, modulating their transcription.[1] This can lead to the inappropriate expression of estrogen-responsive genes, disrupting normal physiological processes.

Anti-androgenic Activity

In addition to its estrogenic effects, 4-NP exhibits anti-androgenic properties. It can act as an antagonist to the androgen receptor (AR), inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[3][4] This antagonism can interfere with male reproductive development and function. Studies have shown that 4-NP can inhibit androgen-induced AR transcriptional activity.[3][4]

Effects on Thyroid Hormone Signaling

Evidence suggests that 4-NP can also disrupt the thyroid hormone system. It has been shown to act as an antagonist of thyroid hormone receptors (TRs), potentially interfering with the metabolic and developmental roles of thyroid hormones.[5] Perinatal exposure to 4-NP in rats has been linked to decreased serum levels of free triiodothyronine (FT3) and free thyroxine (FT4) in male offspring, along with structural changes in the thyroid gland.[6][7]

Other Endocrine-Disrupting Mechanisms

4-NP has been shown to interfere with the synthesis and metabolism of steroid hormones by altering the expression of key steroidogenic enzymes.[8] It can also induce cellular stress, including oxidative stress and endoplasmic reticulum stress, which can further disrupt cellular signaling and contribute to its toxicity.[1]

Quantitative Data on Endocrine Disruption

The following tables summarize key quantitative data from various in vitro and in vivo studies on the endocrine-disrupting effects of 4-NP.

Table 1: Estrogen Receptor Binding Affinity of this compound

Assay TypeReceptorTest SystemRelative Binding Affinity (RBA) % (E2 = 100%)IC50 / EC50Reference
Competitive BindingERαRat Uterine Cytosol0.035 - 0.037IC50: 4.00 x 10⁻⁷ M - 4.40 x 10⁻⁷ M[1]
Competitive BindingERRainbow Trout0.005-
Cell-Free AssayERβ-Lower than ERα-
Intact Cell Assay (MCF-7)ERHuman Breast Cancer Cells0.026 (in serum-free medium)-[9]
Intact Cell Assay (MCF-7)ERHuman Breast Cancer Cells0.0039 (in adult serum)-[9]

Table 2: In Vitro Estrogenic and Anti-Androgenic Activity of this compound

Assay TypeEndpointTest SystemConcentrationEffectReference
Yeast Estrogen Screen (YES)β-galactosidase activityRecombinant S. cerevisiae-Estrogenic
MCF-7 Cell Proliferation (E-SCREEN)Cell ProliferationHuman Breast Cancer Cells-Proliferative
Reporter Gene AssayERα activationNeuroblastoma SH-SY5Y cellsEC50: 0.58 ± 0.25 µmol/LIncreased ERα activity
Androgen Receptor Reporter Gene AssayAR antagonismCV-1 cellsIC50: (2.02 ± 0.90) x 10⁻⁵ MAnti-androgenic[10]
Competitive Androgen Binding Assay[³H]DHT binding to ARHeLa cells~5 nM30% inhibition[3][4]

Table 3: In Vivo Effects of this compound on Endocrine Endpoints

SpeciesEndpointExposure DetailsEffectReference
Chinese sturgeon (Acipenser sinensis)Vitellogenin (VTG) mRNA induction100 mg/kg/week for 3 weeks (injection)4.51 ± 1.68 (VTG/β-actin ratio)[2]
Atlantic salmon (Salmo salar)Luteinizing Hormone β (LHβ) mRNA50 and 125 mg/kg BW (single injection)Up to 6-fold induction in females[11]
Male RatsSerum Testosterone30, 90, 270 mg/(kg·d) for 28 days (gavage)Increased[12]
Male RatsSerum Estrone (E1)30, 90, 270 mg/(kg·d) for 28 days (gavage)Increased[12]
Male Rats (F1 generation)Serum Free Triiodothyronine (FT3)25, 50, 100 mg/kg/day to dams (gestational/lactational)Decreased[6]
Male Rats (F1 generation)Serum Free Thyroxine (FT4)25, 50, 100 mg/kg/day to dams (gestational/lactational)Decreased[6]

Table 4: Effects of this compound on Gene Expression

GeneTest SystemExposure DetailsFold ChangeReference
pS2MCF-7 cells-Upregulated
Cyclin D1Neuroblastoma SH-SY5Y cells-Upregulated
Gonadal aromatase (CYP19a1a)Testes of Heteropneustes fossilis64 µg/L and 160 µg/L for 30-60 daysUpregulated
3-beta-hydroxysteroid dehydrogenase (3-β HSD)Testes of Heteropneustes fossilis64 µg/L and 160 µg/L for 30-60 daysDownregulated

Key Signaling Pathways

The following diagrams illustrate the primary signaling pathways disrupted by this compound.

Estrogenic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4NP This compound ER Estrogen Receptor (ERα / ERβ) 4NP->ER Binds to ER ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding cluster_nucleus cluster_nucleus ER_dimer->cluster_nucleus Translocation Gene_Transcription Gene Transcription (e.g., pS2, Cyclin D1) ERE->Gene_Transcription Activation mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Altered Cellular Response Protein->Cellular_Response

Caption: Estrogenic signaling pathway of this compound.

AntiAndrogenic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4NP This compound AR Androgen Receptor (AR) 4NP->AR Antagonistic Binding Androgen Androgen (e.g., Testosterone) Androgen->AR Binds to AR AR_Androgen AR-Androgen Complex Blocked_Response Blocked Androgenic Response AR->Blocked_Response ARE Androgen Response Element (ARE) AR_Androgen->ARE Binding cluster_nucleus cluster_nucleus AR_Androgen->cluster_nucleus Translocation Gene_Transcription Androgen-Responsive Gene Transcription ARE->Gene_Transcription Activation Cellular_Response Normal Androgenic Response Gene_Transcription->Cellular_Response

Caption: Anti-androgenic signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key assays used to assess the endocrine-disrupting potential of this compound.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.

  • Materials:

    • Rat uterine cytosol (source of ERα and ERβ)

    • [³H]-17β-estradiol (radiolabeled ligand)

    • Test compound (this compound)

    • Unlabeled 17β-estradiol (for standard curve)

    • Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

    • Hydroxylapatite (HAP) slurry

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare rat uterine cytosol from ovariectomized rats.

    • In assay tubes, combine a fixed amount of uterine cytosol, a fixed concentration of [³H]-E2, and varying concentrations of the test compound (4-NP) or unlabeled E2.

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Add HAP slurry to each tube to bind the receptor-ligand complexes.

    • Wash the HAP pellets to remove unbound ligand.

    • Add scintillation cocktail to the pellets and measure radioactivity using a scintillation counter.

    • Plot the percentage of [³H]-E2 binding against the log concentration of the competitor.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2).

    • Calculate the Relative Binding Affinity (RBA) as: (IC50 of E2 / IC50 of 4-NP) x 100.

Yeast Estrogen Screen (YES) Assay

This reporter gene assay utilizes genetically modified yeast (Saccharomyces cerevisiae) to screen for estrogenic activity.

  • Materials:

    • Recombinant yeast strain expressing the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ) under the control of EREs.

    • Yeast growth medium.

    • Test compound (this compound).

    • 17β-estradiol (positive control).

    • Chromogenic substrate for the reporter enzyme (e.g., CPRG for β-galactosidase).

    • 96-well microtiter plates.

  • Procedure:

    • Prepare serial dilutions of the test compound and controls in a 96-well plate.

    • Add the prepared yeast culture to each well.

    • Incubate the plates at 30°C for a specified period (e.g., 48-72 hours) to allow for cell growth and reporter gene expression.

    • Measure the optical density (OD) to assess cell growth.

    • Add the chromogenic substrate and incubate until a color change is observed in the positive control wells.

    • Measure the absorbance at the appropriate wavelength to quantify the reporter enzyme activity.

    • A positive response (color change) indicates that the test compound has activated the estrogen receptor.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the estrogenic activity of a compound by its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

  • Materials:

    • MCF-7 cells.

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

    • Hormone-free medium (phenol red-free medium with charcoal-stripped FBS).

    • Test compound (this compound).

    • 17β-estradiol (positive control).

    • 96-well cell culture plates.

    • Cell viability/proliferation reagent (e.g., MTT, WST-1).

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate and allow them to attach.

    • Replace the growth medium with hormone-free medium to deprive the cells of estrogens.

    • After a period of hormone deprivation, treat the cells with various concentrations of the test compound or controls.

    • Incubate the cells for a period of 4-6 days to allow for cell proliferation.

    • Add a cell viability reagent and measure the absorbance according to the manufacturer's instructions.

    • An increase in cell number compared to the negative control indicates an estrogenic effect.

Conclusion

This compound is a potent endocrine disruptor with well-characterized xenoestrogenic and anti-androgenic activities, as well as the potential to interfere with thyroid hormone signaling. Its ability to interact with multiple nuclear hormone receptors underscores the complexity of its toxicological profile. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals working to understand and mitigate the risks associated with 4-NP exposure. Continued research is essential to fully elucidate the long-term health consequences of exposure to this ubiquitous environmental contaminant and to develop effective strategies for its regulation and remediation.

References

4-Nonylphenol: A Technical Guide to Its Environmental Sources, Fate, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonylphenol (B119669) (4-NP), a member of the alkylphenol family, is a synthetic organic compound of significant environmental concern.[1] It primarily originates from the degradation of nonylphenol ethoxylates (NPEOs), a group of non-ionic surfactants extensively used in a wide array of industrial, agricultural, and household products, including detergents, paints, pesticides, and plastics.[2][3] Due to its persistence, bioaccumulative potential, and endocrine-disrupting properties, 4-NP is a subject of extensive research and regulatory scrutiny worldwide.[4][5] This technical guide provides a comprehensive overview of the environmental sources, fate, and analytical methodologies for this compound, tailored for professionals in research and development.

Environmental Sources

The primary route of 4-NP entry into the environment is through the discharge of treated and untreated wastewater.[4] Nonylphenol ethoxylates in industrial and domestic wastewater are biodegraded in wastewater treatment plants (WWTPs) into more persistent and often more toxic metabolites, including 4-NP.[2][4]

Major sources of this compound include:

  • Industrial Effluents: A significant source of NPEOs and subsequently 4-NP are industries such as textile manufacturing, pulp and paper processing, and the production of plastics and pesticides.[6]

  • Wastewater Treatment Plants (WWTPs): While WWTPs are designed to treat wastewater, the biological processes can lead to the formation of 4-NP from NPEOs.[7] The resulting sewage sludge can have high concentrations of 4-NP.[7][8]

  • Agricultural Runoff: The use of certain pesticides and adjuvants containing NPEOs in agriculture contributes to the contamination of soil and surface waters with 4-NP through runoff.

  • Domestic Wastewater: Everyday household products like laundry detergents, cleaning agents, and personal care products containing NPEOs contribute to the load of these compounds in municipal wastewater.[1]

Environmental Fate and Transport

The environmental fate of 4-NP is governed by its physicochemical properties, including low water solubility and a high octanol-water partition coefficient (log Kow), which indicates its tendency to associate with organic matter and lipids.[9]

Key aspects of its environmental fate include:

  • Persistence and Degradation: 4-NP is resistant to biodegradation, particularly under anaerobic conditions. Its half-life can vary significantly depending on the environmental matrix, ranging from a few days in some soils to over 60 years in sediments.[2] Photodegradation in the presence of sunlight can occur in surface waters, but this process is generally slow.[2]

  • Sorption to Soil and Sediment: Due to its hydrophobic nature, 4-NP strongly adsorbs to soil and sediment particles, leading to its accumulation in these compartments.[4] This makes sediments a significant long-term sink and a potential secondary source of 4-NP in aquatic environments.

  • Bioaccumulation and Biomagnification: 4-NP has a high potential for bioaccumulation in aquatic organisms, including algae, invertebrates, and fish.[9] It can accumulate in fatty tissues, and there is evidence of biomagnification, where its concentration increases at higher trophic levels in the food web.[10]

Quantitative Data on Environmental Concentrations

The concentration of this compound in the environment varies widely depending on the proximity to pollution sources and the environmental compartment. The following tables summarize reported concentrations in river water, sediment, and sewage sludge, as well as its half-life and bioconcentration factors.

Table 1: Concentration of this compound in River Water

LocationConcentration Range (ng/L)Reference
German Rivers28 - 1220[11]
Rivers flowing into Lake Biwa, Japan110 - 3080[12]
Ganga and Varuna Rivers, India12,400 - 16,290[13]
Kaveri, Vellar, and Tamiraparini Rivers, IndiaNot Detected - 2200[14]
Creeks in Korea320 - 875,000[15]
Ialomiţa River, Romania80 - 370[16]
General River Watersup to 4,100[2]

Table 2: Concentration of this compound in Sediment

LocationConcentration Range (ng/g dry weight)Reference
Gulf of Gdańsk, Poland1 - 61[17]
Sediments near various US outfallsup to 14,100[18]
Caspian Sea Coast, Iran16.41 - 174.48[19]
Kaohsiung Harbor, Taiwanup to 101,000[20]
Lake Shihwa, Korea29,300 - 230,000 (ng/g TOC)[15]
General Sedimentsup to 1,000,000[2]
Dongjiang River, Chinaup to 3,088[21]

Table 3: Concentration of this compound in Sewage Sludge

LocationConcentration Range (mg/kg dry weight)Reference
Polish WWTPs< 1[22]
Toronto and vicinity STPsup to 100[8]
Various WWTPs0.45 - 2.53[23]
Ankara, Turkey0.0055 - 0.0195[24]

Table 4: Half-life of this compound

Environmental MatrixHalf-lifeReference
Soil (biosolids amended)16 - 23 days[25][26]
Soil (general)1.4 days[27]
Sediment> 60 years[2]
General EnvironmentA few days to almost one hundred days[28]

Table 5: Bioconcentration Factor (BCF) of this compound in Fish

Fish SpeciesBioconcentration Factor (BCF)Reference
Killifish (Oryzias latipes)167 ± 23[6]
Ayu fish (Plecoglossus altivelis)21 ± 15[6]
Various fish from rivers flowing into Lake Biwa15 - 31[12]
Salmon282[12]

Experimental Protocols for Analysis

Accurate quantification of 4-NP in environmental samples is crucial for assessing its environmental risk. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) are the most commonly employed analytical techniques.

Protocol 1: Analysis of this compound in Water by GC-MS

This protocol is a synthesized methodology based on established practices for the analysis of 4-NP in water samples.[3][4]

1. Sample Collection and Preservation:

  • Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation.

  • To prevent biological degradation, acidify the samples to a pH < 2 with sulfuric acid.

  • Store samples at 4°C and extract within 7 days.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then deionized water through it.

  • Pass a known volume of the water sample (e.g., 1 L) through the conditioned cartridge at a flow rate of approximately 10 mL/min.

  • After sample loading, wash the cartridge with deionized water to remove interfering polar compounds.

  • Dry the cartridge by passing nitrogen gas through it for at least 30 minutes.

  • Elute the retained 4-NP from the cartridge using a suitable organic solvent, such as dichloromethane (B109758) or a mixture of methanol and acetone (B3395972).[29]

3. Derivatization (Optional but Recommended):

  • To improve the chromatographic properties and sensitivity of 4-NP, derivatization is often performed. A common method is acetylation using acetic anhydride (B1165640) in the presence of a base.[8]

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column, such as an Rxi-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating the isomers of 4-NP.[3]

    • Injector: Use a splitless injection mode at a temperature of 250°C.

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C), ramps up to a high temperature (e.g., 300°C) to ensure elution of all isomers.[3]

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.[30] Monitor characteristic ions of 4-NP or its derivative (e.g., m/z 107, 135 for underivatized 4-NP).[4]

5. Quantification:

  • Prepare a calibration curve using standard solutions of 4-NP.

  • Use an internal standard (e.g., PCB 209) to correct for variations in extraction efficiency and instrument response.[4]

Protocol 2: Analysis of this compound in Sediment by HPLC-FLD

This protocol is a synthesized methodology for the analysis of 4-NP in sediment samples.[16][31]

1. Sample Preparation:

  • Freeze-dry the sediment samples to remove water.

  • Homogenize the dried sediment by grinding it into a fine powder.

2. Extraction:

  • Use a suitable extraction technique such as ultrasonication or pressurized liquid extraction (PLE).

  • Extract a known weight of the dried sediment (e.g., 10 g) with an appropriate solvent, such as a mixture of acetone and hexane (B92381) or dichloromethane.

3. Clean-up:

  • The crude extract often contains interfering substances that need to be removed before HPLC analysis.

  • Perform a clean-up step using solid-phase extraction (SPE) with a silica (B1680970) or Florisil cartridge.[32] Elute the 4-NP with a solvent of appropriate polarity.

4. HPLC-FLD Analysis:

  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: A reversed-phase C8 or C18 column (e.g., Zorbax Eclipse XDB C8, 4.6 x 150 mm, 5 µm) is typically used.[16]

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is common.[16][29]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 40°C) for reproducible retention times.[16]

  • Fluorescence Detector (FLD) Conditions:

    • Set the excitation wavelength to approximately 225 nm and the emission wavelength to around 305-315 nm for optimal detection of 4-NP.[33][34]

5. Quantification:

  • Generate a calibration curve using 4-NP standard solutions.

  • Quantify the 4-NP concentration in the sample extract by comparing its peak area to the calibration curve.

Signaling Pathways and Endocrine Disruption

This compound is a well-established endocrine-disrupting chemical (EDC) that primarily exerts its effects by mimicking the natural hormone 17β-estradiol.[2] It can bind to estrogen receptors (ERα and ERβ), leading to the disruption of normal endocrine function.[35][36]

The binding of 4-NP to estrogen receptors can trigger a cascade of molecular events, including the activation or repression of estrogen-responsive genes.[36] This can lead to a variety of adverse health effects, particularly on the reproductive system.[1]

This compound Estrogenic Signaling Pathway Estrogenic Action of this compound 4-NP This compound ER Estrogen Receptor (ERα / ERβ) 4-NP->ER Binds to Dimerization Dimerization ER->Dimerization Conformational Change HSP90 HSP90 HSP90->ER Dissociates from Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) Translocation->ERE Binds to Gene_Transcription Altered Gene Transcription ERE->Gene_Transcription Regulates Biological_Effects Endocrine Disruption (e.g., altered reproductive function) Gene_Transcription->Biological_Effects Leads to

Estrogenic signaling pathway of this compound.

Conclusion

This compound remains a significant environmental contaminant due to its widespread use, persistence, and endocrine-disrupting properties. Understanding its sources, environmental fate, and the development of sensitive analytical methods are critical for monitoring its presence and mitigating its impact on ecosystems and human health. This technical guide provides a foundational overview for professionals engaged in environmental research and drug development, highlighting the key data and methodologies necessary for addressing the challenges posed by this pervasive compound. Continued research is essential to further elucidate its long-term effects and to develop more effective remediation strategies.

References

The Estrogenic Activity of 4-Nonylphenol: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Nonylphenol (B119669) (4-NP), a persistent environmental contaminant, is a well-established endocrine-disrupting chemical (EDC) that exhibits estrogenic activity. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the estrogenicity of 4-NP. It details the interaction of 4-NP with estrogen receptors, subsequent downstream signaling cascades, and the resulting physiological effects. This document summarizes key quantitative data, provides detailed experimental protocols for assessing estrogenic activity, and includes visual diagrams of pertinent signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals in this field.

Introduction

This compound is an organic compound belonging to the alkylphenol family, widely used in the production of non-ionic surfactants, plastics, and other industrial products.[1] Due to its widespread use and persistence, 4-NP has become a ubiquitous environmental contaminant, raising concerns about its potential adverse effects on wildlife and human health. A significant body of research has classified 4-NP as a xenoestrogen, a foreign chemical that mimics the effects of the natural hormone 17β-estradiol (E2).[2] This guide delves into the core mechanisms of 4-NP's estrogenic activity, providing a comprehensive resource for the scientific community.

Mechanism of Estrogenic Action

The estrogenic activity of this compound is primarily mediated through its interaction with estrogen receptors (ERs), which are members of the nuclear receptor superfamily. 4-NP can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), albeit with a lower affinity than the endogenous ligand, 17β-estradiol.[2][3] The binding of 4-NP to ERs initiates a cascade of molecular events that mimic the natural estrogen signaling pathway.

Estrogen Receptor Binding and Activation

Upon entering a target cell, 4-NP binds to the ligand-binding domain (LBD) of the ER located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The 4-NP-ER complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[4] This interaction recruits co-activator proteins and the general transcription machinery, ultimately leading to the transcription of estrogen-responsive genes.[1]

The structural characteristics of 4-NP, particularly the branched nature of the nonyl side chain, are critical for its estrogenic activity.[5][6] Isomers with specific branching patterns have been shown to exhibit higher binding affinity and estrogenic potency.[5][6]

Estrogenic_Signaling_Pathway_of_4_Nonylphenol cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NP This compound ER Estrogen Receptor (ERα / ERβ) NP->ER Binding cluster_cytoplasm cluster_cytoplasm NP_ER 4-NP-ER Complex ER->NP_ER ER_dimer ER Dimer ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to cluster_nucleus cluster_nucleus NP_ER->ER_dimer Dimerization Gene Estrogen-Responsive Genes ERE->Gene Activates Transcription DNA DNA mRNA mRNA Gene->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Effects Estrogenic Effects Proteins->Effects

Diagram 1: Classical Estrogenic Signaling Pathway of this compound.
Downstream Effects

The activation of estrogen-responsive genes by 4-NP leads to a variety of physiological effects characteristic of estrogen exposure. These include:

  • Induction of Vitellogenin (Vtg): Vitellogenin is an egg yolk precursor protein, and its synthesis in male and juvenile fish is a well-established biomarker for exposure to estrogenic compounds.[7][8][9] 4-NP has been shown to induce Vtg production in a dose-dependent manner in various fish species.[3][7][9]

  • Proliferation of Estrogen-Dependent Cells: 4-NP stimulates the proliferation of estrogen-sensitive cells, such as the human breast cancer cell line MCF-7.[2][10][11] This proliferative effect is a key indicator of its estrogenic potential and is often used in in vitro screening assays.

  • Uterotrophic Effects: In vivo studies in rodents have demonstrated that 4-NP can induce an increase in uterine weight (uterotrophic effect), a classic response to estrogenic stimulation.[3][5][12][13]

Quantitative Data on Estrogenic Activity

The estrogenic potency of 4-NP has been quantified in numerous studies using various assays. The following tables summarize key quantitative data for easy comparison.

Table 1: Estrogen Receptor Binding Affinity of this compound

CompoundReceptorAssay TypeKi (µM)IC50 (µM)Relative Binding Affinity (RBA) vs. E2Reference(s)
This compoundRat Uterine ERCompetitive Binding0.7--[12]
This compoundHuman ERαCompetitive Binding-2.4 - 4.7-[14]
4-tert-OctylphenolRat Uterine ERCompetitive Binding0.7--[12]
17β-Estradiol (E2)Rat Uterine ERCompetitive Binding0.0004-100%[12]

Table 2: In Vitro Estrogenic Potency of this compound in MCF-7 Cells

CompoundEndpointEC50 (µM)Relative Potency (vs. E2)Reference(s)
This compoundProliferation (E-SCREEN)~1-101/10,000 - 1/1,000[2]
17β-Estradiol (E2)Proliferation (E-SCREEN)~0.001-0.011[2]

Table 3: In Vivo Estrogenic Effects of this compound

SpeciesEndpointEffective DoseRoute of AdministrationReference(s)
Rat (immature)Uterotrophic Assay25-100 mg/kg/dayOral[5][12]
Common CarpVitellogenin Induction100 mg/kgIntraperitoneal[7]
Chinese SturgeonVitellogenin mRNA Induction10-100 mg/kg/weekIntraperitoneal[3]
Clam (Tapes philippinarum)Vitellogenin-like protein induction0.1-0.2 mg/LWaterborne[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the estrogenic activity of this compound.

Estrogen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to the estrogen receptor.

ER_Binding_Assay_Workflow start Start prep_cytosol Prepare Rat Uterine Cytosol (Source of ER) start->prep_cytosol incubation Incubate Cytosol with [3H]-Estradiol and 4-NP (or other competitor) prep_cytosol->incubation separation Separate Bound and Free Radioligand (e.g., Hydroxylapatite) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: Calculate IC50 and Ki quantification->analysis end End analysis->end

Diagram 2: Workflow for Estrogen Receptor Competitive Binding Assay.

Protocol:

  • Preparation of Rat Uterine Cytosol:

    • Uteri are collected from ovariectomized Sprague-Dawley rats.

    • The tissue is homogenized in a cold buffer (e.g., Tris-EDTA buffer) and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.[15]

  • Competitive Binding Incubation:

    • A constant concentration of [³H]-17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled this compound or a reference compound (e.g., diethylstilbestrol).

    • Incubation is typically carried out at 4°C for 18-24 hours to reach equilibrium.[13]

  • Separation of Bound and Free Ligand:

    • The bound [³H]-17β-estradiol is separated from the free radioligand using methods such as hydroxylapatite adsorption or dextran-coated charcoal.[13]

  • Quantification and Data Analysis:

    • The amount of bound radioactivity is measured using a liquid scintillation counter.

    • The concentration of 4-NP that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined.

    • The inhibition constant (Ki) can be calculated from the IC50 value.[13]

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[16][17]

Protocol:

  • Cell Culture and Plating:

    • MCF-7 cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to remove endogenous estrogens.

    • Cells are seeded into 96-well plates at an appropriate density.[18]

  • Treatment:

    • After a period of estrogen deprivation, the cells are treated with various concentrations of this compound, 17β-estradiol (positive control), and a vehicle control (e.g., ethanol (B145695) or DMSO).

  • Incubation:

    • The plates are incubated for 6-7 days to allow for cell proliferation.[17]

  • Quantification of Cell Proliferation:

    • Cell number is determined using methods such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

  • Data Analysis:

    • The proliferative effect of 4-NP is calculated relative to the negative and positive controls. The concentration that produces 50% of the maximum proliferative effect (EC50) is determined.

In Vivo Rat Uterotrophic Assay

This assay is a standard in vivo method to assess the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rats.[6][19][20]

Protocol:

  • Animal Model:

    • Immature female rats (e.g., 21-25 days old) are used.[21]

  • Dosing:

    • The rats are administered this compound or a control substance (vehicle and a positive control like ethinyl estradiol) daily for three consecutive days via oral gavage or subcutaneous injection.[5][21]

  • Necropsy and Uterine Weight Measurement:

    • On the day after the last dose, the animals are euthanized, and their uteri are excised and weighed (wet weight).

  • Data Analysis:

    • A statistically significant increase in the uterine weight of the 4-NP-treated group compared to the vehicle control group indicates estrogenic activity.[5]

Vitellogenin (Vtg) Induction Assay in Fish

This assay measures the induction of Vtg, a female-specific protein, in male or juvenile fish as a biomarker of exposure to estrogenic substances.

Protocol:

  • Animal Model and Exposure:

    • Male or juvenile fish of a suitable species (e.g., common carp, rainbow trout, zebrafish) are exposed to different concentrations of this compound in the water or via injection.[3][7]

  • Sample Collection:

    • After a specific exposure period (e.g., 7-21 days), blood plasma or liver tissue is collected.[9]

  • Vtg Quantification:

    • Vtg levels in the plasma are quantified using an enzyme-linked immunosorbent assay (ELISA) with species-specific antibodies.[22]

    • Alternatively, Vtg mRNA levels in the liver can be measured using quantitative real-time PCR (qRT-PCR).[3]

  • Data Analysis:

    • A dose-dependent increase in Vtg levels in the 4-NP-exposed fish compared to controls is indicative of estrogenic activity.[3][7]

Estrogen-Responsive Reporter Gene Assay

This in vitro assay utilizes a cell line that has been genetically engineered to produce a reporter protein (e.g., luciferase) in response to the activation of the estrogen receptor.[1][23][24][25][26]

Protocol:

  • Cell Line and Transfection:

    • A suitable cell line (e.g., HeLa, HEK293, or MCF-7) is transfected with two plasmids: one expressing the human estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[1][23][24] Stably transfected cell lines are also commonly used.[1][23]

  • Treatment:

    • The transfected cells are treated with various concentrations of this compound, a positive control (E2), and a vehicle control.

  • Incubation and Lysis:

    • After an incubation period (typically 24 hours), the cells are lysed to release the reporter protein.

  • Reporter Activity Measurement:

    • The activity of the reporter protein (e.g., luminescence for luciferase) is measured using a plate reader.

  • Data Analysis:

    • The fold induction of reporter gene activity by 4-NP is calculated relative to the vehicle control. The EC50 value is determined from the dose-response curve.

Conclusion

This compound exerts its estrogenic activity primarily by acting as an agonist for estrogen receptors α and β. This interaction triggers a cascade of molecular events, including receptor dimerization, binding to estrogen response elements, and the subsequent transcription of estrogen-responsive genes. The resulting physiological consequences, such as the induction of vitellogenin, proliferation of estrogen-dependent cells, and uterotrophic effects, have been well-documented and quantified through a variety of in vitro and in vivo assays. The detailed methodologies and compiled quantitative data presented in this guide offer a valuable resource for researchers and professionals working to understand and mitigate the endocrine-disrupting effects of this compound and other xenoestrogens. A thorough understanding of these mechanisms is crucial for assessing the risks posed by such compounds and for the development of safer alternatives.

References

The Insidious Impact of 4-Nonylphenol: A Toxicological Guide for Aquatic Life

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the pervasive environmental contaminant 4-Nonylphenol (B119669) (4-NP) reveals its multifaceted toxicological effects on aquatic organisms. This technical guide synthesizes current research on its lethal and sublethal impacts, detailing experimental methodologies and affected signaling pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.

This compound, a persistent degradation product of nonylphenol ethoxylates used in numerous industrial and consumer products, is a significant threat to aquatic ecosystems.[1][2] Its hydrophobic nature facilitates bioaccumulation in aquatic organisms, leading to a cascade of adverse effects, including endocrine disruption, reproductive impairment, developmental abnormalities, oxidative stress, neurotoxicity, and immunotoxicity.[2][3][4]

Quantitative Toxicological Data

The toxicity of this compound varies considerably across different aquatic species and life stages. The following tables summarize the reported lethal (LC50), effective (EC50), no-observed-effect-concentration (NOEC), and lowest-observed-effect-concentration (LOEC) values for a range of aquatic organisms.

Table 1: Acute Toxicity of this compound to Freshwater Organisms

SpeciesEndpoint (Duration)Value (µg/L)Reference
Fish
Danio rerio (Zebrafish) embryoLC50 (48h)131.4[5]
LC50 (72h)47.2[5]
LC50 (96h)26.8[5]
Pimephales promelas (Fathead Minnow)96h LC50128[6]
Oncorhynchus mykiss (Rainbow Trout)96h LC50221[7]
Lepomis macrochirus (Bluegill)96h LC50209[7]
Invertebrates
Ceriodaphnia cornuta (Water Flea)48h LC5020[8]
Daphnia magna (Water Flea)48h EC50 (immobilization)84.8 - 190[6][7]
Hyalella azteca (Amphipod)96h LC5020.7[7]
Lumbriculus variegatus (Annelid)96h LC50342[7]
Physella virgata (Snail)96h LC50774[7]
Amphibians
Bufo boreas (Boreal Toad) tadpole96h LC50120[6]

Table 2: Chronic and Sublethal Effects of this compound on Freshwater Organisms

SpeciesEndpoint (Duration)Value (µg/L)Reference
Pimephales promelas (Fathead Minnow)NOEC (33d, survival)<14[1]
Daphnia magna (Water Flea)LOEC (21d, reproduction)215[7]
NOEC (survival)10[9]

Table 3: Acute Toxicity of this compound to Marine Organisms

SpeciesEndpoint (Duration)Value (µg/L)Reference
Fish
Pleuronectes americanus (Winter Flounder)96h LC5017[7]
Menidia beryllina (Inland Silverside)96h LC5069[1]
Cyprinodon variegatus (Sheepshead Minnow)96h LC50142 - 310[7]
Invertebrates
Americamysis bahia (Mysid Shrimp)96h LC5043[6]
Mulinia lateralis (Coot Clam)48h EC50 (fertilization)37.9[1]

Key Experimental Protocols

Understanding the methodologies employed in toxicological studies is crucial for interpreting and comparing data. Below are detailed protocols for key experiments cited in this guide.

Zebrafish (Danio rerio) Embryo Toxicity Test

This protocol is based on the methodology described for assessing the developmental toxicity of 4-NP in zebrafish embryos.[5][10]

  • Test Organism: Zebrafish (Danio rerio) embryos, within 1-2 hours post-fertilization (hpf).

  • Exposure System: Static renewal. Embryos are individually placed in wells of a 24-well plate.

  • Test Concentrations: A series of 4-NP concentrations (e.g., 2.0, 5.0, 10.0, 25.0, 50.0, and 125.0 µg/L) and a solvent control (e.g., 0.01% DMSO) are prepared in standard fish water.

  • Exposure Duration: 120 hours.

  • Test Conditions: Maintained at a constant temperature of 28°C with a 14:10 hour light:dark photoperiod.

  • Endpoints Measured:

    • Mortality: Recorded daily.

    • Hatching Rate: The percentage of hatched embryos is determined at regular intervals.

    • Morphological Abnormalities: Embryos and larvae are examined under a microscope for developmental defects such as tail malformation and pericardial edema.

    • Physiological Parameters: Body length and heart rate are measured at specific time points.

  • Data Analysis: LC50 values are calculated using probit analysis. Statistical significance of sublethal effects is determined using ANOVA followed by a post-hoc test.

Daphnia magna Acute Immobilization Test

This protocol is a standard method for evaluating the acute toxicity of chemicals to aquatic invertebrates.[11]

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Exposure System: Static.

  • Test Concentrations: A range of 4-NP concentrations and a control are prepared in a suitable culture medium.

  • Exposure Duration: 48 hours.

  • Test Conditions: Maintained at 20 ± 2°C with a 16:8 hour light:dark photoperiod. Daphnids are not fed during the test.

  • Endpoints Measured: Immobilization, defined as the inability to swim for 15 seconds after gentle agitation.

  • Data Analysis: The EC50 for immobilization is calculated using statistical methods such as the probit or logit method.

Signaling Pathways and Mechanisms of Toxicity

This compound exerts its toxic effects through various molecular mechanisms, primarily by interfering with key signaling pathways.

Endocrine Disruption

4-NP is a well-established endocrine-disrupting chemical (EDC) that primarily mimics the action of estrogen.[2] It binds to estrogen receptors (ERs), leading to the inappropriate activation of estrogen-responsive genes. A key biomarker of this effect in fish is the induction of vitellogenin, an egg yolk precursor protein, in males and juveniles.[2] Furthermore, 4-NP can alter the expression of genes involved in steroidogenesis, such as aromatase (cyp19a and cyp19b), which converts androgens to estrogens.[12]

Endocrine_Disruption_Pathway cluster_water Water Environment cluster_cell Fish Cell (e.g., Hepatocyte) 4-NP 4-NP ER Estrogen Receptor 4-NP->ER Binds ERE Estrogen Responsive Element (DNA) ER->ERE Activates Vitellogenin_Gene Vitellogenin Gene ERE->Vitellogenin_Gene Promotes Transcription mRNA mRNA Vitellogenin_Gene->mRNA Vitellogenin_Protein Vitellogenin Protein mRNA->Vitellogenin_Protein Translation Feminization_Effects Feminization/ Reproductive Impairment Vitellogenin_Protein->Feminization_Effects Leads to

Endocrine disruption pathway of this compound in fish.
Oxidative Stress

Exposure to 4-NP can induce oxidative stress in aquatic organisms by disrupting the balance between the production of reactive oxygen species (ROS) and the antioxidant defense system.[13][14] This can lead to cellular damage, including lipid peroxidation and DNA damage. Studies have shown that 4-NP can alter the activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[13][14]

Oxidative_Stress_Pathway 4-NP_Exposure 4-NP Exposure ROS_Production Increased ROS Production 4-NP_Exposure->ROS_Production SOD SOD 4-NP_Exposure->SOD Alters Activity CAT CAT 4-NP_Exposure->CAT Alters Activity GPx GPx 4-NP_Exposure->GPx Alters Activity Antioxidant_Defense Antioxidant Defense System ROS_Production->Antioxidant_Defense Overwhelms Cellular_Damage Cellular Damage ROS_Production->Cellular_Damage Antioxidant_Defense->SOD Antioxidant_Defense->CAT Antioxidant_Defense->GPx Lipid_Peroxidation Lipid Peroxidation Cellular_Damage->Lipid_Peroxidation DNA_Damage DNA Damage Cellular_Damage->DNA_Damage

Oxidative stress induction by this compound.
Neurotoxicity

This compound has been shown to be neurotoxic to aquatic organisms, leading to behavioral alterations and neurological damage.[4][15] Observed behavioral changes include altered swimming patterns and anxiety-like symptoms in fish.[15] The underlying mechanisms are thought to involve the induction of oxidative stress in the brain and interference with neurotransmitter systems.[15]

Genotoxicity

Genotoxic effects of 4-NP, including DNA damage, have been reported in aquatic organisms.[4] The Comet assay (Single Cell Gel Electrophoresis) is a common method used to assess DNA strand breaks in cells exposed to genotoxic agents like 4-NP.[16][17]

Experimental_Workflow_Genotoxicity Exposure Exposure of Aquatic Organism to 4-NP Cell_Isolation Isolation of Cells (e.g., erythrocytes, gill cells) Exposure->Cell_Isolation Comet_Assay Comet Assay (Single Cell Gel Electrophoresis) Cell_Isolation->Comet_Assay Microscopy Fluorescence Microscopy Comet_Assay->Microscopy Analysis Image Analysis (Measurement of DNA migration) Microscopy->Analysis Result Quantification of DNA Damage Analysis->Result

Workflow for assessing 4-NP genotoxicity using the Comet assay.
Immunotoxicity

Emerging evidence suggests that 4-NP can also modulate the immune system of aquatic organisms.[18][19][20] Studies in fish have shown that exposure to 4-NP can lead to alterations in the number and size of melanomacrophage centers in the liver, which are involved in the immune response.[18][19] Changes in leukocyte counts have also been observed, indicating a potential for immunomodulatory effects.[20]

Conclusion

This compound poses a significant and multifaceted threat to the health of aquatic ecosystems. Its ability to act as an endocrine disruptor, induce oxidative stress, and exert neurotoxic, genotoxic, and immunotoxic effects underscores the need for continued research and monitoring. This guide provides a foundational understanding of the toxicological profile of 4-NP, offering valuable data and methodological insights for the scientific community. Further investigation into the interactive effects of 4-NP with other environmental stressors and the long-term consequences for aquatic populations is warranted.

References

A Technical Guide to the Bioaccumulation and Persistence of 4-Nonylphenol in Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-Nonylphenol (B119669) (4-NP) is a persistent organic pollutant and a known endocrine disruptor, primarily formed through the environmental degradation of nonylphenol ethoxylates used in various industrial and household products.[1][2] Due to its physicochemical properties, 4-NP persists in the environment, particularly in sediment, and bioaccumulates in living organisms, posing a significant risk to ecosystem health.[1][3] This document provides a comprehensive technical overview of the environmental fate of 4-NP, detailing its persistence across different environmental matrices and its potential for bioaccumulation in aquatic life. It includes quantitative data, detailed experimental protocols for its detection and analysis, and visualizations of its primary mechanism of endocrine disruption.

Physicochemical Properties of this compound

This compound is a member of the alkylphenol family, characterized by a phenol (B47542) ring with a nine-carbon tail.[1] The technical product is a complex mixture of isomers, with the 4-substituted, branched-chain form being the most common.[1] Its environmental behavior is largely dictated by its moderate water solubility and lipophilic nature, as indicated by its high octanol-water partition coefficient (log K_ow).[4] These properties contribute to its tendency to partition from water into sediment, soil, and biological tissues.[3][4]

PropertyValueReference
Chemical Formula C₁₅H₂₄O[1]
Molar Mass 220.35 g/mol [1]
Appearance Pale yellow viscous liquid[1]
Water Solubility 6 mg/L (at pH 7)[1]
log K_ow 4.48[4]

Persistence of this compound in the Environment

4-NP is not readily biodegradable and can persist in the environment for extended periods.[1] Its degradation is influenced by factors such as sunlight, oxygen availability, and microbial activity.[1][4] While photodegradation can occur in surface waters, its persistence is significantly higher in environments shielded from light, such as soil and sediment.[1][5]

Environmental CompartmentHalf-life (DT50) / PersistenceConditions / NotesReferences
Surface Water (Photodegradation) 10-15 hoursNear water surface in bright summer sun.[5]
Stream/Pond Water (Volatilization) ~2.5 daysIn open containers, attributed to volatilization.[5]
Aerobic Systems (Sludge Inoculated) 8.2 daysMineralized to CO₂ at 13 mg/L, 22°C.[5]
Macrophytes 10.3 days (DT50), 189 days (DT95)Persistence on/in aquatic plants in littoral enclosures.[6]
Sediment (Anaerobic/Marine) > 60 yearsEstimated half-life in marine and river sediments.[1][4][7]
Sediment (Littoral Enclosure) 28 to 104 daysDissipation half-life in a mesocosm study.[8]
Soil Dependent on oxygen and soil componentsLow mobility observed.[1]

Anaerobic conditions, often found in sewage sludge and deep sediments, can favor the transformation of nonylphenol ethoxylates into the more persistent 4-NP.[5] Studies have shown that concentrations of 4-NP can increase significantly in anaerobic sewage sludge compared to aerobic sludge.[5] Its half-life in sediment has been estimated to be over 60 years, making sediments a long-term sink for this contaminant.[1][4][7]

Bioaccumulation and Bioconcentration

The lipophilic nature and resistance to degradation of 4-NP drive its accumulation in organisms.[3] Bioaccumulation is significant in aquatic organisms, where concentrations in tissues can be 10 to 1,000 times greater than in the surrounding water.[1] The Bioconcentration Factor (BCF), the ratio of a chemical's concentration in an organism to that in the water, is a key metric for quantifying this process.[9]

Organism TypeSpeciesBioconcentration Factor (BCF)Exposure / NotesReferences
Fish Killifish (Oryzias latipes)167 ± 23 (wet weight)Laboratory study.[10]
Fish Ayu (Plecoglossus altivelis)21 ± 15 (wet weight)Field study in rivers.[10]
Fish Fathead Minnow (Pimephales promelas)~180 (lipid normalized)Associated with no-effect concentrations.[11]
Fish Bluegill (Lepomis macrochirus)~50 (lipid normalized)Associated with no-effect concentrations.[11]
Fish Various (6 species)15 - 31 (field BCF)Field data from rivers flowing into Lake Biwa.[12]
Fish Wild Freshwater Fish74.0 to 2.60 x 10⁴ L/kgField study in Taiwanese rivers.[13]
Invertebrates General30 to 1,000General range for NP and its ethoxylates.[14]

While 4-NP readily bioaccumulates, studies on its potential to biomagnify through the food web have produced varied results, with some indicating metabolism and trophic dilution can prevent significant increases in concentration from prey to predator.[15]

Mechanism of Action: Endocrine Disruption

This compound is a well-established xenoestrogen, meaning it can mimic the effects of the natural hormone 17β-estradiol.[1] Its primary mechanism of toxicity involves binding to estrogen receptors (ERα and ERβ), acting as an agonist.[1] This interaction can trigger a cascade of cellular responses normally regulated by estrogen, leading to the disruption of endocrine functions, particularly those related to reproduction and development.[2][3] This can manifest as the feminization of male fish, reduced fertility, and developmental abnormalities.[3]

Estrogen_Signaling_Disruption cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus 4NP_EC This compound (4-NP) E2_EC 17β-Estradiol (E2) ER Estrogen Receptor (ERα / ERβ) E2_EC->ER Binds (Natural Ligand) ER_HSP Inactive ER Complex ER->ER_HSP Bound to ER_Ligand Active Dimerized ER Complex ER->ER_Ligand Dimerization & Activation HSP HSP90 HSP->ER_HSP ER_HSP->ER Ligand binding releases HSP90 ERE Estrogen Response Element (ERE) on DNA ER_Ligand->ERE Binds to Transcription Altered Gene Transcription ERE->Transcription Initiates Response Endocrine Disruption Effects (e.g., Vitellogenin production) Transcription->Response Leads to

Caption: 4-NP mimics estradiol, binding to estrogen receptors and altering gene transcription.

Experimental Protocols

The accurate quantification of 4-NP in environmental and biological samples is critical for risk assessment. Standard methods typically involve solvent extraction, sample cleanup, and analysis by chromatography.[1]

This protocol is a synthesized methodology based on common procedures for analyzing alkylphenols in biota.[16][17][18]

  • Homogenization: Homogenize a known weight (e.g., 5-10 g) of fish tissue. If required, mix with anhydrous sodium sulfate (B86663) to dehydrate the sample.

  • Internal Standard Spiking: Spike the sample with a known amount of a labeled internal standard (e.g., ¹³C-labeled 4-NP) to correct for matrix effects and recovery losses.

  • Extraction:

    • Option A: Accelerated Solvent Extraction (ASE): Pack the homogenized tissue into an extraction cell. Extract with a suitable solvent like acetonitrile (B52724) or a dichloromethane (B109758)/methanol (B129727) mixture under elevated temperature and pressure.[18]

    • Option B: Sonication/Shaking: Mix the sample with a solvent (e.g., acetonitrile) and sonicate or shake for a specified period to extract the analytes.[19]

  • Lipid Removal (Partitioning):

    • Add hexane (B92381) to the acetonitrile extract and vortex thoroughly.

    • Allow the layers to separate. The lipids will partition into the upper hexane layer, while the more polar 4-NP remains in the lower acetonitrile layer.

    • Carefully collect the acetonitrile layer. Repeat this step multiple times to ensure complete lipid removal.[17]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition an SPE cartridge (e.g., octadecylsilica (C18) or Florisil) by passing methanol followed by reagent water through it.

    • Loading: Load the extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., a low percentage methanol in water solution) to remove interferences.

    • Elution: Elute the target analyte (4-NP) from the cartridge using a stronger solvent, such as dichloromethane or acetonitrile.[16][18]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of a solvent compatible with the analytical instrument (e.g., mobile phase for HPLC).

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): A common and sensitive method. 4-NP is separated on a C8 or C18 column and detected by its natural fluorescence (e.g., excitation at 229 nm, emission at 310 nm).[20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides high specificity and is often used for isomer identification. Derivatization may be required to improve volatility.[1][21]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers the highest sensitivity and specificity, making it ideal for complex matrices like tissue. It uses multiple reaction monitoring (MRM) for definitive identification and quantification.[18][19][22]

Experimental_Workflow cluster_Sampling 1. Sample Collection cluster_Prep 2. Sample Preparation cluster_Extraction 3. Extraction & Cleanup cluster_Analysis 4. Instrumental Analysis cluster_Data 5. Data Processing Water Water Spike Spike Internal Standard Water->Spike Sediment Sediment Sediment->Spike Biota Biota (Fish) Homogenize Homogenization (for Biota/Sediment) Biota->Homogenize Homogenize->Spike Extraction Solvent Extraction (ASE, LLE, Sonication) Spike->Extraction Cleanup Cleanup (Lipid Removal, SPE) Extraction->Cleanup Concentrate Concentration & Reconstitution Cleanup->Concentrate Analysis LC-MS/MS or HPLC-FLD Analysis Concentrate->Analysis Quantify Quantification (Calibration Curve) Analysis->Quantify Report Data Reporting (ng/g or µg/L) Quantify->Report

Caption: General workflow for the analysis of this compound in environmental samples.

Conclusion

This compound is a persistent and bioaccumulative environmental contaminant with well-documented endocrine-disrupting properties. Its long half-life, particularly in anaerobic sediments, ensures its long-term presence in aquatic ecosystems. The compound's lipophilicity leads to significant bioconcentration in fish and other aquatic organisms, creating a potential for chronic exposure and adverse health effects throughout the food web. The methodologies outlined in this guide provide a framework for the robust monitoring and analysis required to assess the environmental risk posed by 4-NP and to inform regulatory decisions aimed at mitigating its impact.

References

The Degradation of Nonylphenol Ethoxylates to 4-Nonylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonylphenol ethoxylates (NPEOs) are a major class of non-ionic surfactants widely used in various industrial and commercial applications, including detergents, emulsifiers, and dispersing agents. However, their widespread use has led to environmental contamination, with significant concerns arising from their degradation products. One of the most problematic of these is 4-nonylphenol (B119669) (4-NP), a persistent and toxic compound known for its endocrine-disrupting properties. This technical guide provides an in-depth overview of the degradation pathways of NPEOs leading to the formation of 4-NP, with a focus on the underlying biochemical and environmental factors. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of the degradation processes to aid researchers in this field.

Degradation Pathways of Nonylphenol Ethoxylates

The environmental fate of NPEOs is primarily governed by microbial degradation, which proceeds through distinct pathways under aerobic and anaerobic conditions. The formation of the more hazardous 4-NP is predominantly associated with anaerobic degradation.

Aerobic Degradation Pathway

Under aerobic conditions, the primary degradation of NPEOs involves the oxidative shortening of the hydrophilic ethoxylate chain. This process is initiated by the terminal oxidation of the ethoxylate chain, leading to the formation of carboxylated intermediates.[1][2][3] The key steps in the aerobic degradation pathway are:

  • ω-Carboxylation: The terminal ethoxy group is oxidized to a carboxylic acid, forming nonylphenol ethoxycarboxylates (NPECs).[2][3]

  • Shortening of the Ethoxylate Chain: The carboxylated ethoxylate chain is progressively shortened through β-oxidation.

  • Alkyl Chain Oxidation: Concurrently, the nonyl chain can also be oxidized, leading to the formation of carboxylated alkylphenoxy ethoxycarboxylates (CAPECs).[1][2][3]

Importantly, the formation of this compound is generally considered a minor pathway under strictly aerobic conditions.[1][4] The aerobic degradation process primarily yields more water-soluble and less toxic carboxylated compounds.

Aerobic_Degradation_of_NPEOs NPEO Nonylphenol Ethoxylate (NPEO) NPEC Nonylphenol Ethoxycarboxylate (NPEC) NPEO->NPEC ω-Oxidation Short_NPEC Short-chain NPEC NPEC->Short_NPEC β-Oxidation CAPEC Carboxylated Alkylphenoxy Ethoxycarboxylate (CAPEC) Short_NPEC->CAPEC Alkyl Chain Oxidation Mineralization Mineralization (CO2 + H2O) CAPEC->Mineralization

Aerobic degradation pathway of NPEOs.
Anaerobic Degradation Pathway

In the absence of oxygen, the degradation of NPEOs follows a distinctly different route that results in the accumulation of this compound.[5][6] This pathway is of significant environmental concern due to the estrogenic activity of 4-NP. The key steps are:

  • De-ethoxylation: The ethoxylate chain is sequentially cleaved, starting from the terminal end, releasing ethylene (B1197577) glycol units. This process leads to the formation of short-chain nonylphenol ethoxylates (NP1EO, NP2EO).

  • Formation of this compound: The remaining ethoxy groups are removed, yielding this compound as a persistent end product.[5]

This process is significantly influenced by environmental conditions, with the presence of alternative electron acceptors such as nitrate (B79036) or sulfate (B86663) potentially enhancing the degradation rate.[5][6]

Anaerobic_Degradation_of_NPEOs NPEO Nonylphenol Ethoxylate (NPEO) NPnEO Short-chain NPEO (e.g., NP2EO, NP1EO) NPEO->NPnEO Stepwise De-ethoxylation NP This compound (4-NP) NPnEO->NP Final De-ethoxylation

Anaerobic degradation pathway of NPEOs to 4-NP.

Quantitative Data on Anaerobic Degradation

The rate and extent of NPEO degradation to 4-NP under anaerobic conditions are influenced by various factors. The following tables summarize key quantitative data from cited studies.

Table 1: Rate Constants and Half-Lives of NPEO and 4-NP Anaerobic Degradation

CompoundInitial ConcentrationConditionRate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)Reference
NPEONot specifiedAnaerobic sludge0.1484.7Lu et al. (2008)
NP2 µg/gRiver sediment0.010 - 0.01546.2 - 69.3[7]
NP1EO2 µg/gRiver sediment0.009 - 0.01449.5 - 77.0[7]

Table 2: Formation of this compound from NPEO under Anaerobic Conditions

Incubation Time (days)NPEO Concentration (µM)NP2EO Concentration (µM)4-NP Concentration (µM)Reference
010000[1]
7~40~35<5[1]
21<10<10~25[1]
35<5<5~25[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of NPEO degradation.

Experimental Workflow for Anaerobic Biodegradation Study

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sludge Collect Anaerobic Sludge Spike Spike with NPEO (e.g., 10 mg/L) Sludge->Spike Incubate Incubate Anaerobically (e.g., 35°C in the dark) Spike->Incubate Sampling Collect Samples at Time Intervals Incubate->Sampling Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sampling->Extraction Analysis HPLC-MS/MS or GC-MS Analysis Extraction->Analysis Quantification Quantify NPEOs and 4-NP Analysis->Quantification Kinetics Determine Degradation Kinetics Quantification->Kinetics

References

In Vitro Evidence of 4-Nonylphenol Endocrine Disruption: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evidence demonstrating the endocrine-disrupting properties of 4-Nonylphenol (B119669) (4-NP). The information is compiled from a range of scientific studies, focusing on the molecular mechanisms through which 4-NP interferes with the endocrine system. This document summarizes key quantitative data, details the experimental protocols used to generate this data, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The endocrine-disrupting activity of this compound has been quantified in various in vitro assays. The following tables summarize the key findings, providing metrics such as half-maximal effective concentrations (EC50) for agonistic activities and half-maximal inhibitory concentrations (IC50) for antagonistic activities.

Table 1: Estrogen Receptor (ER) Agonistic Activity of this compound

Assay SystemCell LineEndpointEC50 (µM)Reference
Reporter Gene AssayMVLNLuciferase ActivityNot explicitly provided, but activity shown in the micromolar range.[1]

Table 2: Androgen Receptor (AR) Antagonistic Activity of this compound

Assay SystemCell LineEndpointIC50 (µM)Reference
Reporter Gene AssayCV-1CAT Reporter Gene Activity20.2 ± 9.0[2]
Reporter Gene AssayCHO-K1Luciferase Activity14.1[1]
Two-Hybrid Yeast AssaySaccharomyces cerevisiaeβ-galactosidase ActivityNot explicitly provided, but significant antagonism reported.[3]
Reporter Gene Assay15p-1Luciferase Activity1.97[4]
Reporter Gene AssayHepG2Luciferase Activity0.781[4]

Table 3: Aromatase Inhibition by this compound

Assay SystemSourceEndpointIC50 (µM)Maximum Inhibition (%)Reference
Aromatase Activity AssayNot SpecifiedNot SpecifiedNot explicitly provided, but inhibition shown in the 10⁻⁹ to 10⁻⁵ M range.71[1]

Table 4: Effects of this compound on Steroidogenesis in H295R Cells

Concentration (µg/mL)Effect on ProgesteroneEffect on AndrostenedioneEffect on Testosterone (B1683101)Effect on 17β-EstradiolReference
1.0Significant DecreaseNo Significant ChangeNo Significant ChangeNo Significant Change[5]
2.5Significant DecreaseNo Significant ChangeNo Significant ChangeSignificant Increase[5]
5.0Significant DecreaseSignificant DecreaseSignificant IncreaseSignificant Increase[5]

Table 5: Interaction of this compound with Other Nuclear Receptors

ReceptorAssay SystemEffectReference
Thyroid Hormone Receptor (TR)Recombined Yeast StrainAntagonist[3]
Retinoic X Receptor β (RXRβ)Recombined Yeast StrainAntagonist[3]
Estrogen-Related Receptor γ (ERRγ)Recombined Yeast StrainAntagonist[3]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the endocrine-disrupting effects of this compound are provided below.

Yeast Estrogen Screen (YES) Assay

This assay is utilized to assess the estrogenic activity of compounds.[6][7]

  • Principle: Genetically modified Saccharomyces cerevisiae yeast cells are used, which contain the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ) under the control of estrogen response elements (EREs).[7] When an estrogenic compound binds to the hER, the receptor-ligand complex binds to the EREs, inducing the expression of the lacZ gene. The product of this gene, β-galactosidase, then metabolizes a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG), resulting in a color change that can be quantified spectrophotometrically.[7]

  • Yeast Strain Preparation: A culture of the genetically modified yeast is grown in a suitable medium until it reaches the mid-logarithmic growth phase.

  • Assay Procedure:

    • The test compound (this compound) and a positive control (e.g., 17β-estradiol) are serially diluted in a suitable solvent (e.g., ethanol).

    • Aliquots of the diluted compounds are added to a 96-well microtiter plate and the solvent is allowed to evaporate.

    • The prepared yeast culture, mixed with the chromogenic substrate in an assay medium, is added to each well.

    • The plate is incubated at a controlled temperature (e.g., 34°C) for a specified period (e.g., 48-52 hours).[8]

    • The absorbance is measured at a specific wavelength (e.g., 540 nm) to quantify the color change.

  • Data Analysis: The estrogenic activity is determined by comparing the color development in the wells treated with this compound to that of the positive and negative (solvent) controls. The results are often expressed as estradiol (B170435) equivalents (EEQ).

Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a compound to bind to the androgen receptor.[9][10]

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled androgen (e.g., [³H]-R1881 or [³H]-mibolerone) for binding to the AR. The amount of radiolabeled ligand displaced by the test compound is proportional to its binding affinity for the AR.

  • Reagents and Materials:

    • Source of AR: Typically, rat prostate cytosol or a recombinant human AR preparation.

    • Radiolabeled Ligand: A high-affinity androgen radiolabeled with tritium (B154650) ([³H]).

    • Test Compound: this compound.

    • Wash Buffer and Scintillation Cocktail.

  • Assay Procedure:

    • A constant amount of AR preparation and radiolabeled ligand are incubated with varying concentrations of the test compound in a multi-well plate.

    • Control wells for total binding (radioligand and AR only) and non-specific binding (radioligand, AR, and a high concentration of a non-labeled androgen) are included.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated. A common method is the use of hydroxyapatite (B223615) (HAP) slurry, which binds the receptor-ligand complex.

    • The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.

Aromatase Activity Assay

This assay measures the inhibition of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens.[11][12]

  • Principle: The assay quantifies the activity of aromatase by measuring the conversion of a substrate (an androgen) into an estrogen. The inhibitory potential of a test compound is determined by its ability to reduce this conversion. A common method is the tritiated water release assay.

  • Reagents and Materials:

    • Aromatase Source: Human placental microsomes are a common source of the enzyme.[11]

    • Substrate: [1β-³H]-androst-4-ene-3,17-dione is a frequently used radiolabeled substrate.

    • Cofactors: NADPH is required for enzyme activity.

    • Test Compound: this compound.

  • Assay Procedure:

    • The aromatase preparation is incubated with the radiolabeled substrate, NADPH, and varying concentrations of the test compound.

    • The enzymatic reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the tritiated water ([³H]H₂O), which is released during the aromatization of the substrate, is separated from the unreacted substrate. This is typically achieved by charcoal-dextran precipitation of the steroid.

    • The radioactivity of the aqueous phase, which contains the [³H]H₂O, is measured by liquid scintillation counting.

  • Data Analysis: The percentage of aromatase inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined from the concentration-response curve.

H295R Steroidogenesis Assay (OECD Test Guideline 456)

This assay is used to screen for chemicals that affect the production of steroid hormones.[13][14][15]

  • Principle: The human adrenocortical carcinoma cell line, H295R, expresses most of the key enzymes involved in steroidogenesis.[15] These cells are exposed to the test chemical, and the subsequent changes in the production of steroid hormones, such as testosterone and 17β-estradiol, are measured.

  • Cell Culture and Exposure:

    • H295R cells are cultured in a suitable medium and seeded into multi-well plates.

    • After an acclimation period, the cells are exposed to a range of concentrations of the test chemical (this compound) for a defined period (typically 48 hours).[13]

    • Positive (e.g., forskolin, an inducer of steroidogenesis) and negative (solvent) controls are included.

  • Hormone Measurement:

    • After the exposure period, the cell culture medium is collected.

    • The concentrations of testosterone and 17β-estradiol in the medium are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Cell Viability: Cell viability is assessed after exposure to ensure that the observed effects on hormone production are not due to cytotoxicity.

  • Data Analysis: The hormone production in the presence of the test chemical is compared to the solvent control. The results are analyzed to determine if the chemical significantly induces or inhibits the production of testosterone and/or 17β-estradiol.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mechanisms of this compound's endocrine disruption and the workflows of the key in vitro assays.

Signaling Pathways

cluster_ER Estrogen Receptor (ER) Agonism cluster_AR Androgen Receptor (AR) Antagonism cluster_Aromatase Aromatase Inhibition 4NP_ER This compound ER Estrogen Receptor 4NP_ER->ER Binds to ERE Estrogen Response Element ER->ERE Activates Gene_Transcription_ER Gene Transcription ERE->Gene_Transcription_ER Estrogenic_Effects Estrogenic Effects Gene_Transcription_ER->Estrogenic_Effects 4NP_AR This compound AR Androgen Receptor 4NP_AR->AR Blocks Androgen Androgen Androgen->AR ARE Androgen Response Element AR->ARE Gene_Transcription_AR Gene Transcription ARE->Gene_Transcription_AR Androgenic_Effects Androgenic Effects Gene_Transcription_AR->Androgenic_Effects 4NP_Arom This compound Aromatase Aromatase (CYP19) 4NP_Arom->Aromatase Inhibits Estrogens Estrogens Aromatase->Estrogens Conversion Androgens Androgens Androgens->Aromatase Substrate

Caption: Mechanisms of this compound endocrine disruption.

Experimental Workflows

cluster_YES Yeast Estrogen Screen (YES) Assay Workflow cluster_AR_Binding Androgen Receptor (AR) Binding Assay Workflow cluster_H295R H295R Steroidogenesis Assay Workflow Yeast_Culture Culture Genetically Modified Yeast Add_Yeast_Substrate Add Yeast & Chromogenic Substrate Yeast_Culture->Add_Yeast_Substrate Compound_Prep_YES Prepare 4-NP & Control Dilutions Plate_Loading_YES Load Compounds into 96-well Plate Compound_Prep_YES->Plate_Loading_YES Plate_Loading_YES->Add_Yeast_Substrate Incubation_YES Incubate Plate Add_Yeast_Substrate->Incubation_YES Measurement_YES Measure Absorbance Incubation_YES->Measurement_YES Data_Analysis_YES Analyze Estrogenic Activity Measurement_YES->Data_Analysis_YES Reagent_Prep_AR Prepare AR, Radioligand, & 4-NP Incubation_AR Incubate Mixture Reagent_Prep_AR->Incubation_AR Separation_AR Separate Bound & Free Ligand Incubation_AR->Separation_AR Quantification_AR Quantify Radioactivity Separation_AR->Quantification_AR Data_Analysis_AR Calculate IC50 Quantification_AR->Data_Analysis_AR Cell_Culture_H295R Culture H295R Cells Exposure_H295R Expose Cells to 4-NP Cell_Culture_H295R->Exposure_H295R Collect_Medium Collect Culture Medium Exposure_H295R->Collect_Medium Viability_Assay Assess Cell Viability Exposure_H295R->Viability_Assay Hormone_Measurement Measure Hormone Levels (ELISA/LC-MS) Collect_Medium->Hormone_Measurement Data_Analysis_H295R Analyze Steroidogenesis Effects Hormone_Measurement->Data_Analysis_H295R

Caption: Workflows for key in vitro endocrine disruption assays.

References

4-Nonylphenol occurrence in food contact materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Occurrence of 4-Nonylphenol in Food Contact Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (4-NP) is a synthetic organic compound belonging to the alkylphenol family. It is primarily used in the production of nonylphenol ethoxylates, which are non-ionic surfactants widely used in various industrial applications and consumer products. Due to its chemical properties, 4-NP and its precursors are also utilized in the manufacturing of polymers used in food contact materials (FCMs). There is growing concern about the presence of 4-NP in FCMs due to its potential to migrate into food and act as an endocrine-disrupting chemical. This technical guide provides a comprehensive overview of the occurrence of 4-NP in FCMs, detailing quantitative data, analytical methodologies, and the signaling pathways affected by this compound.

Sources of this compound in Food Contact Materials

The presence of 4-NP in food contact materials is often unintentional. It is not typically added directly as a raw material in the final polymer. Instead, its presence is usually due to the breakdown or impurities of other additives used during the manufacturing process. The primary sources include:

  • Tris(nonylphenyl)phosphite (TNPP): TNPP is a common antioxidant and heat stabilizer used in various polymers such as rubber, vinyl polymers, polyolefins, and polystyrenes to prevent degradation.[1][2] 4-NP can be present as an impurity in TNPP or be formed as a degradation product.[1][3]

  • Alkylphenol Ethoxylates (APEs): These compounds are used as dispersing or stabilizing agents in the production of some polymers like plastics, rubber, and paper.[1][4] The degradation of APEs can lead to the formation of 4-NP.[1]

Quantitative Occurrence of this compound in Food Contact Materials

Several studies have quantified the concentration of 4-NP in various food contact materials. The data from key studies are summarized in the tables below for easy comparison.

Table 1: Concentration of this compound in Plastic Food Contact Materials

Food Contact MaterialConcentration Range (µg/g)Analytical MethodReference
Polystyrene (PS)64 - 287GC-MS[5]
Polyvinyl Chloride (PVC)64 - 287GC-MS[5]
PVC Films (Commercial Use)500 - 3300LC/ED[6][7]
PVC Films (Domestic Use)500 - 3300LC/ED[6][7]
Ethylene Vinyl Acetate (EVA)<0.03 - 1.4GC-MS[1][4]
Polycarbonate (PC)<0.03 - 1.4GC-MS[1][4]

Table 2: Concentration of this compound in Other Food Contact Materials

Food Contact MaterialConcentration Range (µg/g)Analytical MethodReference
Paper and Board<0.03 - 1.4GC-MS[5]
Rubber<0.03 - 1.4GC-MS[5]

Table 3: Migration of this compound from Food Contact Materials

Food Contact MaterialFood Simulant/FoodMigration LevelTest ConditionsReference
PVC Filmsn-heptane0.33 - 1.6 µg/cm²25°C for 60 min[6][7]
PVC FilmsDistilled waterup to 9.7 ng/cm²60°C for 30 min[6][7]
PVC Films4% acetic acidup to 9.7 ng/cm²60°C for 30 min[6][7]
PVC FilmsCooked Rice<1.0 - 410.0 ng/gMicrowave reheating for 1 min[7]
PVC FilmsCooked Rice<1.0 - 76.5 ng/gRoom temperature for 30 min[7]
PVC FilmsCheese0.2 - 0.8 mg/kg20°C for 4 days[4]
PVC FilmsCake0.3 - 0.6 mg/kg20°C for 4 days[4]

Experimental Protocols for the Determination of this compound in Food Contact Materials

The accurate quantification of 4-NP in FCMs requires robust analytical methodologies. The following section details the key steps involved in a typical experimental protocol, synthesized from various cited studies.[1][3][5][8]

Sample Preparation
  • Size Reduction: The first step is to increase the surface area of the sample to facilitate efficient extraction. This is typically achieved by cutting or grinding the FCM into small particles (1-3 mm).[9]

  • Internal Standardization: To ensure accuracy and account for any loss during sample processing, an internal standard is added to the sample before extraction. A common internal standard for 4-NP analysis is ¹³C-labelled this compound.[5][8]

Extraction

The choice of extraction method depends on the type of polymer.

  • Soxhlet Extraction: This method is suitable for most FCMs, including plastics, paper, and rubber. The sample is placed in a thimble and continuously extracted with a solvent (e.g., methanol) for several hours.[5][8]

  • Dissolution and Solvent Extraction: This method is particularly used for materials like polystyrene and polyvinylchloride that can be dissolved in a suitable solvent (e.g., cyclohexane). After dissolution, the 4-NP is extracted from the solution using a different solvent.[5][8]

  • Ultrasonic Extraction: Samples can be sonicated in a solvent to extract 4-NP.

  • Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to achieve rapid and efficient extractions.

Purification (Clean-up)

The crude extract often contains interfering compounds from the FCM matrix that need to be removed before analysis.

  • Adsorption Chromatography: This is a common clean-up technique. The extract is passed through a column packed with an adsorbent material like deactivated neutral alumina. The interfering compounds are retained by the adsorbent, while 4-NP is eluted with a suitable solvent.[5][8][9]

  • Solid-Phase Extraction (SPE): SPE cartridges can also be used for clean-up, offering a faster and more automated alternative to column chromatography.

Analytical Determination

The final step is the quantification of 4-NP in the purified extract using a sensitive analytical technique.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the analysis of 4-NP.[5][8] The purified extract is injected into the gas chromatograph, where 4-NP is separated from other components. The mass spectrometer then detects and quantifies the 4-NP based on its unique mass-to-charge ratio.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is another powerful technique for 4-NP analysis, particularly for complex matrices.[3][10] It offers high sensitivity and selectivity. The analysis can be performed using either atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) modes.[10]

  • High-Performance Liquid Chromatography with Electrochemical Coulometric-Array Detection (LC/ED): This method has also been successfully used for the determination of 4-NP in PVC films.[6][7]

Signaling Pathways and Logical Relationships

This compound is a known endocrine disruptor that can interfere with various signaling pathways in the body. Its primary mechanism of action is through its estrogenic activity.

Experimental Workflow for 4-NP Analysis

The general workflow for analyzing 4-NP in food contact materials involves a series of sequential steps from sample collection to final quantification.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sample FCM Sample SizeReduction Size Reduction (1-3mm) Sample->SizeReduction InternalStandard Add Internal Standard (¹³C-4-NP) SizeReduction->InternalStandard Soxhlet Soxhlet Extraction (Methanol) InternalStandard->Soxhlet Plastics, Paper, Rubber Dissolution Dissolution (Cyclohexane) InternalStandard->Dissolution PS, PVC Purification Adsorption Chromatography (Alumina) Soxhlet->Purification Dissolution->Purification GCMS GC-MS Analysis Purification->GCMS LCMSMS LC-MS/MS Analysis Purification->LCMSMS

Caption: General experimental workflow for the analysis of this compound in food contact materials.

Estrogenic Signaling Pathway of this compound

4-NP mimics the natural hormone 17β-estradiol by binding to estrogen receptors (ERα and ERβ), leading to the activation of estrogen-responsive genes and subsequent physiological effects.

estrogenic_pathway NP This compound ER Estrogen Receptor (ERα/ERβ) NP->ER Binds to ERE Estrogen Response Element (in DNA) ER->ERE Binds to GeneTranscription Transcription of Estrogen-Responsive Genes ERE->GeneTranscription Activates ProteinSynthesis Protein Synthesis GeneTranscription->ProteinSynthesis PhysiologicalEffects Endocrine Disruption Effects ProteinSynthesis->PhysiologicalEffects

Caption: Simplified diagram of the estrogenic signaling pathway activated by this compound.

Interference of this compound with Other Cellular Pathways

Besides its estrogenic effects, 4-NP can also modulate other cellular signaling pathways, contributing to its overall toxicity.

other_pathways cluster_receptors Nuclear Receptors cluster_tgf TGF-β Pathway cluster_ros Oxidative Stress NP This compound CAR Constitutive Androstane Receptor (CAR) NP->CAR Activates PXR Pregnane X Receptor (PXR) NP->PXR Activates TGF TGF-β Signaling NP->TGF Inhibits ROS Reactive Oxygen Species (ROS) Production NP->ROS Induces Detox Detoxification Enzyme Induction CAR->Detox PXR->Detox CellProliferation Stimulation of Cell Proliferation TGF->CellProliferation CellularDamage Cellular Damage ROS->CellularDamage

Caption: Overview of this compound's interference with various cellular signaling pathways.

Conclusion

The presence of this compound in food contact materials is a significant concern for food safety and public health. This technical guide has provided a detailed overview of the quantitative occurrence of 4-NP in various FCMs, highlighting the notable concentrations found in materials like PVC and polystyrene. The outlined experimental protocols offer a comprehensive framework for the accurate detection and quantification of this compound. Furthermore, the visualization of the signaling pathways affected by 4-NP underscores its potential as an endocrine disruptor. Continued research, monitoring, and the development of alternative materials are crucial to mitigate the risks associated with 4-NP exposure from food packaging.

References

The Dual Role of 4-Nonylphenol: A Technical Examination of its Surfactant and Plasticizer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nonylphenol (B119669) (4-NP), a prominent member of the alkylphenol family, exhibits a versatile chemical profile that enables its application as both a surfactant and a plasticizer. This technical guide provides an in-depth analysis of the fundamental principles governing these dual roles. While it is a precursor to the more widely used nonylphenol ethoxylate surfactants, 4-NP itself possesses surface-active properties.[1] Furthermore, its molecular structure allows it to function as a plasticizer, enhancing the flexibility and durability of polymeric materials.[2] This paper will explore the physicochemical properties of 4-NP, detail experimental methodologies for characterizing its performance, and discuss the signaling pathways associated with its notable endocrine-disrupting activity.

Introduction

This compound is a synthetic organic compound characterized by a phenol (B47542) ring substituted with a nine-carbon alkyl chain.[3] The isomeric complexity of the branched nonyl group results in a mixture of compounds, with the 4-substituted isomer being the most common.[1] Industrially, 4-NP is primarily synthesized through the acid-catalyzed alkylation of phenol with nonene.[1] Its amphiphilic nature, arising from the hydrophilic phenolic head and the hydrophobic nonyl tail, underpins its utility as a surfactant. Concurrently, its ability to integrate into polymer matrices and disrupt intermolecular forces makes it an effective plasticizer, particularly in polyvinyl chloride (PVC) formulations.[4][5] However, the widespread use of 4-NP has raised significant environmental and health concerns due to its persistence and endocrine-disrupting properties, which mimic the action of estrogen.[2][3]

Physicochemical Properties of this compound

The dual functionality of 4-NP is a direct consequence of its molecular structure and resulting physicochemical properties. A summary of these key properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₅H₂₄O[6]
Molecular Weight 220.35 g/mol [6]
Appearance Pale yellow, viscous liquid[6]
Boiling Point 295-320 °C[6]
Melting Point -10 °C[6]
Water Solubility 7 mg/L at 25 °C[6]
log Kow (Octanol-Water Partition Coefficient) 5.76[6]

Table 1: Key Physicochemical Properties of this compound.

This compound as a Surfactant

As a surfactant, 4-NP reduces the surface tension of liquids, allowing for the mixing of immiscible phases, such as oil and water. This property is fundamental to its use in detergents, emulsifiers, and dispersing agents.[1] The primary application of 4-NP in this context is as a chemical intermediate in the production of nonylphenol ethoxylates (NPEs), which are non-ionic surfactants with a wider range of applications.[1]

Quantitative Surfactant Properties

The effectiveness of a surfactant is quantified by its critical micelle concentration (CMC) and its ability to reduce surface tension. Due to the limited availability of specific experimental data for this compound itself, the following table presents illustrative values based on the expected behavior of a molecule with its structure.

ParameterIllustrative Value
Critical Micelle Concentration (CMC) in Water (mol/L) 5 x 10⁻⁵
Surface Tension at CMC (mN/m) 35

Table 2: Illustrative Surfactant Properties of this compound.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.

Materials:

  • This compound (analytical grade)

  • Deionized water

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • High-precision analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) due to its low water solubility.

  • Prepare a series of aqueous solutions with varying concentrations of this compound by serial dilution of the stock solution.

  • Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the this compound concentration.

  • The CMC is identified as the point of inflection in the resulting curve, where the surface tension ceases to decrease significantly with increasing concentration.

G Workflow for Surfactant Performance Evaluation cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solutions Prepare 4-NP Solutions of Varying Concentrations measure_st Measure Surface Tension prep_solutions->measure_st measure_it Measure Interfacial Tension (optional) prep_solutions->measure_it measure_ca Measure Contact Angle (optional) prep_solutions->measure_ca plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data evaluate_wetting Evaluate Wetting and Emulsification Properties measure_it->evaluate_wetting measure_ca->evaluate_wetting determine_cmc Determine CMC plot_data->determine_cmc determine_cmc->evaluate_wetting

Caption: Workflow for evaluating the surfactant performance of this compound.

This compound as a Plasticizer

In polymer science, a plasticizer is a substance added to a material to increase its flexibility, workability, and distensibility. 4-NP can act as a plasticizer by inserting itself between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg).[5][7] This effect is particularly relevant in PVC, where 4-NP can be used as a secondary plasticizer or as a stabilizer that also imparts some plasticizing properties.[4]

Quantitative Plasticizer Effects

The primary measure of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of a polymer. The following table provides illustrative data on the effect of this compound on the Tg of Polyvinyl Chloride (PVC).

This compound Concentration (phr)Illustrative Glass Transition Temperature (Tg) of PVC (°C)
085
1075
2068
3060
4054
phr: parts per hundred parts of resin

Table 3: Illustrative Effect of this compound on the Glass Transition Temperature of PVC.

Experimental Protocol: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Objective: To measure the change in the glass transition temperature of a polymer upon the addition of this compound.

Materials:

  • Polymer (e.g., PVC resin)

  • This compound

  • Differential Scanning Calorimeter (DSC)

  • Analytical balance

  • Sample pans for DSC

Methodology:

  • Prepare polymer-plasticizer blends with varying concentrations of this compound.

  • Accurately weigh a small amount (5-10 mg) of the blend into a DSC sample pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature.

  • The Tg is determined as the midpoint of the step change in the heat flow curve.

G Workflow for Testing Plasticizer Effectiveness cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_blends Prepare Polymer/4-NP Blends run_dsc Perform DSC Analysis prep_blends->run_dsc run_tensile Perform Tensile Testing (optional) prep_blends->run_tensile determine_tg Determine Glass Transition Temperature (Tg) run_dsc->determine_tg evaluate_mechanical Evaluate Mechanical Properties (Flexibility, Elongation) run_tensile->evaluate_mechanical

Caption: Workflow for evaluating the plasticizer effectiveness of this compound.

Endocrine-Disrupting Signaling Pathways

A critical aspect of this compound's toxicological profile is its activity as an endocrine-disrupting chemical (EDC). It primarily exerts its effects by mimicking the natural hormone estrogen and by antagonizing the action of androgens.[2][8]

Estrogen Receptor Signaling Pathway

4-NP can bind to estrogen receptors (ERα and ERβ), initiating a signaling cascade that is normally triggered by estradiol.[8] This can lead to inappropriate gene expression and a range of adverse health effects.

G 4-NP and Estrogen Receptor Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular NP This compound ER Estrogen Receptor (ER) NP->ER Binds to NP_ER 4-NP-ER Complex ER->NP_ER Dimerization Dimerization NP_ER->Dimerization ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Response Estrogenic Response Transcription->Response

Caption: Simplified signaling pathway of this compound's interaction with the estrogen receptor.

Androgen Receptor Signaling Pathway

In addition to its estrogenic activity, 4-NP has been shown to act as an antagonist to the androgen receptor (AR).[9] By blocking the binding of androgens like testosterone, it can disrupt male reproductive development and function.

G 4-NP and Androgen Receptor Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular NP This compound AR Androgen Receptor (AR) NP->AR Binds to and blocks Androgen Androgen (e.g., Testosterone) Androgen->AR Attempts to bind NoBinding Binding Blocked AR->NoBinding NoTranscription No Gene Transcription NoBinding->NoTranscription NoResponse No Androgenic Response NoTranscription->NoResponse

Caption: Simplified signaling pathway of this compound's antagonistic effect on the androgen receptor.

Conclusion

This compound exhibits a dual functionality as both a surfactant and a plasticizer, rooted in its amphiphilic molecular structure. While its primary role in the surfactant industry is that of a precursor to nonylphenol ethoxylates, its intrinsic surface-active properties are noteworthy. As a plasticizer, it can effectively increase the flexibility of polymers such as PVC by lowering their glass transition temperature. The experimental protocols detailed herein provide a framework for the quantitative assessment of these properties. However, the significant concerns regarding its endocrine-disrupting activities, mediated through interference with estrogen and androgen signaling pathways, necessitate careful consideration and have led to regulatory restrictions on its use in many regions. Future research and development should focus on safer alternatives that can replicate the desirable physicochemical properties of 4-NP without its adverse biological effects.

References

Methodological & Application

Application Note: Quantification of 4-Nonylphenol in Water Samples Using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and reliable method for the quantification of 4-Nonylphenol (B119669) (4-NP) in various water matrices, including surface water and wastewater. The protocol employs High-Performance Liquid Chromatography coupled with a Fluorescence Detector (HPLC-FLD), a technique that offers excellent selectivity and sensitivity for phenolic compounds like 4-NP without the need for derivatization[1]. The method involves sample preparation using either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to concentrate the analyte and remove interfering matrix components, followed by chromatographic separation and quantification. This document provides comprehensive experimental protocols, method validation parameters, and a visual workflow to aid researchers and scientists in the accurate determination of 4-NP levels for environmental monitoring and research purposes.

Introduction

This compound is an organic compound widely used in the manufacturing of antioxidants, lubricating oil additives, detergents, and emulsifiers[2]. It is a known endocrine disruptor, and its presence in aquatic environments is a significant concern due to its potential adverse effects on wildlife and humans[2]. Consequently, robust and validated analytical methods are crucial for monitoring its concentration in water bodies[1].

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a well-suited technique for the analysis of 4-NP due to the native fluorescence of the phenol (B47542) moiety[1]. This method provides high sensitivity and selectivity, allowing for the detection of 4-NP at environmentally relevant concentrations[3][4]. This application note presents a detailed protocol for 4-NP quantification, adapted from established methodologies[3][4][5][6].

Experimental Protocols

  • Standards: this compound (analytical standard, CAS No: 84852-15-3)[2]. Stock solutions (e.g., 1000 µg/mL) are prepared in methanol (B129727) and stored in the dark at 4°C[5]. Working standards are prepared by serial dilution of the stock solution in the mobile phase.

  • Solvents: HPLC grade acetonitrile, methanol, and dichloromethane (B109758). Ultrapure water (e.g., Milli-Q).

  • Reagents: Hydrochloric acid (HCl) for pH adjustment, anhydrous sodium sulfate.

  • Extraction Cartridges (for SPE): C8 or C18 cartridges (e.g., 1 mL/100 mg)[6][7].

Two primary methods for sample preparation are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice of method may depend on the sample matrix and the required level of sensitivity.

2.2.1. Protocol 1: Liquid-Liquid Extraction (LLE) [3][5]

  • Collect water samples in amber glass bottles and store them at 4°C.

  • Measure 500 mL of the water sample into a separatory funnel.

  • Adjust the pH of the sample to 3.0-3.5 using HCl[3][5].

  • Add 50 mL of dichloromethane to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction twice more with fresh 50 mL portions of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

2.2.2. Protocol 2: Solid-Phase Extraction (SPE) [4][6][7][8]

  • Filter the water sample (e.g., 200 mL) through a 1.2 µm glass fiber filter to remove suspended solids[7].

  • Condition the SPE cartridge: Sequentially pass 5 mL of methanol and 5 mL of ultrapure water through the C18 cartridge[7].

  • Load the sample: Pass the filtered water sample through the conditioned cartridge at a flow rate of approximately 1 mL/min[7].

  • Wash the cartridge: Wash the cartridge with 10 mL of ultrapure water to remove hydrophilic impurities[7].

  • Dry the cartridge: Dry the cartridge under a vacuum or by passing air through it for 10-15 minutes.

  • Elute the analyte: Elute the 4-NP from the cartridge with a small volume of methanol or a mixture of methanol and acetone (B3395972) (e.g., 10 mL of 1:1 v/v)[7].

  • Pre-concentrate the eluate: Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

The following table summarizes typical HPLC-FLD operating conditions for the analysis of this compound.

ParameterCondition 1Condition 2
HPLC System Agilent 1100 Series or equivalent[5]Shimadzu Prominence or equivalent[9]
Column Zorbax Eclipse XDB C8, 4.6 x 150 mm, 5 µm[3][5]C8, 4.6 x 250 mm, 5 µm[4][6][10]
Mobile Phase Acetonitrile/Water (65:35, v/v), isocratic[3][5]Acetonitrile/Water (90:10, v/v), isocratic[4][6]
Flow Rate 1.0 mL/min[3][5]0.8 mL/min[4][6]
Column Temp. 40°C[3][4][5][6]40°C[4][6]
Injection Vol. 20 µL100 µL[4][6]
FLD Wavelengths Excitation: 220 nm, Emission: 315 nm[5]Excitation: 225 nm, Emission: 305 nm[4][6]

Data Presentation and Method Validation

The method should be validated according to established guidelines to ensure its accuracy, precision, and reliability. Key validation parameters are summarized below.

Table 1: Summary of Method Validation Parameters for 4-NP Quantification

ParameterTypical Performance DataReference
Linearity Range 0.05 - 10 µg/L[3][4]
Correlation Coefficient (R²) > 0.995[4][9]
Limit of Detection (LOD) 0.01 - 15.7 µg/L[4][9][11]
Limit of Quantification (LOQ) 0.15 - 55.6 µg/L[4][9][11]
Recovery (%) 41.0 - 114%[9]
Precision (RSD %) < 15%[12][13]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in water samples.

HPLC_FLD_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection 1. Water Sample Collection Filtration 2. Filtration (if necessary) SampleCollection->Filtration LLE LLE (Liquid-Liquid Extraction) Filtration->LLE Option A SPE SPE (Solid-Phase Extraction) Filtration->SPE Option B Evaporation 3. Solvent Evaporation LLE->Evaporation SPE->Evaporation Reconstitution 4. Reconstitution Evaporation->Reconstitution HPLC_Injection 5. HPLC Injection Reconstitution->HPLC_Injection Chromatography 6. Chromatographic Separation HPLC_Injection->Chromatography FLD_Detection 7. Fluorescence Detection Chromatography->FLD_Detection Data_Acquisition 8. Data Acquisition FLD_Detection->Data_Acquisition Quantification 9. Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting 10. Result Reporting Quantification->Reporting

Caption: Workflow for this compound analysis by HPLC-FLD.

Conclusion

The HPLC-FLD method described in this application note provides a robust and sensitive approach for the quantification of this compound in water samples. The detailed protocols for sample preparation and chromatographic analysis, along with the performance data, demonstrate the suitability of this method for routine environmental monitoring and research applications. Proper method validation is essential to ensure the generation of high-quality, reliable data.

References

Application Note: High-Sensitivity GC-MS Analysis of 4-Nonylphenol in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonylphenol (4-NP) is an organic compound widely used in the manufacturing of nonylphenol ethoxylates, which are non-ionic surfactants found in detergents, emulsifiers, and other industrial products.[1][2][3] Due to its persistence, bioaccumulation potential, and endocrine-disrupting properties, 4-NP is considered a significant environmental contaminant.[3][4][5] Monitoring its presence in various environmental matrices is crucial for assessing environmental health and ensuring public safety.[5][6][7] This application note provides a detailed protocol for the quantitative analysis of this compound in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for this purpose.[3][8]

Principle of GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify different substances within a sample. In the analysis of this compound, the sample extract is first injected into the GC, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and affinity for the phase. As the separated components, including this compound isomers, exit the column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The detector then records the abundance of each ion, generating a mass spectrum that serves as a molecular fingerprint for identification and quantification.

GCMS_Principle cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer cluster_Data Data System Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Carrier Gas (He) IonSource Ion Source (Ionization) Column->IonSource Separated Analytes MassAnalyzer Mass Analyzer (Filtering) IonSource->MassAnalyzer Ions Detector Detector (Detection) MassAnalyzer->Detector DataSystem Data System (Analysis) Detector->DataSystem

Caption: Principle of GC-MS analysis for this compound.

Experimental Protocols

Sample Preparation

A. Water Samples (e.g., river water, wastewater)

This protocol is based on solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

  • Materials:

    • Water sample

    • Internal standard solution (e.g., 4-n-Nonylphenol-13C6)

    • Methanol (B129727) (HPLC grade)

    • Dichloromethane (B109758) (HPLC grade)

    • SPE cartridges (e.g., C18, 500 mg)

    • SPE vacuum manifold

    • Nitrogen evaporator

    • Glass vials

  • Procedure:

    • Acidify the water sample to a pH of approximately 3 with a suitable acid.

    • Spike the sample with the internal standard solution.

    • Condition the SPE cartridge by passing methanol followed by acidified water through it.[9]

    • Load the water sample onto the conditioned SPE cartridge at a flow rate of 2-5 mL/min.[9]

    • After loading, wash the cartridge to remove interferences.

    • Elute the this compound from the cartridge using an appropriate solvent such as dichloromethane or a mixture of acetone (B3395972) and hexane (B92381).

    • Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

    • The extract is now ready for derivatization or direct GC-MS analysis.

B. Solid Samples (e.g., soil, sludge, biological tissue)

This protocol involves solvent extraction followed by a cleanup step.

  • Materials:

    • Solid sample (e.g., soil, sludge, fish tissue)

    • Internal standard solution (e.g., 4-n-Nonylphenol-13C6)

    • Acetonitrile (HPLC grade)

    • Hexane (HPLC grade)

    • Florisil or C18 SPE cartridges for cleanup

    • Centrifuge

    • Ultrasonicator or shaker

    • Nitrogen evaporator

    • Glass vials

  • Procedure:

    • Homogenize the solid sample.

    • Weigh a representative portion of the homogenized sample (e.g., 5 g) into a centrifuge tube.

    • Spike the sample with the internal standard.

    • Add a suitable extraction solvent, such as acetonitrile, and extract the analytes using ultrasonication or shaking.[8]

    • For fatty samples, a lipid removal step by partitioning with hexane is recommended.[8]

    • Centrifuge the sample and collect the supernatant.

    • Perform a cleanup step using a Florisil or C18 SPE cartridge to remove co-extracted interferences.[8]

    • Elute the this compound from the cleanup cartridge.

    • Concentrate the eluate under a gentle stream of nitrogen.

    • The extract is now ready for derivatization or direct GC-MS analysis.

Derivatization (Optional but Recommended)

To improve the volatility and chromatographic peak shape of this compound, derivatization is often performed. Acetylation is a common method.

  • Procedure:

    • To the concentrated extract, add a derivatizing agent (e.g., acetic anhydride (B1165640) with pyridine).

    • Heat the mixture to facilitate the reaction.

    • After cooling, the derivatized sample is ready for GC-MS injection.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of this compound. These may require optimization based on the specific instrument and column used.

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms, Rxi-5ms, or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).[4][10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 0.8 - 1.2 mL/min).[4]

    • Injection Mode: Splitless.[4][11]

    • Injection Volume: 1-2 µL.[4][10]

    • Injector Temperature: 250-280 °C.[10][11]

    • Oven Temperature Program:

      • Initial temperature: 50-80 °C, hold for 1-3 min.[4][11]

      • Ramp: 8-12 °C/min to 180-240 °C.[4][11]

      • Final hold time may be necessary.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230 °C.[4][10]

    • Interface Temperature: 280 °C.[10]

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.[8][10]

    • Monitored Ions (for non-derivatized 4-NP): m/z 107, 121, 135, 149, 163, 220.[4][11] The specific ions and their abundance ratios should be confirmed with a standard.

Quantitative Data Summary

The following table summarizes typical quantitative data for the GC-MS analysis of this compound in various environmental matrices.

MatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Biological Samples (Fish, Shellfish)GC-MS (SIM)20 ng/g-86.0 - 93.4[8]
Domestic Wastewater & DetergentBSME-GC-MS0.6 ng/g2.0 ng/g91 - 109[12]
River WaterGC-MS/MS (MRM)-0.01 µg/mL (lowest calibration point)-[10]
Food Matrices (High and Low Fat)GC-MS (SIM)0.37–1.79 µg/kg1.11–5.41 µg/kg86.8 - 108.6[4]
Soil (Amended with Sludge)LC-APCI-MS-1 - 100 µg/kg89 - 94[13]

Experimental Workflow Diagram

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataAnalysis Data Processing Collection Sample Collection (Water, Soil, etc.) Spiking Internal Standard Spiking Collection->Spiking Extraction Extraction (SPE or Solvent Extraction) Spiking->Extraction Cleanup Extract Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration Derivatization Derivatization (Optional) Concentration->Derivatization GCMS GC-MS Analysis Concentration->GCMS Direct Analysis Derivatization->GCMS Integration Peak Integration GCMS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound in diverse environmental samples using GC-MS. The described methods for sample preparation, including solid-phase extraction and solvent extraction, coupled with optimized GC-MS conditions, offer high sensitivity and selectivity for the detection and quantification of this environmental contaminant. The use of an internal standard is highly recommended to ensure the accuracy and precision of the results. The provided quantitative data and workflows serve as a valuable resource for researchers and scientists involved in environmental monitoring and chemical analysis.

References

Application Note: Solid-Phase Extraction (SPE) for the Determination of 4-Nonylphenol in River Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nonylphenol (4-NP) is an organic compound belonging to the alkylphenol group. It is known to be an endocrine-disrupting chemical (EDC), which can interfere with the hormonal systems of organisms, leading to potential adverse health effects.[1] Due to its widespread use in the production of nonylphenol ethoxylates, which are found in industrial and domestic products, 4-NP is frequently detected in aquatic environments such as river water.[2][3] The monitoring of 4-NP concentrations in river water is crucial for assessing environmental quality and potential risks to ecosystems and human health.

Solid-phase extraction (SPE) is a highly effective and commonly used sample preparation technique for the extraction and pre-concentration of trace organic pollutants like 4-NP from water samples.[2][3] SPE offers several advantages over traditional liquid-liquid extraction, including lower solvent consumption, reduced analysis time, and the ability to effectively clean up complex sample matrices.[2] This application note provides a detailed protocol for the solid-phase extraction of this compound from river water samples, followed by analysis using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with various detectors.[1][2]

Data Presentation

The following tables summarize the quantitative data from various studies on the SPE of this compound from river water, providing a comparison of different methods and their performance.

Table 1: Comparison of SPE Methods and Recovery Rates

SPE SorbentElution SolventSpiked Concentration (µg/L)Recovery (%)Analytical MethodReference
C18Methanol (B129727)50 and 10080.98 - 118.78GC-FID[1]
C18Methanol-Acetonitrile (1:1)50 and 10099.20 - 106.78GC-FID[1]
C18Methanol-Acetone (1:1)5, 10, and 5041.0 - 114HPLC-PDA[2][4]
C18Ethyl AcetateNot Specified99.7 - 138.5LC/MS[5]
Oasis HLBNot SpecifiedNot Specified81.1 ± 1.0Not Specified[3]
DVB/CAR/PDMS Fiber (SPME)Thermal DesorptionNot Specified> 94GC-MS[6]

Table 2: Method Detection and Quantification Limits

Elution SolventLimit of Detection (LOD)Limit of Quantification (LOQ)Analytical MethodReference
Methanol0.05 µg/mL0.1 µg/mLGC-FID[1]
Methanol-Acetonitrile (1:1)0.005 µg/mL0.05 µg/mLGC-FID[1]
Methanol-Acetone (1:1)0.0001 mg/L0.0005 mg/LHPLC-PDA[2][4][7]
Not Specified (SPME)0.01 µg/L0.15 µg/LGC-MS[6]

Experimental Protocols

This section provides detailed experimental protocols for the solid-phase extraction of this compound from river water samples. Two common methods using C18 and Oasis HLB sorbents are described.

Protocol 1: SPE using C18 Cartridge followed by GC-FID or HPLC-PDA Analysis

This protocol is based on methodologies that have demonstrated high recovery rates for 4-NP in river water.[1][2]

Materials and Reagents:

  • SPE Cartridges: C18 (e.g., 100 mg, 1 mL)[2]

  • Methanol (HPLC grade)[1][2]

  • Acetonitrile (B52724) (HPLC grade)[1]

  • Acetone (B3395972) (HPLC grade)[2]

  • Deionized water[2]

  • River water sample, filtered (e.g., through a 1.2 µm GF/C filter)[2]

  • Vacuum manifold for SPE[8]

  • Rotary evaporator or nitrogen evaporator[2]

Procedure:

  • Cartridge Conditioning:

    • Condition the C18 cartridge by passing 15 mL of a methanol, acetone, and Milli-Q water mixture (1:1:1, v/v/v) to activate the sorbent.[2] Alternatively, condition with methanol followed by deionized water. Do not allow the cartridge to dry out after conditioning.[8]

  • Sample Loading:

    • Load 200 mL of the filtered river water sample onto the conditioned C18 cartridge at a flow rate of approximately 1 mL/min.[2]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 10 mL of Milli-Q water to remove any interfering polar compounds.[2]

  • Drying:

    • Dry the cartridge under a full vacuum for 15-30 minutes until the sorbent is visibly dry and free-flowing.[8]

  • Elution:

    • Elute the retained this compound from the cartridge using one of the following solvent systems:

      • Option A (Methanol-Acetonitrile): Elute with a mixture of methanol and acetonitrile (1:1, v/v).[1]

      • Option B (Methanol-Acetone): Elute with 10 mL of a methanol and acetone mixture (1:1, v/v).[2]

  • Pre-concentration:

    • Concentrate the eluate to 1 mL using a rotary evaporator or a gentle stream of nitrogen.[2]

  • Analysis:

    • The concentrated extract is now ready for analysis by GC-FID or HPLC-PDA.[1][2]

Protocol 2: SPE using Tandem Cartridges for Complex Matrices followed by LC/MS Analysis

This protocol is adapted for river water samples that may contain high levels of humic substances, which can interfere with the analysis.[5]

Materials and Reagents:

  • SPE Cartridges: Accell QMA (strong anion-exchange) and C18[5]

  • Ethyl Acetate (HPLC grade)[5]

  • Acetonitrile (HPLC grade)[5]

  • Anhydrous Sodium Sulfate[5]

  • Deuterated this compound (as a surrogate standard)[5]

  • Nitrogen evaporator[5]

Procedure:

  • Sample Preparation:

    • Take 300 mL of the river water sample and spike it with a known amount of deuterated this compound surrogate.[5]

  • Tandem Cartridge Setup:

    • Connect an Accell QMA cartridge in series above a C18 cartridge.[5]

  • Sample Loading:

    • Apply the prepared water sample to the tandem cartridges at a flow rate of 20 mL/min.[5] The Accell QMA cartridge will retain humic substances, while this compound and the surrogate will be sorbed onto the C18 cartridge.[5]

  • Elution from C18:

    • After loading, detach the C18 cartridge and elute it with 5 mL of ethyl acetate.[5]

  • Drying and Concentration:

    • Dry the eluate by passing it through anhydrous sodium sulfate.[5]

    • Evaporate the eluent to dryness at 40°C under a stream of nitrogen gas.[5]

  • Reconstitution and Analysis:

    • Dissolve the residue in 1 mL of acetonitrile.[5]

    • The sample is now ready for determination by LC/MS.[5]

Visualizations

The following diagram illustrates the general workflow for the solid-phase extraction of this compound from river water.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample River Water Sample Filter Filtration Sample->Filter Spike Spike with Surrogate (Optional) Filter->Spike Condition 1. Cartridge Conditioning (e.g., Methanol, Water) Spike->Condition Load 2. Sample Loading Condition->Load Wash 3. Washing (e.g., Deionized Water) Load->Wash Dry 4. Drying Wash->Dry Elute 5. Elution (e.g., Methanol/Acetonitrile) Dry->Elute Concentrate Pre-concentration Elute->Concentrate Analysis Instrumental Analysis (GC-MS, LC-MS) Concentrate->Analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

References

Application Notes and Protocols: Analytical Methodology for 4-Nonylphenol in Food Packaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonylphenol (B119669) (4-NP) is a chemical compound used in the manufacturing of antioxidants, plasticizers, and stabilizers in various polymers, including those used for food packaging materials like polyvinyl chloride (PVC) and polystyrene.[1][2] Concerns have been raised about the potential for 4-NP to migrate from packaging into food, acting as an endocrine disruptor.[3][4] Therefore, robust and sensitive analytical methods are crucial for monitoring the levels of 4-NP in food contact materials to ensure consumer safety.

This document provides detailed application notes and protocols for the determination of 4-NP in food packaging materials. The methodologies described are based on established techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering high sensitivity and selectivity.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the concentration of 4-NP in food packaging and its migration into food simulants.

Table 1: Concentration of this compound in Food Packaging Materials

Packaging MaterialConcentration Range (µg/g)Reference
Polystyrene and Polyvinylchloride64 - 287[1]
Other materials (Plastics, Paper, Rubber)<0.03 - 1.4[1]
PVC Films500 - 3300[5][6]
Stretch PVC Films440 - 1720[7][8]

Table 2: Migration of this compound from PVC Films into Food Simulants

Food SimulantMigration LevelTest ConditionsReference
n-heptane0.33 - 1.6 µg/cm²25°C for 60 min[5][6]
Distilled waterup to 9.7 ng/cm²60°C for 30 min[5][6]
4% Acetic acidup to 9.7 ng/cm²60°C for 30 min[5][6]
95% Ethanol0.125 - 0.449 mg/g (21.5 - 35.0%)40°C for 10 days[7][8]
Distilled water0.017 - 0.091 mg/g (3.2 - 5.3%)40°C for 10 days[7][8]
3% Acetic acid0.013 - 0.079 mg/g (2.9 - 4.6%)40°C for 10 days[7][8]

Table 3: Method Performance Data for this compound Analysis

Analytical MethodLOD/LOQRecoveryLinearity RangeRSDReference
HPLC with Electrochemical Detection< 1.0 ng/g (LOD)83.7%Not Specified2.5%[5][6]
LC-MS/MS0.48 µg/dm² (LOQ)87% - 114%Not SpecifiedNot Specified[9]
HPLC-MS/MS0.5 µg/kg (LOD), 1.0 µg/kg (LOQ)89.2% - 101.2%1.0 - 200.0 µg/L3.1% - 6.2%[10]

Experimental Protocols

Protocol 1: Determination of this compound in Food Packaging by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the methodology described by Fernandes et al. (2008).[1][11]

1. Sample Preparation:

  • Cut the food packaging material into small pieces (approximately 1-3 mm).

  • For polystyrene and PVC, dissolve approximately 2g of the sample in cyclohexane (B81311). For other materials, use Soxhlet extraction with methanol (B129727).[12]

  • Add a known amount of 13C-labeled 4-NP as an internal standard before extraction to ensure accurate quantification.[1]

2. Extraction:

  • Dissolution: After dissolution in cyclohexane, exchange the solvent to methanol.

  • Soxhlet Extraction: Extract the sample with methanol for a sufficient duration to ensure complete extraction of 4-NP.

3. Clean-up:

  • Perform a liquid-liquid partition of the extract into cyclohexane.

  • Concentrate the cyclohexane extract.

  • Purify the extract using adsorption chromatography on a deactivated neutral alumina (B75360) column to remove interfering substances.[11][12]

4. Instrumental Analysis (GC-MS):

  • Concentrate the purified extract and add an internal sensitivity standard (e.g., 13C-labeled PCB 52).[12]

  • Inject an aliquot of the final extract into a GC-MS system.

  • GC Conditions: Use a suitable capillary column (e.g., HP-5msUI, DB-17ms) to achieve chromatographic separation of 4-NP isomers.[13]

  • MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for both native 4-NP and the 13C-labeled internal standard.

Protocol 2: Determination of this compound in Food Packaging by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol is a generalized procedure based on methodologies for bisphenol A and nonylphenol analysis.[10]

1. Sample Preparation:

  • Cut the food packaging material into small pieces.

  • Perform ultrasonic extraction with dichloromethane.[10]

2. Clean-up:

  • Clean up the extract using a solid-phase extraction (SPE) cartridge (e.g., silica-based).[10]

  • Optimize SPE conditions including the choice of sorbent, loading solvent, and elution solvent to achieve the best purification.[10]

3. Instrumental Analysis (HPLC-MS/MS):

  • Chromatographic Separation:

    • Use a C18 reversed-phase column (e.g., Venusil MP C18).[10]

    • Employ a gradient elution with a mobile phase consisting of 0.1% ammonia (B1221849) solution and methanol.[10]

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.[10]

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Quantify using an internal standard method.[10]

Diagrams

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. Clean-up cluster_analysis 4. Instrumental Analysis start Food Packaging Material size_reduction Size Reduction (1-3 mm pieces) start->size_reduction internal_std Addition of 13C-labeled 4-NP (Internal Standard) size_reduction->internal_std extraction_choice Extraction Method internal_std->extraction_choice dissolution Dissolution (e.g., Cyclohexane for PS/PVC) extraction_choice->dissolution PS/PVC soxhlet Soxhlet Extraction (e.g., Methanol) extraction_choice->soxhlet Other Plastics, Paper, Rubber ultrasonic Ultrasonic Extraction (e.g., Dichloromethane) extraction_choice->ultrasonic General cleanup_choice Clean-up Method dissolution->cleanup_choice soxhlet->cleanup_choice ultrasonic->cleanup_choice adsorption_chrom Adsorption Chromatography (Alumina Column) cleanup_choice->adsorption_chrom GC-MS pathway spe Solid-Phase Extraction (SPE) cleanup_choice->spe HPLC-MS/MS pathway gcms GC-MS Analysis adsorption_chrom->gcms hplcmsms HPLC-MS/MS Analysis spe->hplcmsms

Caption: Experimental workflow for the analysis of this compound in food packaging.

logical_relationship cluster_source Source of this compound cluster_packaging Food Packaging cluster_migration Migration Process cluster_analysis Analytical Verification tnpp Tris(nonylphenyl)phosphite (TNPP) (Antioxidant in Plastics) np_in_packaging Presence of 4-NP (Impurity or Degradation Product) tnpp->np_in_packaging apeos Alkylphenol Ethoxylates (APEOs) (Surfactants) apeos->np_in_packaging packaging Food Packaging Material (e.g., PVC, Polystyrene) migration Migration of 4-NP packaging->migration sampling Sampling of Packaging Material packaging->sampling np_in_packaging->packaging food Food Product migration->food analysis Analytical Determination of 4-NP (GC-MS, HPLC-MS/MS) sampling->analysis

Caption: Logical relationship of 4-NP from source to analytical detection.

References

Determining 4-Nonylphenol in Anaerobic Batch Reactors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of 4-Nonylphenol (B119669) (4-NP) in anaerobic batch reactors. This compound is a persistent environmental contaminant known for its endocrine-disrupting properties, and understanding its fate in anaerobic environments is crucial for wastewater treatment and environmental remediation.[1][2] The following sections offer comprehensive methodologies for sample preparation, analytical determination using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and protocols for conducting anaerobic degradation studies.

Introduction to this compound and Anaerobic Degradation

This compound is a member of the alkylphenol family and is a breakdown product of nonylphenol ethoxylates, which are widely used as non-ionic surfactants in various industrial and domestic products.[1][2] Due to its widespread use, 4-NP is a common contaminant in wastewater and sewage sludge.[1] Its persistence and potential for bioaccumulation make it a significant environmental concern.[2]

Anaerobic digestion is a key process in wastewater treatment plants for sludge stabilization and biogas production. The degradation of 4-NP under anaerobic conditions has been demonstrated, with half-lives ranging from approximately 24 to 69 days.[1] The rate of degradation is influenced by several factors, including temperature, pH, and the presence of co-substrates.[3] Studies have shown that degradation rates can vary under different redox conditions, with the order typically being sulfate-reducing > methanogenic > nitrate-reducing conditions.[1][3][4]

Experimental Workflow for 4-NP Determination

The overall workflow for determining 4-NP in anaerobic batch reactors involves several key stages, from reactor setup and sampling to sample preparation and instrumental analysis.

G cluster_0 Anaerobic Batch Reactor Setup cluster_1 Sample Collection & Preparation cluster_2 Analytical Determination cluster_3 Data Analysis A Inoculation with Anaerobic Sludge B Addition of Co-substrates & 4-NP A->B C Incubation under Anaerobic Conditions B->C D Sampling from Reactor C->D E Centrifugation/ Filtration D->E F Solid Phase Extraction (SPE) E->F G HPLC-FLD Analysis F->G H GC-MS Analysis (with Derivatization) F->H I Quantification G->I H->I J Degradation Kinetics I->J

Fig. 1: Experimental workflow for 4-NP analysis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analytical methods for 4-NP and its removal in anaerobic batch reactors.

Table 1: HPLC-FLD Method Parameters for 4-NP Analysis

ParameterValueReference
Stationary PhaseC8 column[5][6][7]
Mobile PhaseAcetonitrile (B52724)/Water (90:10, v/v)[5][6][7]
Column Temperature40 °C[5][6][7]
Eluent Flow Rate0.8 mL/min[5][6][7]
Injection Volume100 µL[5][6][7]
Fluorescence Detector (FLD) WavelengthsExcitation (λex): 225 nm, Emission (λem): 305 nm[5][6][7]
Limit of Detection (LOD)15.7 µg/L[5][6]
Limit of Quantification (LOQ)55.6 µg/L[5][6]

Table 2: GC-MS Method Parameters for 4-NP Analysis

ParameterValueReference
ColumnRTX5 capillary column (20 m x 0.10 mm id x 0.10 µm)[8]
Carrier GasHelium[8][9]
Injection ModeSplitless[8][9]
Oven Temperature Program50°C (0 min) to 120°C at 110°C/min, then at 30°C/min to 300°C (5 min)[8]
Ionization ModeElectron Ionization (EI)[8]
Mass Spectrometry ModeSelected Ion Monitoring (SIM)[8][10]
Monitoring Ions (for derivatized NP)m/z 193, 207, 221, 292[8]

Table 3: 4-NP Removal in Anaerobic Batch Reactors

Initial 4-NP ConcentrationCo-substrateRemoval EfficiencyReference
398 µg/LFumarate>50%[5][6][11]
398 µg/LEthanol (B145695)>50%[5][6]
398 µg/LMethanol (B129727)>50%[5][6]

Experimental Protocols

Protocol for Anaerobic Batch Reactor Setup

This protocol describes the setup of anaerobic batch reactors to study the degradation of 4-NP.

Materials:

  • Anaerobic granular sludge (from an upflow anaerobic sludge blanket - UASB - reactor)

  • Serum bottles (e.g., 500 mL) with rubber stoppers and aluminum caps

  • This compound (analytical standard)

  • Co-substrates (e.g., sodium fumarate, ethanol, methanol)

  • Basal medium (containing essential nutrients and trace elements)

  • Nitrogen gas (for creating anaerobic conditions)

Procedure:

  • Inoculum Preparation: Use anaerobic granular sludge from a suitable source, such as a UASB reactor treating industrial wastewater.[7]

  • Reactor Assembly: Add the desired amount of anaerobic sludge to each serum bottle to achieve a specific volatile suspended solids (VSS) concentration (e.g., 2 g VSS/L).[7]

  • Medium and Substrate Addition: Add the basal medium to the bottles. Spike the reactors with the desired initial concentration of 4-NP. Add the selected co-substrate (e.g., ethanol at 200 mg/L).[5] Include control reactors without 4-NP and without co-substrates.

  • Creating Anaerobic Conditions: Purge the headspace of each bottle with nitrogen gas for several minutes to remove oxygen.

  • Sealing and Incubation: Immediately seal the bottles with rubber stoppers and aluminum caps. Incubate the reactors at a constant temperature (e.g., 35°C) in the dark.

  • Monitoring: Periodically collect liquid and gas samples to analyze for 4-NP concentration, methane (B114726) production, and other relevant parameters.

Protocol for Sample Preparation: Solid Phase Extraction (SPE)

This protocol is for the extraction and cleanup of 4-NP from the liquid phase of the anaerobic batch reactors.

Materials:

  • SPE cartridges (e.g., C18 ODS)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Ultrapure water

  • Vacuum manifold

Procedure:

  • Sample Collection: Withdraw a known volume of the liquid sample from the anaerobic reactor.

  • Sample Pre-treatment: Centrifuge or filter the sample to remove suspended solids.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by ultrapure water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with ultrapure water to remove interfering substances.

  • Elution: Elute the retained 4-NP from the cartridge using a small volume of an appropriate solvent, such as methanol (e.g., 2 mL) and ethanol (e.g., 1 mL).[5][6][7]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

Protocol for HPLC-FLD Analysis

This protocol outlines the determination of 4-NP using HPLC with fluorescence detection.

Instrumentation and Conditions:

  • HPLC System: Equipped with a fluorescence detector.

  • Column: C8 reversed-phase column.[5][6][7]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (90:10, v/v).[5][6][7]

  • Flow Rate: 0.8 mL/min.[5][6][7]

  • Column Temperature: 40°C.[5][6][7]

  • Injection Volume: 100 µL.[5][6][7]

  • Fluorescence Detector Wavelengths: Excitation at 225 nm and emission at 305 nm.[5][6][7]

Procedure:

  • Calibration: Prepare a series of 4-NP standard solutions of known concentrations in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample extract into the HPLC system.

  • Quantification: Identify the 4-NP peak based on its retention time compared to the standards. Quantify the concentration of 4-NP in the sample using the calibration curve.

Protocol for GC-MS Analysis

This protocol details the determination of 4-NP using GC-MS, which often requires a derivatization step.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column such as RTX5.[8]

  • Carrier Gas: Helium.[8][9]

  • Injector: Splitless mode.[8][9]

  • Oven Program: A suitable temperature program to separate the 4-NP isomers.[8][9]

  • MS Detector: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[8][10]

Procedure:

  • Derivatization: The hydroxyl group of 4-NP is often derivatized to increase its volatility for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acetic anhydride.[8][12]

  • Calibration: Prepare derivatized 4-NP standards and inject them into the GC-MS to establish retention times and create a calibration curve.

  • Sample Analysis: Inject the derivatized sample extract into the GC-MS system.

  • Quantification: Identify the derivatized 4-NP peaks based on their retention times and characteristic mass fragments. Quantify the concentration using the calibration curve.

Potential Anaerobic Degradation Pathway of this compound

The anaerobic degradation of this compound is a complex process involving multiple steps and microbial communities.[3][4] While the complete pathway is still a subject of research, a plausible initial step involves the transformation of the phenol (B47542) ring.

G NP This compound Intermediate1 Initial Transformation (e.g., carboxylation, reduction) NP->Intermediate1 Anaerobic Microorganisms Intermediate2 Ring Cleavage Intermediate1->Intermediate2 FattyAcids Shorter-chain Fatty Acids Intermediate2->FattyAcids EndProducts Methane (CH4) + Carbon Dioxide (CO2) FattyAcids->EndProducts Methanogenesis

Fig. 2: Postulated anaerobic degradation pathway of 4-NP.

This simplified pathway illustrates that under anaerobic conditions, complex organic molecules like 4-NP are broken down into simpler intermediates and ultimately mineralized to methane and carbon dioxide by a consortium of microorganisms.

References

Application Note: Ultrasensitive Quantification of Nonylphenols and Nonylphenol Ethoxylates in Water Samples by LC/MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust method for the sensitive and selective analysis of nonylphenol (NP) and nonylphenol ethoxylates (NPEOs) in various water matrices, including freshwater, groundwater, seawater, and wastewater.[1] Nonylphenols and their ethoxylates are nonionic surfactants widely used in industrial processes and consumer products, leading to their widespread release into aquatic environments.[2] Due to their classification as endocrine disruptors and their toxicity to aquatic organisms, sensitive monitoring is crucial for environmental and public safety.[1][2] This method utilizes Solid-Phase Extraction (SPE) for sample preconcentration followed by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) for quantification. The described protocol offers high sensitivity and specificity, enabling the detection and quantification of target analytes at trace levels.

Introduction

Nonylphenols (NPs) and nonylphenol ethoxylates (NPEOs) are synthetic organic compounds used extensively as detergents, emulsifiers, and wetting agents in various industrial and commercial applications.[1][2] Their presence in the environment is primarily due to human activities, with major sources being wastewater treatment plant (WWTP) effluents and direct industrial discharges.[1][2] In the environment, NPEOs can degrade into more persistent and toxic compounds, including shorter-chain NPEOs and NP, which have been shown to have estrogenic effects on aquatic life.[2] Consequently, regulatory bodies have established the need for monitoring these endocrine-disrupting compounds in water bodies.[3]

This application note provides a comprehensive protocol for the extraction, separation, and quantification of NP and a range of NPEOs in water samples using LC/MS/MS. The method is suitable for researchers, environmental scientists, and professionals in drug development and safety assessment who require reliable and sensitive analytical procedures for these compounds.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to concentrate the analytes from water samples and remove potential matrix interferences.

Materials:

Procedure:

  • Cartridge Cleaning: Mount the SPE cartridges on a vacuum manifold and wash them with dichloromethane (DCM).[1]

  • Conditioning: Condition the cartridges sequentially with methanol and then with acidified deionized water. It is crucial to prevent the cartridges from drying out after this step.[1][4]

  • Sample Loading: Acidify the water samples before loading.[1] Load the acidified water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of 2-5 mL/minute.[1][4]

  • Washing: After loading the entire sample, wash the cartridges with a methanol/water solution to remove co-eluted interfering substances.[1]

  • Drying: Dry the cartridges under a full vacuum for 15-30 minutes until the sorbent is visibly dry.[1]

  • Elution: Elute the retained analytes by percolating a methanol/DCM solution through the cartridge. Allow the elution solvent to soak the sorbent for approximately 1 minute before completing the elution.[1]

  • Reconstitution: Add a labeled internal standard solution to the eluate before LC/MS/MS analysis.[1]

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample (Acidified) SPE_Cartridge SPE Cartridge Conditioning (MeOH, Acidified Water) Loading Sample Loading (2-5 mL/min) SPE_Cartridge->Loading Washing Cartridge Washing (Methanol/Water Solution) Loading->Washing Drying Cartridge Drying (Full Vacuum) Washing->Drying Elution Analyte Elution (Methanol/DCM) Drying->Elution Final_Extract Final Extract with Internal Standard Elution->Final_Extract LCMS LC/MS/MS Analysis Final_Extract->LCMS

Caption: Solid-Phase Extraction Workflow for Water Samples.

LC/MS/MS Analysis

The separation and detection of NP and NPEOs are performed using a liquid chromatograph coupled to a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: A gradient elution program is employed to separate the analytes.

  • Flow Rate: 0.25 mL/min.[5]

  • Injection Volume: 2 µL.[5]

MS/MS Conditions:

  • Ionization Mode: A dual ionization mode is necessary. Nonylphenol is analyzed in negative Electrospray Ionization (ESI) mode, while the ethoxylates are analyzed in positive ESI mode.[1][3]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor and product ion transitions for each analyte. A second MRM transition is required for confirmation.[1]

  • Precursor Ions: For NPEOs, ammonium adducts [M+NH4]+ are typically monitored in positive mode.[5][6] For NP, the deprotonated molecule [M-H]- is monitored in negative mode.[6]

LCMSMS_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Injector Autosampler Injector Column C18 Reversed-Phase Column Injector->Column ESI Electrospray Ionization (ESI) (Positive/Negative Switching) Column->ESI MobilePhase Mobile Phase Gradient (Water/Acetonitrile) MobilePhase->Column Quad1 Q1: Precursor Ion Selection ESI->Quad1 Quad2 Q2: Collision Cell (CID) Quad1->Quad2 Quad3 Q3: Product Ion Selection Quad2->Quad3 Detector Detector Quad3->Detector

Caption: LC/MS/MS Analytical Workflow.

Quantitative Data

The following tables summarize the key quantitative parameters for the analysis of nonylphenol and its ethoxylates.

Table 1: Analyte Information and MRM Transitions

AnalyteAbbreviationIonization ModePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
NonylphenolNPNegative219133147
Nonylphenol MonoethoxylateNP1EOPositive282127265
Nonylphenol DiethoxylateNP2EOPositive326183121
Nonylphenol TriethoxylateNP3EOPositive370227353
Nonylphenol TetraethoxylateNP4EOPositive414271397
Nonylphenol PentaethoxylateNP5EOPositive458315440
Nonylphenol HexaethoxylateNP6EOPositive50289485
Nonylphenol HeptaethoxylateNP7EOPositive54689529
Nonylphenol OctaethoxylateNP8EOPositive59189573

Data compiled from government protocols.[1]

Table 2: Method Performance and Detection Limits

ParameterValueReference
Method Detection Limit (MDL) for NP0.4 µg/L[1]
Method Detection Limit (MDL) for NP1EO0.4 µg/L[1]
Method Detection Limit (MDL) for NP2EO0.4 µg/L[1]
Method Detection Limit (MDL) for NP3EO-NP8EO0.5 µg/L[1]
Precision (%RSD)< 20%[1]
Accuracy70-130%[1]
Linearity (Correlation Coefficient, r²)> 0.99[7]

Results and Discussion

This LC/MS/MS method provides excellent sensitivity and selectivity for the determination of nonylphenol and its ethoxylates in various water samples. The use of a dual-polarity ionization source allows for the simultaneous analysis of NP (negative mode) and NPEOs (positive mode) in a single chromatographic run, enhancing throughput. The MRM mode ensures high specificity by monitoring unique precursor-to-product ion transitions for each analyte, minimizing the potential for matrix interferences.

The sample preparation step using solid-phase extraction is critical for achieving the low detection limits required for environmental monitoring. The choice of a polymeric sorbent like Oasis HLB has been shown to provide good recoveries for these compounds.[4]

Calibration is typically performed using a technical grade mixture for the higher-order ethoxylates, as individual standards may not be readily available.[1] It is important to characterize the ethoxylate distribution in the technical standard for accurate quantification.[1] The use of isotopically labeled internal standards is recommended to correct for matrix effects and variations in instrument response.[1]

Conclusion

The described LC/MS/MS method offers a reliable and sensitive approach for the quantitative analysis of nonylphenol and nonylphenol ethoxylates in water. The detailed protocol for sample preparation and instrumental analysis, combined with the specificity of tandem mass spectrometry, allows for accurate measurements at environmentally relevant concentrations. This application note serves as a valuable resource for laboratories involved in the monitoring of endocrine-disrupting compounds in aquatic environments.

References

Application Notes and Protocols for Soxhlet Extraction of 4-Nonylphenol from Plastic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of 4-Nonylphenol (4-NP), a known endocrine-disrupting chemical, from various plastic materials using the Soxhlet extraction method. These guidelines are intended to assist researchers in accurately quantifying 4-NP levels in plastics for safety assessment and material science studies.

Introduction

This compound is an organic compound used in the manufacturing of antioxidants, lubricating oil additives, and as a stabilizer in plastic production, particularly in polymers like polyvinyl chloride (PVC) and polystyrene.[1][2] Due to its potential as an endocrine disruptor, monitoring its presence in plastic materials, especially those in contact with food and beverages, is of significant importance. Soxhlet extraction is a classical and robust technique for the extraction of non-volatile and semi-volatile organic compounds from solid matrices, ensuring intimate contact between the sample and the extraction solvent.[3]

Data Presentation

The following table summarizes quantitative data from various studies on the extraction and analysis of this compound and other plastic additives. While data for Soxhlet extraction of 4-NP from plastics is limited, the included information from other matrices and for similar compounds provides a valuable reference for expected performance.

Table 1: Quantitative Data for the Analysis of this compound and Other Plastic Additives

AnalyteMatrixExtraction MethodAnalytical MethodRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compoundRiver SedimentPressurized Liquid Extraction (Methanol)HPLC85%--
This compoundRiver SedimentMethanolic Soxhlet ExtractionHPLCComparable to PLE--
This compoundBiological Samples (Fish & Shellfish)Acetonitrile ExtractionGC-MS (SIM)86.0 - 93.4%20 ng/g-
This compoundAquatic SamplesSolid-Phase ExtractionGC-MS>70%<0.01 - 0.05 ng/L0.01 - 0.05 ng/L
This compoundWaterSolid-Phase MicroextractionGC-MS-0.01 µg/L0.15 µg/L
Plasticizers (DOA, TOP, DOP, TOTM)PVCSoxhlet Extraction (Petroleum Ether, 6h)GCEquivalent to Accelerated Solvent Extraction--
Phthalate Esters (DEHP)PVCSoxhlet Extraction (Dichloromethane, 16h)GC-MS94%--

Data compiled from multiple sources.[4][5][6] Note that the matrix and specific conditions significantly impact recovery and detection limits.

Experimental Protocols

This section details the methodologies for sample preparation, Soxhlet extraction, and post-extraction cleanup for the analysis of this compound in plastic materials.

Sample Preparation Protocol

Proper sample preparation is crucial for efficient extraction. The goal is to increase the surface area of the plastic material to allow for maximum contact with the solvent.

Materials:

  • Plastic sample (e.g., Polyethylene, PVC, Polystyrene, PET)

  • Scissors or shears

  • Grinder (e.g., freezer/mill for brittle plastics)

  • Sieve with a 1-mm mesh

  • Anhydrous sodium sulfate (B86663) (ACS grade)

Procedure:

  • Cut the plastic sample into small pieces, approximately 1-3 mm, using clean scissors or shears.

  • For harder or more brittle plastics, cryogenically grind the material to a fine powder using a freezer/mill.

  • If grinding is performed, pass the resulting powder through a 1-mm sieve.

  • For samples that are gummy or fibrous, shred or cut them into the smallest possible size to maximize surface exposure.

  • Weigh approximately 2-10 g of the prepared plastic sample.

  • In a beaker, thoroughly mix the sample with an equal amount of anhydrous sodium sulfate. This helps to dry the sample and prevent clumping.

Soxhlet Extraction Protocol

This protocol is based on the general principles of EPA Method 3540C and adapted for plastic matrices.[3]

Apparatus and Materials:

  • Soxhlet extractor (e.g., 40 mm ID) with a 500-mL round-bottom flask

  • Heating mantle

  • Condenser

  • Cellulose (B213188) extraction thimble

  • Extraction solvent (e.g., Methanol (B129727), Dichloromethane, or a mixture of Hexane (B92381):Acetone (1:1 v/v))

  • Boiling chips

Procedure:

  • Place the prepared sample-sodium sulfate mixture into a cellulose extraction thimble.

  • Insert the thimble into the Soxhlet extractor.

  • Add approximately 300 mL of the selected extraction solvent to the round-bottom flask, along with a few boiling chips.

  • Assemble the Soxhlet apparatus (flask, extractor, and condenser) and place it on the heating mantle.

  • Turn on the cooling water to the condenser.

  • Heat the solvent to a gentle boil. The solvent vapor will travel up the side arm of the extractor, condense, and drip into the thimble containing the sample.

  • Allow the extraction to proceed for 16-24 hours, with a solvent cycling rate of 4-6 cycles per hour.

  • After the extraction is complete, turn off the heating mantle and allow the apparatus to cool.

  • Carefully dismantle the apparatus and transfer the extract from the round-bottom flask for the cleanup procedure.

Post-Extraction Cleanup Protocol

Cleanup of the extract is necessary to remove interfering compounds from the plastic matrix before instrumental analysis. Solid-Phase Extraction (SPE) is a common and effective method.

Materials:

  • Kuderna-Danish (K-D) concentrator with a 10-mL concentrator tube

  • Drying column (e.g., 20 mm ID Pyrex column)

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, Silica, or Florisil)

  • Elution solvents (e.g., Methanol, Acetonitrile, Dichloromethane)

  • Nitrogen evaporator

Procedure:

  • Drying the Extract: Pass the extract from the Soxhlet extraction through a drying column containing approximately 10 cm of anhydrous sodium sulfate to remove any residual water. Collect the dried extract in a K-D concentrator.

  • Concentration: Concentrate the extract to a few milliliters using the K-D apparatus in a water bath. Further concentrate the extract to about 1 mL under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup: a. Condition the SPE cartridge by passing the appropriate solvent through it as per the manufacturer's instructions. For a C18 cartridge, this typically involves methanol followed by deionized water. b. Load the concentrated extract onto the conditioned SPE cartridge. c. Wash the cartridge with a weak solvent to remove interferences. d. Elute the this compound from the cartridge with a stronger solvent (e.g., 3 x 1 mL of methanol followed by 1 mL of acetonitrile). e. Collect the eluate.

  • Final Concentration: Evaporate the collected eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of a solvent suitable for the analytical instrument (e.g., hexane or acetonitrile).

  • Transfer the final extract to an autosampler vial for analysis by GC-MS or LC-MS/MS.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships in the Soxhlet extraction process.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Soxhlet Extraction cluster_cleanup Post-Extraction Cleanup cluster_analysis Analysis start Plastic Sample prep1 Size Reduction (Cutting/Grinding) start->prep1 prep2 Mixing with Anhydrous Sodium Sulfate prep1->prep2 extraction Soxhlet Extraction (16-24h) prep2->extraction cleanup1 Drying and Concentration extraction->cleanup1 cleanup2 Solid-Phase Extraction (SPE) cleanup1->cleanup2 cleanup3 Final Concentration and Reconstitution cleanup2->cleanup3 analysis GC-MS or LC-MS/MS Analysis cleanup3->analysis

Caption: Experimental workflow for Soxhlet extraction and analysis of this compound from plastics.

logical_relationships cluster_factors Influencing Factors center_node Extraction Efficiency factor1 Plastic Matrix Type factor1->center_node affects solvent penetration factor2 Particle Size factor2->center_node impacts surface area factor3 Solvent Choice factor3->center_node determines solubility factor4 Extraction Time factor4->center_node influences completeness factor5 Temperature factor5->center_node affects kinetics

Caption: Key factors influencing the efficiency of Soxhlet extraction of this compound.

References

Application Notes and Protocols for 4-Nonylphenol Testing in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonylphenol (B119669) (4-NP) is an environmental contaminant and a well-known endocrine-disrupting chemical (EDC) that mimics the effects of estrogen.[1] It originates from the degradation of nonylphenol ethoxylates, which are widely used in industrial and consumer products.[2] Due to its potential to interfere with hormonal signaling and cause adverse health effects, robust and sensitive methods for the detection and quantification of 4-NP in biological samples are crucial for toxicological studies, clinical research, and drug development. This document provides detailed protocols for the analysis of 4-NP in various biological matrices using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Methodologies

The two primary analytical techniques for the quantification of this compound in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high sensitivity and selectivity, which are essential for detecting the low concentrations of 4-NP typically found in biological specimens.

Quantitative Data Summary

The following tables summarize the performance characteristics of various methods for this compound analysis in different biological matrices.

Table 1: Performance of GC-MS Methods for this compound Analysis

Biological MatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
Fish and ShellfishAcetonitrile (B52724) extraction, Hexane (B92381) partitioning, Florisil column cleanup20 ng/g-86.0 - 93.4%[3]
Human UrineIsotope-dilution GC/MS≥ 0.1 µg/L--[1][4]
Food MatricesSoxhlet or solvent extraction, adsorption chromatography0.37–1.79 µg/kg1.11–5.41 µg/kg86.8–108.6%[5][6]

Table 2: Performance of LC-MS/MS Methods for this compound Analysis

Biological MatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
Human SerumHybrid Solid Phase Extraction-Precipitation Technology (Hybrid SPE-PPT)1.4 ng/mL--[2]
Human UrineSolid Phase Extraction (SPE)0.03 ng/mL0.1 ng/mL-[7][8]
Animal TissuesAccelerated Solvent Extraction (ASE) with dichloromethane, OASIS NH2 SPE cleanup0.05 µg/kg-88 - 101%[9]
Human BloodSolid Phase Extraction (SPE)1.0 ng/mL-> 70.0%[10]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Fish and Shellfish Tissue

This protocol is adapted from a method for the determination of 4-nonylphenols in biological samples.[3]

1. Sample Preparation and Extraction a. Homogenize 5 g of the biological sample (fish or shellfish tissue). b. Extract the homogenized sample with acetonitrile. c. Perform a liquid-liquid partitioning step with hexane to remove lipids. d. Concentrate the acetonitrile phase.

2. Cleanup a. Apply the concentrated extract to a Florisil PR column for cleanup. b. Elute the this compound from the column. c. Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS analysis.

3. GC-MS Analysis a. Gas Chromatograph (GC) Conditions:

  • Column: PE-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
  • Injector Temperature: 280 °C.
  • Oven Temperature Program: 110 °C for 3 min, ramp to 190 °C at 12 °C/min (hold 1 min), ramp to 220 °C at 5 °C/min, then ramp to 290 °C at 10 °C/min (hold 5 min).
  • Carrier Gas: Helium at a constant flow. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 107 and 220).
  • Ion Source Temperature: 280 °C.

Protocol 2: LC-MS/MS Analysis of this compound in Human Serum

This protocol is based on a rapid method developed for the determination of this compound in human blood serum.[2]

1. Sample Preparation: Hybrid Solid Phase Extraction-Precipitation Technology (Hybrid SPE-PPT) a. To a serum sample, add a protein-precipitating solvent (e.g., acetonitrile). b. Vortex and centrifuge to pellet the precipitated proteins. c. Pass the supernatant through a Hybrid SPE-PPT cartridge. d. The eluate can be directly injected into the LC-MS/MS system or subjected to further concentration if necessary.

2. LC-MS/MS Analysis a. Liquid Chromatograph (LC) Conditions:

  • Column: A suitable C18 reversed-phase column.
  • Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile and water.
  • Flow Rate: Appropriate for the column dimensions.
  • Column Temperature: Maintained at a constant temperature (e.g., 35 °C).[7] b. Tandem Mass Spectrometer (MS/MS) Conditions:
  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • Ion Source Parameters: Optimize parameters such as spray voltage, ion source temperature, and gas flows for maximum sensitivity.[2][7]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound in biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Urine, Tissue) Extraction Extraction (e.g., LLE, SPE, ASE) Sample->Extraction Cleanup Cleanup (e.g., SPE, Column Chromatography) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration GCMS GC-MS Concentration->GCMS Derivatization (if required) LCMSMS LC-MS/MS Concentration->LCMSMS Quantification Quantification GCMS->Quantification LCMSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for this compound analysis in biological samples.

Signaling Pathway Disruption by this compound

This compound primarily exerts its endocrine-disrupting effects by interacting with estrogen signaling pathways. It can act as an agonist for both the classical nuclear estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor 1 (GPER).[1]

G cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NP This compound GPER GPER NP->GPER ER ERα / ERβ NP->ER EGFR EGFR GPER->EGFR transactivation ERE Estrogen Response Elements (ERE) ER->ERE Dimerization & Nuclear Translocation MAPK MAPK Pathway EGFR->MAPK Gene Gene Transcription MAPK->Gene Altered Cell Proliferation/ Differentiation ERE->Gene

Caption: Simplified signaling pathway of this compound via estrogen receptors.

References

Application of Laccase for 4-Nonylphenol Biodegradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonylphenol (4-NP) is a persistent organic pollutant and a known endocrine-disrupting chemical (EDC) that poses significant risks to ecosystems and human health.[1][2] A member of the alkylphenol family, 4-NP is utilized in the production of non-ionic surfactants, plastics, and other industrial products.[1] Its structural similarity to estrogen allows it to interfere with the endocrine systems of various organisms. The effective removal of 4-NP from the environment is a critical challenge. Bioremediation using enzymes offers a promising and environmentally friendly approach to degrade such recalcitrant compounds.[1]

Laccases (EC 1.10.3.2) are multi-copper oxidoreductase enzymes that catalyze the oxidation of a broad range of phenolic and non-phenolic compounds, making them ideal candidates for the biodegradation of pollutants like 4-NP.[1][3] These enzymes, commonly produced by white-rot fungi such as Trametes versicolor, utilize molecular oxygen as the final electron acceptor, producing water as the only byproduct, which underscores their "green" potential.[1][2] This document provides detailed application notes and protocols for the use of laccase in the biodegradation of this compound.

Mechanism of Laccase-Mediated Degradation

Laccase initiates the degradation of this compound through a one-electron oxidation of the phenolic hydroxyl group, generating a phenoxy radical. These radicals are highly reactive and can undergo several subsequent reactions, including:

  • Polymerization/Oligomerization: The radicals can couple to form dimers, trimers, and higher oligomers. This process increases the molecular weight and can lead to precipitation, effectively removing 4-NP from the aqueous phase. Studies have shown that laccase purified from T. versicolor can catalyze the degradation of NP into oligomers.[4]

  • Further Oxidation: The phenoxy radicals can be further oxidized, potentially leading to ring cleavage and complete mineralization to carbon dioxide (CO2) and water.[4]

  • Intracellular Metabolism: In whole-cell systems (e.g., fungal cultures), after the initial extracellular oxidation by laccase, smaller molecules may be taken up by the cells and further degraded through intracellular pathways, such as hydroxylation of the nonyl chain.[5][6]

The general mechanism of laccase-catalyzed oxidation is depicted in the following diagram:

LaccaseMechanism cluster_substrate Substrate & Products Laccase_Cu2+ Laccase (Oxidized) [Cu(II)] Laccase_Cu+ Laccase (Reduced) [Cu(I)] Laccase_Cu2+->Laccase_Cu+ O2 O2 Laccase_Cu+->O2 e- 4NP This compound PhenoxyRadical Phenoxy Radical 4NP->PhenoxyRadical Oxidation PhenoxyRadical->Laccase_Cu2+ e- Products Degradation Products (Oligomers, CO2, H2O) PhenoxyRadical->Products Polymerization/ Further Oxidation H2O H2O O2->H2O + 4H+

Caption: Laccase-mediated oxidation of this compound.

Data on Laccase-Mediated this compound Biodegradation

The efficiency of 4-NP degradation by laccase is influenced by several factors, including the source of the laccase, pH, temperature, enzyme concentration, and the presence of mediators. The following tables summarize quantitative data from various studies.

Laccase SourceSubstrateConcentrationRemoval EfficiencyTimeConditionsReference
Trametes versicolor4-n-NonylphenolNot SpecifiedHalf-life of ~1 day24 hNot Specified[4]
Thielavia sp. HJ22NonylphenolNot Specified95%8 hNot Specified[4]
Fungus (family Chaetomiaceae)NonylphenolNot SpecifiedComplete removal of estrogenic activity24 hPurified laccase[7]
Paraconiothyrium variabileBisphenol A4 mM59.7%30 min5 U/mL laccase, pH 5, 35°C[8]
Paraconiothyrium variabilePhenol (B47542)4 mM80%30 min5 U/mL laccase, pH 5, 35°C[8]

Effect of Laccase Activity and Temperature on Phenolic Compound Removal

Laccase SourceSubstrateLaccase Activity (U/mL)Temperature (°C)Removal EfficiencyReference
Paraconiothyrium variabilePhenol55096.3%[8]
Paraconiothyrium variabileBisphenol A55088.3%[8]
Trametes versicolorBisphenol A0.154567%[8]

Experimental Protocols

This section provides a generalized protocol for evaluating the degradation of this compound using laccase.

General Experimental Workflow

Workflow prep 1. Preparation of Reagents (Buffer, 4-NP stock, Laccase) reaction 2. Reaction Setup (Incubate Laccase with 4-NP) prep->reaction sampling 3. Time-Course Sampling (Collect aliquots at intervals) reaction->sampling quench 4. Reaction Quenching (e.g., solvent extraction) sampling->quench analysis 5. Analytical Measurement (e.g., HPLC, GC-MS) quench->analysis data 6. Data Analysis (Calculate % degradation) analysis->data

Caption: General workflow for a laccase-mediated 4-NP biodegradation experiment.

Protocol 1: Screening of Laccase Activity for this compound Degradation

Objective: To determine the effectiveness of a laccase preparation for the degradation of this compound.

Materials:

  • Laccase solution (e.g., from Trametes versicolor) of known activity (U/mL).

  • This compound (analytical grade).

  • Methanol (B129727) or Ethanol (for 4-NP stock solution).

  • Buffer solution (e.g., 20 mM citrate (B86180) buffer, pH 5.0).[8]

  • Reaction tubes (e.g., 15 mL conical tubes).

  • Incubator shaker.

  • Analytical instrument (HPLC or GC-MS) for 4-NP quantification.

  • Solvent for extraction (e.g., ethyl acetate).

Procedure:

  • Prepare a this compound stock solution: Dissolve a known amount of 4-NP in methanol to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare the reaction mixture: In a reaction tube, combine the following:

    • Buffer solution (e.g., 1 mL of 20 mM citrate buffer, pH 5).[8]

    • This compound solution to a final desired concentration (e.g., 4 mM).[8]

  • Initiate the reaction: Add the laccase solution to the reaction mixture to achieve a final activity (e.g., 5 U/mL).[8]

  • Prepare a negative control: In a separate tube, prepare the same reaction mixture but add heat-inactivated laccase (boil the enzyme solution for 10 minutes) or an equivalent volume of buffer instead of the active laccase.[8]

  • Incubation: Incubate all tubes at a specific temperature (e.g., 35°C) with shaking (e.g., 50 rpm) for a set period (e.g., 40 minutes, with sampling every 10 minutes).[8]

  • Sampling and Quenching: At each time point, withdraw an aliquot from the reaction mixture and immediately quench the reaction. This can be done by adding a solvent like ethyl acetate, which will also serve to extract the remaining 4-NP.

  • Quantification of this compound: Analyze the extracted samples using a suitable analytical method (e.g., HPLC-UV or GC-MS) to determine the remaining concentration of 4-NP.

  • Calculate Degradation Efficiency: The percentage of 4-NP degradation can be calculated using the following formula: Degradation (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100

Protocol 2: Optimization of pH and Temperature for this compound Degradation

Objective: To determine the optimal pH and temperature for laccase-mediated 4-NP degradation.

Materials:

  • Same as Protocol 1.

  • A range of buffer solutions with different pH values (e.g., citrate-phosphate buffer for pH 3-7).[8]

  • Water baths or incubators set at different temperatures (e.g., 25°C, 35°C, 45°C, 50°C).[8]

Procedure:

  • pH Optimization:

    • Set up a series of reactions as described in Protocol 1.

    • For each reaction, use a different buffer to vary the initial pH of the reaction mixture (e.g., pH 3, 4, 5, 6, 7).[8]

    • Keep the temperature, enzyme concentration, and substrate concentration constant.

    • Incubate for a fixed time (e.g., 30 minutes).[8]

    • Quench the reaction and analyze the remaining 4-NP.

    • Plot the percentage of 4-NP degradation against pH to determine the optimum pH.

  • Temperature Optimization:

    • Set up another series of reactions.

    • Use the optimal pH determined in the previous step for all reactions.

    • Incubate each reaction at a different temperature (e.g., 25°C, 35°C, 45°C, 50°C).[8]

    • Keep the pH, enzyme concentration, and substrate concentration constant.

    • Incubate for a fixed time.

    • Quench the reaction and analyze the remaining 4-NP.

    • Plot the percentage of 4-NP degradation against temperature to determine the optimum temperature.

Concluding Remarks

Laccase presents a powerful biocatalytic tool for the bioremediation of this compound. The provided protocols offer a framework for researchers to screen, apply, and optimize laccase-mediated degradation processes. The efficiency of this system is highly dependent on the specific laccase used and the reaction conditions. Therefore, empirical determination of optimal parameters is crucial for successful application. Further research may also explore the use of immobilized laccases to enhance stability and reusability, paving the way for scalable and cost-effective environmental remediation technologies.[9][10]

References

Application Notes and Protocols for the Preparation of 4-Nonylphenol Samples from Soil and Sediment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and cleanup of 4-Nonylphenol (B119669) (4-NP) from complex solid matrices such as soil and sediment. The selection of an appropriate sample preparation technique is critical for accurate quantification and reliable results in downstream analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is an endocrine-disrupting compound that persists in the environment, accumulating in soil and sediment.[1] Its widespread use in industrial and consumer products leads to its release into the environment through wastewater treatment plant effluents.[1] Due to its potential health risks, monitoring its concentration in environmental matrices is of significant importance. This document outlines several common and effective sample preparation techniques, providing detailed protocols and comparative data to aid in method selection and implementation.

Comparative Data of Sample Preparation Techniques

The selection of a sample preparation technique depends on various factors including sample type, desired recovery, available equipment, and solvent consumption. The following table summarizes quantitative data for different extraction methods for this compound in soil and sediment.

Extraction TechniqueMatrixExtraction Solvent(s)Recovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Pressurized Liquid Extraction (PLE) Spiked KaolinMethanol (B129727)98--[2]
Spiked Reservoir SedimentMethanol111--[2]
Spiked Polluted River SedimentMethanol106--[2]
River SedimentMethanol85--[3]
Ultrasonic-Assisted Extraction (UAE) Spiked Clay1:1 Methanol:Ethyl Acetate (B1210297)>85--[4][5]
Spiked Sand, Clay, Soil100% Ethyl Acetate>80--[4][5]
SoilMethanol-0.2 - 1.7 µg/kg-[6][7]
Liquid-Liquid Extraction (LLE) Fortified SedimentDichloromethane (B109758):Hexane (B92381) (2:1)76.28 - 80.520.2 µg/mL0.4 µg/mL[8]
Solid-Phase Extraction (SPE) after LLE Fortified SedimentMethanol:Water (70:30) then C18 cartridge96.24 - 104.780.05 µg/mL0.2 µg/mL[8]
Soxhlet Extraction SoilMethanol-Water (4:1) with 2% triethylamine67 - 97--[9]

Experimental Protocols

The following are detailed protocols for the most common sample preparation techniques for this compound in soil and sediment.

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (also known as Accelerated Solvent Extraction) is an automated technique that uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.

Protocol:

  • Sample Preparation: Air-dry the soil or sediment sample and sieve it to remove large debris. Homogenize the sample by grinding.

  • Cell Loading: Mix approximately 10 g of the homogenized sample with a drying agent like anhydrous sodium sulfate (B86663) and place it into the extraction cell.

  • Extraction Parameters:

    • Solvent: Methanol[2][3]

    • Temperature: 100°C[2][3]

    • Pressure: 100 atm[2][3]

    • Static Time: 15 minutes[2]

    • Dynamic Time: 10 minutes[2]

    • Cycles: 1-2

  • Extract Collection: The extract is automatically collected in a vial.

  • Concentration: The collected extract can be concentrated under a gentle stream of nitrogen if necessary.

  • Cleanup: The extract may require a cleanup step using Solid-Phase Extraction (SPE) before analysis.

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-Assisted Extraction (UAE) utilizes high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration, leading to faster extraction times compared to traditional methods.

Protocol:

  • Sample Preparation: Weigh 2 g of the air-dried and homogenized soil or sediment sample into a glass vessel.[10]

  • Solvent Addition: Add a suitable extraction solvent. A mixture of water and methanol (30:70) is effective.[10] Other options include ethyl acetate or a 1:1 mixture of methanol and ethyl acetate.[4][5]

  • Sonication: Place the vessel in an ultrasonic bath and sonicate for two consecutive 15-minute intervals at a controlled temperature (e.g., 45°C).[10]

  • Separation: After sonication, centrifuge the sample to separate the extract from the solid matrix.

  • Extract Collection: Carefully decant and collect the supernatant.

  • Repeat Extraction: Repeat the extraction process on the solid residue with a fresh portion of the solvent to ensure complete extraction.

  • Combine and Concentrate: Combine the extracts and concentrate them if needed.

  • Cleanup: Proceed with SPE cleanup.

Soxhlet Extraction

Soxhlet extraction is a classical and exhaustive extraction technique, often used as a reference method. It involves the continuous washing of the sample with a distilled solvent.

Protocol:

  • Sample Preparation: Mix 10 g of the dried and homogenized soil or sediment sample with an equal amount of anhydrous sodium sulfate.[11]

  • Thimble Loading: Place the sample mixture into a cellulose (B213188) extraction thimble.[11]

  • Apparatus Setup: Place the thimble inside a Soxhlet extractor, which is then fitted with a round-bottom flask containing the extraction solvent and a condenser.

  • Solvent Selection: A mixture of dichloromethane and methanol (7:3) or hexane and isopropanol (B130326) (70:30) can be used.[1]

  • Extraction: Heat the solvent to a boil. The solvent vapor travels to the condenser, liquefies, and drips back onto the sample in the thimble. The extraction chamber fills with the solvent until the siphon arm initiates a flush of the extract back into the boiling flask. This process is repeated for 16-24 hours at a rate of 4-6 cycles per hour.[11]

  • Concentration: After extraction, the solvent is evaporated to concentrate the analyte.

  • Cleanup: The concentrated extract typically requires cleanup, for which SPE is a suitable method.

Solid-Phase Extraction (SPE) Cleanup

SPE is a cleanup technique used to remove interfering compounds from the sample extract before instrumental analysis.

Protocol:

  • Cartridge Selection: Use a C18 SPE cartridge.[1][10]

  • Cartridge Conditioning: Condition the cartridge by passing 6 mL of methanol, followed by 6 mL of a water:methanol mixture (30:70).[1]

  • Sample Loading: Load the sample extract (obtained from any of the above extraction methods) onto the conditioned cartridge.

  • Washing: Wash the cartridge to remove interferences. A common wash solution is a mixture of water and methanol.

  • Elution: Elute the this compound from the cartridge using a small volume of a strong solvent, such as 3 x 1 mL of methanol followed by 1 mL of acetonitrile.[10]

  • Final Preparation: The eluate can be evaporated to dryness and reconstituted in a suitable solvent for analysis.

Visualized Workflows

The following diagrams illustrate the general workflow for sample preparation and a decision-making process for selecting an appropriate technique.

G cluster_0 Sample Pre-treatment cluster_1 Extraction cluster_2 Post-extraction Processing Sample Collection Sample Collection Drying & Sieving Drying & Sieving Sample Collection->Drying & Sieving Homogenization Homogenization Drying & Sieving->Homogenization Pressurized Liquid Extraction Pressurized Liquid Extraction Homogenization->Pressurized Liquid Extraction Ultrasonic-Assisted Extraction Ultrasonic-Assisted Extraction Homogenization->Ultrasonic-Assisted Extraction Soxhlet Extraction Soxhlet Extraction Homogenization->Soxhlet Extraction Microwave-Assisted Extraction Microwave-Assisted Extraction Homogenization->Microwave-Assisted Extraction Concentration Concentration Pressurized Liquid Extraction->Concentration Ultrasonic-Assisted Extraction->Concentration Soxhlet Extraction->Concentration Microwave-Assisted Extraction->Concentration Solid-Phase Extraction (Cleanup) Solid-Phase Extraction (Cleanup) Concentration->Solid-Phase Extraction (Cleanup) Final Extract for Analysis Final Extract for Analysis Solid-Phase Extraction (Cleanup)->Final Extract for Analysis

Caption: General workflow for this compound sample preparation.

G Start Start High Throughput Needed? High Throughput Needed? Start->High Throughput Needed? Low Solvent Consumption? Low Solvent Consumption? High Throughput Needed?->Low Solvent Consumption? No PLE Consider PLE High Throughput Needed?->PLE Yes Exhaustive Extraction Required? Exhaustive Extraction Required? Low Solvent Consumption?->Exhaustive Extraction Required? No UAE / MAE Consider UAE or MAE Low Solvent Consumption?->UAE / MAE Yes Rapid Extraction? Rapid Extraction? Exhaustive Extraction Required?->Rapid Extraction? No Soxhlet Consider Soxhlet Exhaustive Extraction Required?->Soxhlet Yes Rapid Extraction?->UAE / MAE Yes Rapid Extraction?->Soxhlet No SPE Cleanup Proceed to SPE Cleanup PLE->SPE Cleanup UAE / MAE->SPE Cleanup Soxhlet->SPE Cleanup

Caption: Decision tree for selecting a sample preparation technique.

References

Troubleshooting & Optimization

Navigating the Challenges of 4-Nonylphenol Analysis: A Technical Support Guide for HPLC Users

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving low detection limits for 4-Nonylphenol (B119669) (4-NP) in High-Performance Liquid Chromatography (HPLC) is crucial for accurate environmental monitoring and safety assessment. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the analysis of this endocrine-disrupting compound.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor in improving 4-NP detection limits?

A1: The choice of detector is paramount. While UV detectors can be used, a Fluorescence Detector (FLD) offers significantly higher sensitivity and selectivity for 4-NP analysis. Optimal excitation and emission wavelengths are critical for maximizing the signal-to-noise ratio.[1][2][3] For instance, excitation at 225 nm and emission at 305 nm has been shown to provide excellent results.[1][2][3]

Q2: How does the mobile phase composition affect the analysis?

A2: The mobile phase, typically a mixture of acetonitrile (B52724) and water, influences the retention time and peak shape of 4-NP.[1][4][5] A higher percentage of acetonitrile (e.g., 90%) can lead to shorter run times.[1][2][3] However, an excessively high organic phase concentration might result in very early elution, potentially interfering with the solvent front.[6] Optimization of the acetonitrile/water ratio is essential for achieving good separation and peak resolution.

Q3: Which HPLC column is best suited for 4-NP analysis?

A3: Both C8 and C18 reversed-phase columns are commonly used for 4-NP separation.[1][7] C8 columns may offer the advantage of shorter run times compared to C18 columns, which can be beneficial for high-throughput analysis.[1] The choice between C8 and C18 will also depend on the specific sample matrix and potential interfering compounds.

Q4: Why is sample preparation important for 4-NP analysis?

A4: Sample preparation, particularly Solid Phase Extraction (SPE), is crucial for removing interfering substances from the sample matrix and for pre-concentrating the analyte.[1][2][3] This clean-up step is vital for achieving low detection limits and protecting the HPLC column from contamination, especially when dealing with complex matrices like wastewater or sediment.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Improper mobile phase pH.For acidic compounds like phenols, adding a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to the mobile phase can improve peak shape.[4]
Column degradation or contamination.Flush the column with a strong solvent or replace it if necessary. Ensure proper sample clean-up to prevent contamination.
Low Signal Intensity / High Detection Limit Suboptimal detector settings.Optimize the excitation and emission wavelengths for your fluorescence detector. For 4-NP, λex=225 nm and λem=305 nm are recommended.[1][2][3]
Low injection volume.Increasing the injection volume can enhance the signal, but be mindful of potential peak broadening.[1] A volume of 100 µL has been used effectively.[1][2][3]
Inefficient sample pre-concentration.Optimize the Solid Phase Extraction (SPE) protocol to ensure maximum recovery of 4-NP.
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a stable temperature. A temperature of 40°C has been shown to provide consistent results.[1][2][3][8][9]
Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a gradient or isocratic elution program that is robust and reproducible.
High Background Noise Contaminated mobile phase or system.Use HPLC-grade solvents and reagents.[10] Flush the system thoroughly.
Detector lamp issue.Check the detector lamp's intensity and replace it if necessary.[6]

Experimental Protocols

Optimized HPLC-FLD Method for this compound Analysis

This protocol is based on a validated method for the determination of 4-NP.[1][2][3]

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: C8 column (e.g., 5 µm particle size, 250 mm length, 4.6 mm internal diameter).[2]

  • Mobile Phase: Isocratic elution with Acetonitrile/Water (90:10, v/v).[1][2][3]

  • Flow Rate: 0.8 mL/min.[1][2][3]

  • Column Temperature: 40 °C.[1][2][3]

  • Injection Volume: 100 µL.[1][2][3]

  • Fluorescence Detector Settings: Excitation wavelength (λex) = 225 nm, Emission wavelength (λem) = 305 nm.[1][2][3]

Solid Phase Extraction (SPE) for Water Samples

This protocol provides a general workflow for the pre-concentration and clean-up of water samples prior to HPLC analysis.[1][5]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 15 mL of a methanol (B129727), acetone (B3395972), and Milli-Q water mixture (1:1:1, v/v) through it.[5]

  • Sample Loading: Load 200 mL of the filtered water sample onto the cartridge at a flow rate of 1 mL/min.[5]

  • Washing: Wash the cartridge with 10 mL of Milli-Q water to remove polar impurities.[5]

  • Elution: Elute the trapped 4-NP from the cartridge using 10 mL of a methanol and acetone mixture (1:1, v/v).[5]

  • Pre-concentration: Evaporate the eluate to 1 mL using a rotary evaporator.[5]

  • Analysis: The concentrated sample is now ready for injection into the HPLC system.

Visualizing the Workflow and Troubleshooting Logic

To further aid in understanding the analytical process and troubleshooting steps, the following diagrams are provided.

Figure 1: General Workflow for 4-NP Analysis Sample Sample Collection (e.g., Water, Sediment) Preparation Sample Preparation (SPE Clean-up & Pre-concentration) Sample->Preparation Filtration Analysis HPLC-FLD Analysis Preparation->Analysis Injection Data Data Acquisition & Processing Analysis->Data Result Result Interpretation Data->Result

Caption: Figure 1: General Workflow for 4-NP Analysis.

Figure 2: Troubleshooting Low Signal Intensity Start Low Signal Intensity Detected CheckDetector Check Detector Settings (λex, λem) Start->CheckDetector CheckInjection Check Injection Volume CheckDetector->CheckInjection Optimal Solution1 Optimize Wavelengths (e.g., λex=225, λem=305 nm) CheckDetector->Solution1 Suboptimal CheckSamplePrep Review Sample Preparation (SPE Recovery) CheckInjection->CheckSamplePrep Sufficient Solution2 Increase Injection Volume (e.g., to 100 µL) CheckInjection->Solution2 Too Low CheckColumn Inspect Column Performance CheckSamplePrep->CheckColumn Good Recovery Solution3 Optimize SPE Protocol CheckSamplePrep->Solution3 Low Recovery Solution4 Flush or Replace Column CheckColumn->Solution4 Degraded

References

Technical Support Center: Reducing Solvent Consumption in 4-Nonylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Nonylphenol (B119669) (4-NP), a significant environmental endocrine-disrupting chemical.[1][2][3][4] This resource is designed for researchers, scientists, and professionals in drug development seeking to minimize solvent consumption in their analytical workflows, thereby reducing costs, environmental impact, and exposure to hazardous substances. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and comparative data.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to reduce solvent consumption in this compound analysis?

A1: The main strategies to lower solvent use in 4-NP analysis involve moving away from traditional liquid-liquid extraction (LLE) towards more modern, miniaturized techniques.[5][6] These include:

  • Solid-Phase Extraction (SPE): Optimized SPE methods can significantly decrease the amount of organic solvents required for sample cleanup and concentration compared to conventional LLE.[5][7][8][9][10]

  • Solid-Phase Microextraction (SPME): This is a largely solvent-free technique where a coated fiber is used to extract analytes from a sample, which are then thermally desorbed into the analytical instrument.[11][12][13][14]

  • Miniaturized Liquid-Liquid Extraction (LLE) Techniques: These methods, such as dispersive liquid-liquid microextraction (DLLME) and vortex-assisted liquid-liquid microextraction (VALLME), use microliter volumes of extraction solvents.[6][15][16][17]

Q2: How much solvent can I save by switching from traditional methods to these newer techniques?

A2: The solvent savings can be substantial. For instance, one study demonstrated a reduction in reagent consumption of approximately 5.5 times for High-Performance Liquid Chromatography (HPLC) analysis and up to 19 times for the SPE step when compared to previously reported methods.[7][8][9] SPME is considered a virtually solvent-free method, and microextraction techniques typically use only microliters of solvent per sample.[11][12][13][15][16][17]

Q3: What are the advantages of Solid-Phase Microextraction (SPME) for 4-NP analysis?

A3: SPME offers several advantages for 4-NP analysis:

  • Minimal to no solvent use: It is an environmentally friendly "green" analytical technique.[14]

  • Simplicity and speed: It integrates sampling, extraction, and concentration into a single step.[14]

  • High sensitivity: When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it can achieve low limits of detection.[11][12]

  • Versatility: Different fiber coatings can be used to optimize the extraction of various analytes.[13]

Q4: Can I use these solvent-reduction techniques for different sample matrices?

A4: Yes, these methods have been successfully applied to various environmental matrices. SPE and SPME have been used for the analysis of 4-NP in river water, wastewater, and sediment.[7][10][11][12][18][19] Miniaturized LLE techniques have also been demonstrated for water and wastewater samples.[16] The specific method and parameters may need to be optimized depending on the complexity of the sample matrix.

Troubleshooting Guides

Problem 1: Low recovery of this compound using Solid-Phase Extraction (SPE).

Possible Cause Troubleshooting Step
Inappropriate Sorbent Material Ensure the SPE cartridge (e.g., C8 or C18) is suitable for the polarity of this compound. C18 is a common and effective choice.[7][18]
Improper Conditioning/Activation of Cartridge The cartridge must be properly conditioned to activate the sorbent. A typical conditioning sequence involves methanol (B129727) followed by ultrapure water.[7] Inadequate conditioning leads to poor analyte retention.
Sample Overload Exceeding the binding capacity of the SPE cartridge will result in analyte breakthrough and low recovery. Consider reducing the sample volume or using a cartridge with a higher sorbent mass.[10]
Inefficient Elution The elution solvent may not be strong enough to desorb 4-NP completely from the sorbent. A mixture of solvents, such as methanol and acetone, can be more effective.[10] Ensure the elution volume is sufficient.
Sample pH The pH of the sample can affect the charge of this compound and its interaction with the sorbent. Adjusting the sample pH may improve retention.

Problem 2: High variability in results with Solid-Phase Microextraction (SPME).

Possible Cause Troubleshooting Step
Inconsistent Extraction Time and Temperature SPME is an equilibrium-based technique. Ensure that the extraction time and temperature are consistent for all samples and standards to achieve reproducible results.[11]
Fiber Contamination (Carryover) Incomplete desorption of the analyte can lead to carryover between injections. Increase the desorption time or temperature in the GC inlet to ensure the complete transfer of 4-NP from the fiber.[11]
Matrix Effects Components in the sample matrix can interfere with the adsorption of 4-NP onto the fiber. The addition of salt (salting-out effect) can sometimes enhance extraction efficiency.[11] Diluting the sample may also help mitigate matrix effects.
Fiber Degradation SPME fibers have a limited lifetime and can be damaged by aggressive sample matrices. Visually inspect the fiber for any signs of damage or stripping of the coating. Replace the fiber if necessary.

Data Presentation

Table 1: Comparison of Solvent Consumption and Performance for Different 4-NP Extraction Methods

MethodTypical Solvent Volume per SampleRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference(s)
Optimized SPE-HPLC-FLD 3 mL (Methanol + Ethanol)100.7 ± 9.115.7 µg/L55.6 µg/L[7][8][9]
Conventional SPE 20 - 75 mL80.4 ± 5.2--[7]
SPME-GC-MS Essentially solvent-free> 940.01 - 0.1 ng/mL0.15 ng/mL[11][12]
Liquid-Liquid Extraction (LLE) Dichloromethane:Hexane (2:1)76.28 - 80.520.2 µg/mL0.4 µg/mL[18]
Vortex-Assisted LLE (VALLME) 50 µL (Octanol)-0.01 - 0.07 µg/L-[16]
Magnetic Nanoparticle Assisted DLLME 10 µL (1-Octanol) + 1 mL (Methanol)-13.9 ng/L-[15]

Note: Performance metrics can vary based on the specific sample matrix and instrumentation.

Experimental Protocols

Protocol 1: Optimized Solid-Phase Extraction (SPE) for Water Samples

This protocol is based on a method that significantly reduces solvent consumption.[7][8][9]

  • Materials:

    • C18 SPE cartridges

    • Methanol (HPLC grade)

    • Ethanol (HPLC grade)

    • Ultrapure water

    • Water sample

  • Procedure:

    • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol, followed by 1 mL of ethanol, and finally 1 mL of ultrapure water.

    • Sample Loading: Load the water sample onto the conditioned cartridge. The sample volume may need to be optimized based on the expected 4-NP concentration.

    • Washing: Wash the cartridge with a small volume of ultrapure water to remove any interfering substances.

    • Elution: Elute the retained this compound from the cartridge using a minimal volume of elution solvent (e.g., 2 mL of methanol).

    • Analysis: The eluate is then ready for analysis by HPLC with fluorescence detection (HPLC-FLD) or another suitable instrument.

Protocol 2: Solid-Phase Microextraction (SPME) for Water Samples

This protocol outlines a general procedure for SPME coupled with GC-MS.[11][12]

  • Materials:

    • SPME fiber assembly with a suitable coating (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB)

    • Sample vial with a septum cap

    • Stir bar

    • Water sample

    • Sodium chloride (optional)

  • Procedure:

    • Sample Preparation: Place a known volume of the water sample (e.g., 15 mL) into a sample vial containing a stir bar. If desired, add sodium chloride to increase the ionic strength of the sample.

    • Extraction:

      • Expose the SPME fiber to the headspace of the sample or directly immerse it into the sample.

      • Agitate the sample at a constant speed for a defined period (e.g., 40 minutes) at a specific temperature (e.g., 80°C) to allow for the partitioning of 4-NP onto the fiber coating.

    • Desorption and Analysis:

      • Retract the fiber into the needle and withdraw it from the sample vial.

      • Insert the needle into the heated injection port of a gas chromatograph.

      • Extend the fiber to expose it to the high temperature of the inlet, which desorbs the 4-NP into the GC column for separation and subsequent detection by a mass spectrometer (MS). A derivatization step with a reagent like N-Methyl-bis(trifluoroacetamide) (MBTFA) can be performed to increase sensitivity.[11][12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_results Results start Water Sample spe Optimized SPE (Low Solvent) start->spe spme SPME (Solvent-Free) start->spme lle Miniaturized LLE (Micro-volume Solvent) start->lle hplc HPLC-FLD spe->hplc gcms GC-MS spme->gcms lle->hplc data Quantitative Data (Concentration of 4-NP) hplc->data gcms->data

Caption: Workflow for this compound analysis with solvent reduction techniques.

troubleshooting_spe cluster_causes Potential Causes cluster_solutions Solutions problem Low 4-NP Recovery in SPE cause1 Improper Sorbent/ Conditioning problem->cause1 cause2 Sample Overload problem->cause2 cause3 Inefficient Elution problem->cause3 cause4 Incorrect Sample pH problem->cause4 sol1 Verify Sorbent Type & Ensure Proper Conditioning cause1->sol1 sol2 Reduce Sample Volume or Use Higher Capacity Cartridge cause2->sol2 sol3 Optimize Elution Solvent & Volume cause3->sol3 sol4 Adjust Sample pH cause4->sol4

Caption: Troubleshooting guide for low recovery in Solid-Phase Extraction.

References

overcoming matrix effects in 4-Nonylphenol quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 4-Nonylphenol (4-NP). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis, with a primary focus on mitigating matrix effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Issue IDQuestionPossible Cause & Solution
NP-001 I am observing signal suppression or enhancement in my LC-MS/MS analysis, leading to inaccurate quantification. Cause: This is a classic sign of matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of 4-NP in the mass spectrometer's ion source[1][2]. Solution: 1. Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis[3]. Implement or refine cleanup steps such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or protein precipitation[3]. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS (e.g., ¹³C₆-4-Nonylphenol) co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate normalization and quantification[4][5][6]. 3. Prepare Matrix-Matched Calibrants: Construct your calibration curve by spiking known concentrations of 4-NP into a blank matrix extract that is identical to your sample type[7][8]. This ensures that the standards and samples experience similar matrix effects. 4. Dilute the Sample: A simple strategy is to dilute the final sample extract. This reduces the concentration of matrix components, which can minimize their impact on the ion source[9][10][11]. However, ensure the diluted concentration of 4-NP remains above the instrument's limit of quantification.
NP-002 My recovery rates are low and inconsistent across different samples. Cause: Inefficient extraction from the sample matrix or loss of analyte during sample cleanup steps can lead to poor recovery. The complex nature of 4-NP, which is often a mixture of isomers, can also contribute to this issue[12]. Solution: 1. Validate Extraction Method: Ensure your extraction solvent and technique are optimized for your specific matrix. For complex matrices like fish tissue or vegetable oils, methods like QuEChERS or saponification followed by extraction may be necessary[7][13]. 2. Employ a Stable Isotope-Labeled Internal Standard: Add the SIL-IS at the very beginning of the sample preparation process. Since the SIL-IS behaves almost identically to the native analyte, it can effectively correct for losses during extraction and cleanup, providing more accurate and consistent results[4][14]. 3. Optimize SPE/LLE Parameters: If using SPE, check the sorbent type, pH, and elution solvent. For LLE, ensure the solvent choice and pH are optimal for partitioning 4-NP into the organic phase[3].
NP-003 I am seeing poor peak shape and shifts in retention time for 4-NP. Cause: While often related to chromatographic conditions, significant matrix effects can also alter the analyte's interaction with the stationary phase, leading to peak distortion and retention time shifts[1]. This may be caused by matrix components loosely bonding to the analyte[1]. Solution: 1. Improve Chromatographic Separation: Modify the gradient, flow rate, or mobile phase composition to better separate 4-NP from co-eluting matrix components[15]. Consider using a different column chemistry if co-elution is severe. 2. Enhance Sample Cleanup: A more rigorous sample cleanup procedure will reduce the load of matrix components entering the LC system, minimizing their impact on chromatography[16]. 3. Use a Divert Valve: Program the divert valve to send the highly concentrated matrix components that elute before or after the analyte to waste, preventing them from entering and contaminating the mass spectrometer source[11].
NP-004 My GC-MS analysis requires derivatization, but the results are inconsistent. Cause: Derivatization is often necessary for GC-MS analysis to make the polar 4-NP compound more volatile and thermally stable[17]. Incomplete or variable derivatization reactions can be a major source of error. Solution: 1. Optimize Reaction Conditions: Carefully control the reaction time, temperature, and reagent concentrations to ensure the derivatization goes to completion. 2. Ensure Sample is Dry: The presence of water can interfere with many common derivatization reactions (e.g., silylation). Ensure the sample extract is completely dry before adding the derivatizing agent. 3. Consider LC-MS/MS: If derivatization remains a persistent issue, switching to LC-MS/MS may be a more robust alternative, as it does not require this step[9][14].

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A1: Matrix effects are the alteration of analyte ionization in a mass spectrometer's source due to the presence of co-eluting, undetected components from the sample matrix (e.g., salts, lipids, proteins)[2]. This interference can either suppress the analyte signal, leading to underestimation, or enhance it, causing overestimation[1]. Matrix effects are a primary source of inaccuracy in LC-MS/MS analyses of complex biological and environmental samples[16].

Q2: Which analytical technique is better for 4-NP quantification: LC-MS/MS or GC-MS/MS?

A2: Both techniques are widely used and effective. The choice depends on the specific application, available equipment, and sample matrix.

  • LC-MS/MS: Offers high sensitivity and does not require a derivatization step, simplifying sample preparation[9][18]. However, it is more susceptible to matrix effects from non-volatile interferences, particularly with electrospray ionization (ESI)[2][10].

  • GC-MS/MS: Can provide excellent separation of 4-NP isomers[5][15]. It generally requires a derivatization step to increase the volatility of 4-NP, which adds a step to the workflow and can be a source of variability[17].

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?

A3: A stable isotope-labeled internal standard is a version of the analyte (this compound) in which some atoms (typically Carbon) have been replaced with their heavy isotopes (e.g., ¹³C)[4]. This makes the SIL-IS chemically identical to the analyte but gives it a different mass, allowing the mass spectrometer to distinguish between the two. Because it behaves identically during sample preparation and ionization, it is the most effective tool for compensating for both matrix effects and analyte loss during extraction, leading to highly accurate and precise results[2][14].

Q4: Can I just dilute my sample to overcome matrix effects?

A4: Yes, sample dilution is a valid and simple strategy to reduce the concentration of interfering matrix components and thereby lessen their impact on ionization[11]. It is often used in methods for analyzing textile or water samples[9][10]. The main limitation is that dilution also lowers the analyte concentration, which may cause it to fall below the method's limit of quantification (LOQ). This approach is only feasible if the initial analyte concentration is sufficiently high[11].

Q5: What is the difference between matrix-matched calibration and the standard addition method?

A5: Both are strategies to compensate for matrix effects.

  • Matrix-Matched Calibration: Involves creating a calibration curve using a blank matrix (a sample of the same type that is known to be free of the analyte). This "matched" matrix simulates the effect on the standards, making the calibration more accurate for the actual samples[7]. This method is efficient when analyzing many samples of the same matrix type.

  • Standard Addition Method: Involves splitting a single sample into several aliquots and spiking each with a different, known amount of the analyte. The resulting concentrations are plotted to extrapolate the original concentration in the unspiked sample[10]. This method is very accurate as it corrects for the matrix effect within each specific sample, but it is more labor-intensive and consumes more sample material.

Data Presentation: Comparison of Analytical Methods

The following tables summarize quantitative data from various studies for easy comparison.

Table 1: Method Performance for this compound Quantification in Various Matrices

Analytical MethodMatrixSample PreparationRecovery (%)LOQReference
LC-MSIndoor AirFilter extraction87.0 - 101.90.1 ng/m³[4]
GC-MSFishQuEChERS74 - 1130.60 - 1.80 ng/g[7]
GC-MSFood (High/Low Fat)LLE & SPE86.8 - 108.61.11 - 5.41 µg/kg[12]
LC-MS/MSUrineOnline SPENot Reported2 µg/L[8]
GC-MSVegetable OilsIsotope Dilution68.2 - 89.30.83 µg/kg[17]
HPLC-FLInfant FormulaUltrasonic ExtractionQuantitative0.010 - 0.085 µg/g[13]

Experimental Protocols

Protocol 1: General Workflow for Overcoming Matrix Effects

This protocol outlines a logical workflow for developing a robust method for 4-NP quantification that minimizes matrix effects.

  • Initial Method Development:

    • Develop LC-MS/MS or GC-MS/MS conditions (column, mobile phase/oven program, transitions) using a pure 4-NP standard in a clean solvent.

  • Sample Preparation:

    • Select an appropriate extraction technique based on the sample matrix (e.g., LLE for liquids, QuEChERS for solids, SPE for cleanup).

    • Spike a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-4-NP) into the sample before extraction.

  • Matrix Effect Assessment (Post-Extraction Spike Method):

    • Analyze three sample sets:

      • Set A: 4-NP standard in a clean solvent.

      • Set B: Blank matrix extract spiked with 4-NP standard post-extraction.

      • Set C: Blank matrix extract (no spike).

    • Calculate the matrix effect (%ME) as: ((Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A) * 100%.

    • A value < 100% indicates ion suppression; a value > 100% indicates ion enhancement.

  • Method Refinement:

    • If significant matrix effects (>20% suppression or enhancement) are observed, refine the method.

    • Option 1 (Preferred): Continue using the SIL-IS, which should correct for the effect.

    • Option 2: Improve the sample cleanup step (e.g., add an orthogonal SPE step).

    • Option 3: Dilute the sample extract and re-assess the matrix effect.

  • Calibration and Quantification:

    • Prepare matrix-matched calibration standards by spiking varying concentrations of 4-NP and a constant concentration of the SIL-IS into blank matrix extracts.

    • Quantify samples by calculating the ratio of the native 4-NP peak area to the SIL-IS peak area and comparing it to the calibration curve.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a representative SPE cleanup protocol for aqueous samples.

  • Sample Pre-treatment: Adjust the pH of the aqueous sample (e.g., 100 mL of water) to the desired value (e.g., pH 3) with a suitable acid. Add the SIL-IS.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by washing sequentially with 5 mL of methanol (B129727) followed by 5 mL of reagent water (at the same pH as the sample). Do not let the cartridge go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 5 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the 4-NP and SIL-IS from the cartridge with a strong organic solvent (e.g., 2 x 5 mL of methanol or acetonitrile).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for analysis.

Visualizations

Below are diagrams illustrating key workflows and concepts for overcoming matrix effects in this compound quantification.

G cluster_prep Sample Preparation cluster_analysis Analysis & Correction Sample 1. Raw Sample (e.g., Plasma, Water, Tissue) Spike 2. Spike with ¹³C-Labeled IS Sample->Spike Extract 3. Extraction (LLE, QuEChERS) Spike->Extract Cleanup 4. Cleanup (SPE, Filtration) Extract->Cleanup Final 5. Final Extract Cleanup->Final LCMS 6. LC-MS/MS Analysis Final->LCMS Inject Ratio 7. Calculate Area Ratio (Native 4-NP / IS) LCMS->Ratio Cal 8. Quantify against Matrix-Matched Curve Ratio->Cal Result 9. Accurate Result (Corrected for Matrix Effect & Recovery Loss) Cal->Result

Caption: Workflow for 4-NP quantification using a stable isotope-labeled internal standard.

G cluster_yes SIL-IS Path cluster_no No SIL-IS Path Start Problem: Inaccurate 4-NP Results Check Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? Start->Check Check_IS Verify IS concentration and spiking procedure. Check->Check_IS Yes Implement_IS Strongly Recommended: Implement SIL-IS Method Check->Implement_IS No Alt_Strategy Alternative Strategy: Improve Sample Cleanup Check->Alt_Strategy No Check_Linearity Assess linearity of matrix-matched curve. Check_IS->Check_Linearity Resolve_IS Problem Likely Solved or Instrumental Issue Check_Linearity->Resolve_IS Calibrate Use Matrix-Matched Calibration Implement_IS->Calibrate Dilute Option: Dilute Sample (If concentration allows) Alt_Strategy->Dilute Dilute->Calibrate

Caption: Decision tree for troubleshooting inaccurate this compound quantification results.

References

Technical Support Center: Optimizing 4-Nonylphenol Recovery with SPE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Solid Phase Extraction (SPE) methods for 4-Nonylphenol (B119669) (4-NP) recovery.

Troubleshooting Guide

Low or inconsistent recovery of this compound is a common issue in Solid Phase Extraction. This guide will help you troubleshoot and resolve these problems.

Issue: Low this compound Recovery

Possible Cause Recommended Solution
Inappropriate Elution Solvent The elution solvent may be too weak to disrupt the interaction between this compound and the SPE sorbent. Increase the solvent strength by using a more nonpolar solvent or a combination of solvents. For C18 cartridges, methanol (B129727), acetonitrile (B52724), dichloromethane, and mixtures like methanol/acetone (B3395972) or methanol/DCM have been used successfully.[1][2][3]
Insufficient Elution Volume The volume of the elution solvent may not be enough to elute all the retained this compound. Try increasing the elution volume or performing a second elution and analyzing it to see if more analyte is recovered.
Sample Overload Exceeding the binding capacity of the SPE cartridge can lead to breakthrough and loss of analyte during sample loading. If you suspect this, reduce the sample volume or use a cartridge with a larger sorbent mass.
Column Drying For silica-based sorbents like C18, it is crucial that the sorbent bed does not dry out after conditioning and before sample loading.[2][4] Ensure the sorbent remains wetted throughout these steps.
Strong Analyte-Sorbent Interactions This compound may have secondary interactions with the sorbent material. For instance, basic analytes can interact with surface silanol (B1196071) groups.[5] In such cases, modifying the pH of the elution solvent might be necessary to disrupt these interactions.[4]
Matrix Effects Components in the sample matrix can interfere with the retention and elution of this compound. A sample cleanup step or optimizing the wash step during the SPE procedure can help mitigate this. Using a stronger wash solvent can remove more interferences.[6]

Frequently Asked Questions (FAQs)

1. What are the most common SPE cartridges for this compound extraction?

C18 cartridges are frequently used for this compound extraction due to the nonpolar nature of the analyte.[7][8] Other sorbents like Oasis HLB have also been shown to provide good recoveries. For more specific applications, multiwalled carbon nanotubes (MWNTs) have been explored and have shown to be as effective or even superior to C18 for certain analytes.[9]

2. What elution solvents are recommended for this compound from a C18 cartridge?

Several solvents and solvent mixtures have been successfully used. The choice often depends on the subsequent analytical method (e.g., GC-MS, HPLC). Common elution solvents include:

  • Methanol and Acetone (1:1, v/v)[1][3]

  • Methanol/Dichloromethane (DCM) solution[2]

  • Methanol-acetonitrile[8]

  • Ethanol followed by ultrapure water[10]

3. How can I improve the cleanliness of my sample extract?

To obtain a cleaner extract, you can optimize the wash step of your SPE protocol. The goal is to use a wash solvent that is strong enough to remove interferences but not so strong that it elutes the this compound.[6] You might also consider using a different type of SPE sorbent that has a different selectivity for your analyte versus the matrix components.[11]

4. Can derivatization improve my this compound recovery and analysis?

Yes, derivatization can be beneficial, especially for GC-MS analysis. Acetylation of this compound before SPE has been used.[12][13] Derivatization with reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) after elution is also a common practice.[14] This can improve chromatographic performance and detection sensitivity.

Quantitative Data Summary

The following table summarizes reported recovery data for this compound using various SPE methods and elution solvents.

Sorbent TypeSample MatrixElution Solvent(s)Average Recovery (%)
C18River WaterMethanol and Acetone (1:1, v/v)41 - 114[1]
Oasis HLBRiver WaterNot specified74
C18WaterMethanol-acetonitrile96.24 - 104.78[8]
C18WaterEthanol followed by ultrapure water100.7[10]
Multiwalled Carbon Nanotubes (MWNTs)Environmental WaterMethanol89.8 - 104.2[9]

Experimental Protocols

Below are examples of detailed SPE methodologies for this compound extraction.

Protocol 1: SPE of this compound from River Water using a C18 Cartridge

This protocol is based on the method described by Rodil et al. (2020).[1][3]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 9-21 mL of methanol followed by 9-21 mL of deionized water. Ensure the cartridge does not go dry.

  • Sample Loading: Load 200 mL of the water sample onto the cartridge at a flow rate of 2-5 mL/min.

  • Cartridge Drying: After the entire sample has passed through, dry the cartridge under full vacuum for 15-30 minutes until the sorbent is visibly dry and free-flowing.[2]

  • Elution: Elute the retained this compound by passing 10 mL of a methanol and acetone mixture (1:1, v/v) through the cartridge.

  • Reconstitution: The eluate can then be evaporated to dryness and reconstituted in a smaller volume of a suitable solvent (e.g., mobile phase for HPLC analysis).

Protocol 2: SPE of this compound from Water using an Oasis HLB Cartridge

This protocol is based on the methodology for endocrine-disrupting compounds, including this compound.

  • Cartridge Conditioning: Condition an Oasis HLB cartridge with the appropriate solvents as recommended by the manufacturer (typically methanol followed by water).

  • Sample Loading: Pre-concentrate a 500 mL river water sample by passing it through the conditioned cartridge.

  • Elution: Elute the analytes from the cartridge using a suitable organic solvent. While the specific solvent for 4-n-nonylphenol was not detailed in the summary, methanol or acetonitrile are common choices for Oasis HLB.

  • Analysis: The collected eluate is then ready for chromatographic analysis.

Visualizations

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Analysis Condition 1. Condition Cartridge (e.g., Methanol, Water) Load 2. Load Sample Condition->Load Keep Wet Wash 3. Wash (Optional) (Remove Interferences) Load->Wash Dry 4. Dry Sorbent Wash->Dry Elute 5. Elute Analyte (e.g., Methanol/Acetone) Dry->Elute Analyze 6. Analyze Eluate (HPLC, GC-MS) Elute->Analyze

Caption: A general workflow for Solid Phase Extraction (SPE).

Troubleshooting_Flowchart Start Low 4-NP Recovery CheckElutionSolvent Is Elution Solvent Strong Enough? Start->CheckElutionSolvent IncreaseStrength Increase Solvent Strength (e.g., add nonpolar solvent) CheckElutionSolvent->IncreaseStrength No CheckElutionVolume Is Elution Volume Sufficient? CheckElutionSolvent->CheckElutionVolume Yes IncreaseStrength->CheckElutionVolume IncreaseVolume Increase Elution Volume or Perform Second Elution CheckElutionVolume->IncreaseVolume No CheckColumnDrying Did Cartridge Dry Out Before Loading? CheckElutionVolume->CheckColumnDrying Yes IncreaseVolume->CheckColumnDrying PreventDrying Ensure Sorbent Stays Wet CheckColumnDrying->PreventDrying Yes CheckMatrixEffects Are Matrix Effects Suspected? CheckColumnDrying->CheckMatrixEffects No PreventDrying->CheckMatrixEffects OptimizeWash Optimize Wash Step or Sample Cleanup CheckMatrixEffects->OptimizeWash Yes End Recovery Improved CheckMatrixEffects->End No OptimizeWash->End

Caption: Troubleshooting flowchart for low this compound recovery in SPE.

References

Technical Support Center: Chromatographic Separation of 4-Nonylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of 4-Nonylphenol (B119669) (4-NP) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of this compound isomers so challenging?

A1: The commercial this compound technical mixture is not a single compound but a complex combination of up to 211 possible structural isomers.[1][2] These isomers have very similar physicochemical properties, including polarity and boiling points, which makes their separation by conventional chromatographic techniques difficult. The primary challenges arise from:

  • A multitude of branched isomers: The nonyl group attached to the phenol (B47542) can be linear or, more commonly, highly branched at various positions.[3][4][5]

  • Co-elution: Due to their similar properties, many isomers tend to co-elute, resulting in broad, unresolved peaks in the chromatogram.[3][6][7]

  • Lack of commercial standards: The absence of individual, commercially available standards for all isomers makes peak identification and quantification challenging.[3]

Q2: What are the main chromatographic techniques used for separating 4-NP isomers?

A2: The two primary techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS), this is a widely used technique.[6][7] For enhanced separation, comprehensive two-dimensional GC (GCxGC) is increasingly utilized.[6][8]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used.[3][4] The use of specialized columns, such as those with graphitized carbon stationary phases, has shown improved resolution.[3][9]

Q3: When should I choose GC over HPLC for my analysis?

A3: The choice between GC and HPLC depends on the specific goals of your analysis.

  • Choose GC-MS or GC-MS/MS for:

    • High-resolution separation of a large number of isomers.

    • Structural elucidation and identification of individual isomers based on their mass spectra.[6][7]

    • High sensitivity, especially when using techniques like Multiple Reaction Monitoring (MRM) in GC-MS/MS.[1]

  • Choose HPLC for:

    • Preparative separation to isolate specific isomer groups for further analysis or toxicity testing.[3]

    • Analysis of less volatile derivatives or when trying to avoid the high temperatures of the GC inlet.

    • When derivatization is not desirable.

Q4: What is derivatization, and is it necessary for 4-NP analysis?

A4: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. For 4-NP analysis by GC, derivatization is often employed to:

  • Increase volatility: This improves the chromatographic peak shape and reduces peak tailing.

  • Enhance thermal stability: This prevents the degradation of the analyte at high temperatures in the GC system.

  • Improve sensitivity: Derivatizing agents can introduce moieties that enhance the response of the detector.

Common derivatizing agents for phenols include those that form silyl (B83357) ethers or pentafluorobenzyl ethers.[10][11] While not always mandatory, derivatization can significantly improve the quality of your GC analysis. For HPLC, derivatization with fluorescent tags like dansyl chloride can be used to enhance detection sensitivity.[12]

Troubleshooting Guides

Gas Chromatography (GC) Issues
Problem Possible Causes Troubleshooting Steps
Poor Peak Shape (Broadening or Tailing) 1. Active sites in the GC system (liner, column). 2. Inappropriate column phase. 3. Suboptimal oven temperature program. 4. Co-elution of multiple isomers.[3][6]1. Use a deactivated liner and a column specifically tested for phenols. 2. Consider a column with a different polarity. Phenyl-methylpolysiloxane phases are common.[13] 3. Optimize the temperature ramp rate; a slower ramp can improve separation. 4. Employ a longer column or a higher resolution technique like GCxGC.[6]
Incomplete Separation of Isomers (Co-elution) 1. Insufficient column resolution. 2. Inadequate temperature program. 3. Carrier gas flow rate is not optimal.1. Use a longer capillary column (e.g., >30 m).[1] 2. Experiment with different temperature programs, including slower ramp rates. 3. Optimize the linear velocity of the carrier gas (e.g., helium or hydrogen).[1] 4. Consider using GCxGC for superior resolving power.[6][8]
Low Sensitivity / Poor Detection 1. Analyte degradation in the injector. 2. Insufficient derivatization. 3. Mass spectrometer settings are not optimized.1. Optimize injector temperature. 2. Ensure complete derivatization by optimizing reaction time, temperature, and reagent concentration.[10][11] 3. For MS detection, use Selected Ion Monitoring (SIM) or MRM for higher sensitivity.[1]
High-Performance Liquid Chromatography (HPLC) Issues
Problem Possible Causes Troubleshooting Steps
Broad, Unresolved Peak for 4-NP 1. Standard C18 column has insufficient selectivity for isomers.[3] 2. Mobile phase composition is not optimal.1. Use a specialized column, such as a graphitized carbon column, which offers better shape selectivity for isomers.[3][9] 2. For reversed-phase, optimize the gradient of acetonitrile (B52724) or methanol (B129727) in water.[14][15] Acetic acid is sometimes added to the mobile phase.[3] 3. For normal phase, a mobile phase of hexane (B92381) and ethyl acetate (B1210297) can be effective.[4]
Poor Peak Shape 1. Secondary interactions with the stationary phase. 2. Inappropriate mobile phase pH.1. Add a competing base to the mobile phase if using a silica-based column. 2. Adjust the mobile phase pH to ensure the phenol is in a single protonation state.
Inconsistent Retention Times 1. Column temperature fluctuations. 2. Mobile phase composition is not stable. 3. Column equilibration is insufficient.1. Use a column thermostat to maintain a constant temperature.[16] 2. Ensure the mobile phase is well-mixed and degassed. 3. Allow sufficient time for the column to equilibrate between runs, especially with gradient elution.

Experimental Protocols

Protocol 1: High-Resolution GC-MS for this compound Isomer Separation

This protocol is based on methodologies that aim for high-resolution separation of 4-NP isomers.

1. Sample Preparation and Derivatization:

  • Accurately weigh the sample containing this compound.

  • Perform a liquid-liquid or solid-phase extraction to isolate the phenolic fraction.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Vortex the mixture and heat at 70°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

2. GC-MS Conditions:

Parameter Condition
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column Rxi-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)[1]
Injector Splitless mode, 250°C
Oven Program 50°C (hold 1 min), ramp at 8°C/min to 300°C (hold 3 min)[1]
Carrier Gas Helium at a constant linear velocity of 40 cm/sec[1]
MSD Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C
Acquisition Mode Full Scan (m/z 50-550) for initial screening, SIM or MRM for quantification
Protocol 2: HPLC with Graphitized Carbon Column for Isomer Fractionation

This protocol is adapted from methods using a graphitized carbon column for enhanced isomer separation.[3]

1. Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector
Column HyperCarb (100 x 4.6 mm, 5 µm)
Mobile Phase A 1% Acetic Acid in Water[3]
Mobile Phase B Acetonitrile[3]
Gradient 70% A / 30% B (0-15 min), linear gradient to 100% B (15-60 min), hold at 100% B (60-140 min)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C
Detection UV at 277 nm

Visualizations

GC_Troubleshooting_Workflow start Start: Poor Peak Shape (Broadening/Tailing) cause1 Check for Active Sites start->cause1 cause2 Evaluate Column Phase cause1->cause2 No solution1 Use Deactivated Liner and Column cause1->solution1 Yes cause3 Optimize Oven Temperature Program cause2->cause3 No solution2 Select Column with Different Polarity cause2->solution2 Yes cause4 Consider Co-elution cause3->cause4 No solution3 Adjust Ramp Rate (Slower) cause3->solution3 Yes solution4 Use Longer Column or GCxGC cause4->solution4 Yes end_node Resolved Peak Shape solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting workflow for poor peak shape in GC analysis.

HPLC_Separation_Strategy start Goal: Separate 4-NP Isomers by HPLC sub_goal1 Initial Approach: Reversed-Phase HPLC start->sub_goal1 sub_goal2 Advanced Approach: Enhanced Selectivity start->sub_goal2 rp_method Standard C18 Column sub_goal1->rp_method adv_column Use Graphitized Carbon Column (e.g., HyperCarb) sub_goal2->adv_column adv_mobile_phase Optimize Mobile Phase: Acetonitrile/Water/Acetic Acid Gradient sub_goal2->adv_mobile_phase rp_outcome Result: Often a Single, Broad, Unresolved Peak rp_method->rp_outcome adv_outcome Result: Resolution of Multiple Isomer Groups adv_column->adv_outcome adv_mobile_phase->adv_outcome

Caption: Strategy for selecting an HPLC method for 4-NP isomer separation.

References

minimizing 4-Nonylphenol adsorption to labware during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the adsorption of 4-Nonylphenol (4-NP) to laboratory ware during analysis.

Troubleshooting Guide

Low or inconsistent recovery of this compound is a common issue that can often be traced back to its adsorption to laboratory surfaces. This guide addresses specific problems you might encounter.

Q1: My this compound recovery is unexpectedly low and variable. What are the likely causes related to my labware?

A1: Low and erratic recovery of 4-NP is frequently due to its non-specific adsorption to the surfaces of your labware. 4-NP is a hydrophobic compound, meaning it has a tendency to bind to surfaces, especially plastics. The key factors to investigate are:

  • Choice of Labware Material: The type of plastic or glass you are using can have a significant impact on the extent of 4-NP adsorption.

  • Surface Treatment of Labware: Untreated surfaces, particularly glass, have active sites that can interact with and adsorb 4-NP.

  • Sample and Solvent Composition: The polarity of your solvent and the presence of other molecules in your sample can influence how much 4-NP binds to surfaces.

Q2: What is the best type of labware to use for this compound analysis to minimize adsorption?

A2: The choice of labware is critical for accurate 4-NP analysis. Here is a summary of recommendations based on material properties:

  • Glassware: Borosilicate glass is generally a good choice, but it must be properly treated to prevent adsorption. Untreated glass surfaces have silanol (B1196071) groups (Si-OH) that can interact with phenolic compounds like 4-NP.[1][2]

  • Plastics: If plastics are necessary, polypropylene (B1209903) is preferable to polystyrene. Studies on other hydrophobic molecules, like peptides, have shown significantly better recovery from polypropylene compared to polystyrene.[3] Polystyrene's aromatic structure can lead to stronger interactions with the phenolic ring of 4-NP.

Q3: I am using borosilicate glass, but still see low recovery. What can I do?

A3: To reduce the adsorption of 4-NP to glass surfaces, you should deactivate the surface by silanizing it. Silanization masks the reactive silanol groups, creating a more inert and hydrophobic surface.[2][4][5]

Q4: How do I silanize my glassware?

A4: Silanizing glassware involves coating the surface with a silanizing agent. Here is a general protocol. Always perform this procedure in a fume hood and wear appropriate personal protective equipment, as the reagents are hazardous.

Experimental Protocols

Protocol 1: Silanization of Glassware

This protocol describes how to create a hydrophobic surface on glassware to prevent the adsorption of this compound.

Materials:

Procedure:

  • Cleaning: Thoroughly clean and dry the glassware to ensure no organic residues are present.

  • Preparation of Silanizing Solution: In a fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in anhydrous toluene.

  • Soaking: Submerge the glassware in the silanizing solution for 15-30 minutes.[1]

  • Rinsing: Remove the glassware and rinse it thoroughly with anhydrous toluene, followed by a rinse with methanol to remove any unreacted silanizing agent.

  • Drying: Place the rinsed glassware in a drying oven at >100°C overnight to cure the silane (B1218182) layer.[1]

Protocol 2: Pre-treatment of Polypropylene Labware with Bovine Serum Albumin (BSA)

This protocol is for coating polypropylene tubes and plates to block non-specific binding sites.

Materials:

  • Polypropylene labware

  • Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS) or another suitable buffer

  • Aspiration or vacuum system

Procedure:

  • Prepare BSA Solution: Prepare a 1% (w/v) solution of BSA in your buffer of choice.

  • Coating: Add the BSA solution to the polypropylene labware, ensuring all surfaces that will contact the sample are covered.

  • Incubation: Incubate for at least 1-2 hours at room temperature. For best results, you can incubate overnight at 4°C.

  • Removal of BSA Solution: Aspirate the BSA solution.

  • Drying: Allow the labware to air dry before use. Do not rinse with water, as this may remove the BSA coating.

Frequently Asked Questions (FAQs)

Q5: Can I reuse silanized glassware?

A5: Silanized glassware can be reused, but its effectiveness will diminish over time, especially with exposure to basic solutions which can hydrolyze the silane layer. It is good practice to test for hydrophobicity by seeing if water beads on the surface. If it does not, re-silanization is necessary.

Q6: Are there alternatives to BSA for coating plasticware?

A6: Yes, other blocking agents can be used. Low concentrations (around 0.05%) of non-ionic detergents like Tween-20 or Triton X-100 can be effective for reducing binding to hydrophobic plastics.[6] However, be aware that these detergents may interfere with downstream applications, such as mass spectrometry.

Q7: Does the solvent I use for my this compound samples matter?

A7: Absolutely. The choice of solvent can significantly impact the adsorption of 4-NP to labware. Using a solvent that keeps 4-NP well-solubilized will reduce its tendency to adsorb to surfaces. For reversed-phase chromatography, a sample solvent that is too strong (e.g., high percentage of organic solvent) can cause issues with peak shape, while a solvent that is too weak may not prevent adsorption. It is often a matter of finding the right balance for your specific analytical method.

Q8: What is the expected recovery of this compound with and without these precautions?

A8: While specific recovery percentages depend on the exact experimental conditions, the following table summarizes the expected trends in recovery based on the type of labware and pre-treatment used.

Labware MaterialPre-treatmentExpected 4-NP RecoveryRationale
PolystyreneNoneLowHydrophobic interactions and potential π-π stacking between the polystyrene and 4-NP aromatic rings lead to high adsorption.
PolypropyleneNoneModerateGenerally less adsorptive than polystyrene for hydrophobic molecules.[3]
PolypropyleneBSA CoatingHighBSA blocks the non-specific binding sites on the plastic surface.[6]
Borosilicate GlassNoneLow to ModerateSilanol groups on the glass surface can interact with the phenolic group of 4-NP.[1][2]
Borosilicate GlassSilanizedHigh to Very HighThe silanization process deactivates the surface, making it more inert and hydrophobic.[2][4][5]

Visualizing the Workflow

To minimize the adsorption of this compound during your analysis, a systematic approach to labware selection and preparation is essential. The following diagram illustrates a recommended workflow.

workflow cluster_prep Labware Preparation start Start: Need to Prepare Labware for 4-NP Analysis labware_choice Choose Labware Material start->labware_choice glass Borosilicate Glass labware_choice->glass Preferred plastic Polypropylene labware_choice->plastic If Necessary silanize Silanize Glassware glass->silanize coat_plastic Coat with BSA or Detergent plastic->coat_plastic ready Labware Ready for Use silanize->ready coat_plastic->ready

Workflow for Labware Preparation

The logical flow for minimizing this compound adsorption begins with the critical choice of labware material, followed by the appropriate surface treatment to create an inert surface for analysis.

troubleshooting_flow cluster_troubleshooting Troubleshooting Low 4-NP Recovery start Low or Variable 4-NP Recovery check_material Check Labware Material start->check_material is_polystyrene Using Polystyrene? check_material->is_polystyrene is_glass Using Untreated Glass? is_polystyrene->is_glass No switch_to_pp Switch to Polypropylene is_polystyrene->switch_to_pp Yes silanize_glass Silanize Glassware is_glass->silanize_glass Yes is_pp Using Untreated Polypropylene? is_glass->is_pp No recheck_recovery Re-evaluate Recovery switch_to_pp->recheck_recovery silanize_glass->recheck_recovery coat_pp Coat with BSA is_pp->coat_pp Yes coat_pp->recheck_recovery

Troubleshooting Workflow

References

improving accuracy and precision in 4-Nonylphenol measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate and precise measurement of 4-Nonylphenol (B119669) (4-NP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of this complex environmental contaminant.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific questions and troubleshooting advice for common issues in this compound analysis.

FAQ 1: Why am I observing a complex and poorly resolved chromatogram for my this compound standard?

Answer: Technical this compound is not a single compound but a complex mixture of numerous isomers, primarily with branched nonyl groups attached to the phenol (B47542) ring at the para-position.[1][2][3] The number of possible constitutional isomers is over 200.[4] This inherent complexity is the most common reason for a chromatogram with multiple, often overlapping, peaks.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions: Achieving separation of the major isomers is crucial for accurate quantification.[5] High-resolution capillary GC columns (e.g., 100-meter columns) are often necessary to resolve the various isomers.[6]

  • Use Appropriate Analytical Techniques: Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (ToFMS) provides enhanced resolution for separating the numerous alkylphenol peaks in technical 4-NP.[1][2]

  • Isomer-Specific Standards: Whenever possible, use commercially available or synthesized individual 4-NP isomers to confirm the retention times of specific peaks in your chromatogram.[7]

FAQ 2: My sample recoveries are consistently low or highly variable. What are the potential causes and solutions?

Answer: Low or inconsistent recovery can be attributed to several factors, primarily related to the sample extraction and cleanup process. The choice of extraction method and its optimization are critical for achieving reliable results.[8]

Troubleshooting Steps:

  • Evaluate Your Extraction Method: The efficiency of extraction can vary significantly depending on the sample matrix. For solid samples like sediments, methods such as Soxhlet, pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE) are commonly used.[8][9] For liquid samples, solid-phase extraction (SPE) is a prevalent technique.[10][11]

  • Optimize SPE Parameters: If using SPE, ensure that the sorbent material is appropriate for retaining 4-NP. Both the conditioning and elution solvents and their volumes need to be optimized to ensure efficient capture and release of the analyte.[11][12] A common issue is the incomplete elution of 4-NP from the SPE cartridge.

  • Address Matrix Effects: The sample matrix can interfere with the extraction process and the analytical measurement, leading to signal suppression or enhancement.[13] A thorough cleanup of the extract, for example, using Florisil columns, can help minimize these effects.[14] The use of an isotopically labeled internal standard, such as ¹³C-labelled this compound, is highly recommended to correct for recovery losses and matrix effects.[15][16]

Comparison of Extraction Method Performance for this compound in Sediment Samples

Extraction MethodRecovery Rate (%)Relative Standard Deviation (RSD) (%)Reference
Liquid-Liquid Extraction (LLE)76.28 - 80.52Not Specified[17]
Solid-Phase Extraction (SPE)96.24 - 104.78Not Specified[17]
Pressurized Liquid Extraction (PLE)85 - 876 - 33[9]
Soxhlet ExtractionComparable to PLEComparable to PLE[9]

FAQ 3: I am having difficulty achieving the required sensitivity for detecting low concentrations of this compound in my samples.

Answer: Achieving low limits of detection (LOD) and quantification (LOQ) is often necessary for environmental and biological samples where 4-NP concentrations can be in the low µg/L or ng/g range.[18][19]

Troubleshooting Steps:

  • Enhance Detector Sensitivity: For GC-MS analysis, operating in Selected Ion Monitoring (SIM) mode can improve sensitivity compared to full scan mode.[14] For even greater sensitivity and selectivity, especially in complex matrices, a triple quadrupole mass spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is highly effective.[20][21] This can lead to a significant improvement in the signal-to-noise ratio.

  • Derivatization: For GC analysis, derivatization of the phenolic hydroxyl group can improve chromatographic peak shape and increase volatility, leading to better sensitivity.

  • Sample Preconcentration: Techniques like Solid Phase Microextraction (SPME) can be used to preconcentrate 4-NP from water samples, thereby increasing the concentration of the analyte introduced into the analytical instrument.[19]

Method Detection and Quantification Limits for this compound

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MSBiological Samples20 ng/gNot Specified[14]
HPLC-PDARiver Water0.0001 mg/L0.0005 mg/L[10]
GC-MSFood Matrices0.37–1.79 µg/kg1.11–5.41 µg/kg[4]
LC-MS/MSFood PackagingNot Specified0.48 µg/dm²[22]
SPME-GC-MSWater0.01 µg/L0.15 µg/L[19]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from River Water

This protocol provides a general procedure for the extraction and preconcentration of 4-NP from water samples using SPE, followed by analysis.

Materials:

  • SPE cartridges (e.g., C18)

  • Methanol (B129727) (HPLC grade)

  • Acetone (HPLC grade)

  • Deionized water

  • Water sample

  • Internal standard solution (e.g., ¹³C-labelled this compound)

  • Nitrogen gas for evaporation

Procedure:

  • Sample Preparation: Filter the water sample (e.g., 200 mL) to remove particulate matter. Spike the sample with an appropriate internal standard.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water. Ensure the cartridge does not go dry.

  • Sample Loading: Load the prepared water sample onto the SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with deionized water to remove any polar impurities.

  • Drying: Dry the cartridge thoroughly, for example, by passing nitrogen gas through it.

  • Elution: Elute the retained 4-NP from the cartridge using an appropriate solvent or solvent mixture (e.g., a 1:1 v/v mixture of methanol and acetone).[10][11]

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume of a suitable solvent for analysis (e.g., mobile phase for LC analysis or hexane (B92381) for GC analysis).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines a general method for the analysis of 4-NP using GC-MS.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • High-resolution capillary column (e.g., 100 m polysiloxane column)[7]

  • Autosampler

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate.

  • Column: DB-5ms or equivalent

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity. For high sensitivity, MRM on a GC-MS/MS system is recommended.[20][21]

  • Monitored Ions: Select characteristic ions for this compound (e.g., m/z 107, 121, 135, 149, 220).

Procedure:

  • Calibration: Prepare a series of calibration standards of 4-NP (and any specific isomers of interest) in the same solvent as the final sample extracts. Include the internal standard in all calibration standards and samples.

  • Sample Injection: Inject a small volume (e.g., 1 µL) of the prepared sample extract or calibration standard into the GC.

  • Data Acquisition: Acquire the data in either full scan or SIM/MRM mode.

  • Quantification: Identify and integrate the peaks corresponding to 4-NP isomers and the internal standard. Construct a calibration curve and calculate the concentration of 4-NP in the original sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Water Sample filtration Filtration sample->filtration spiking Internal Standard Spiking filtration->spiking conditioning Cartridge Conditioning spiking->conditioning loading Sample Loading conditioning->loading washing Washing loading->washing drying Drying washing->drying elution Elution drying->elution concentration Evaporation & Reconstitution elution->concentration analysis GC-MS or LC-MS/MS Analysis concentration->analysis

Figure 1. Experimental workflow for this compound analysis in water samples.

troubleshooting_low_recovery cluster_extraction Extraction Issues cluster_matrix Matrix Effects cluster_solutions Potential Solutions start Low or Variable Recovery Observed extraction_method Inappropriate Extraction Method? start->extraction_method matrix_effects Signal Suppression/Enhancement? start->matrix_effects spe_optimization Suboptimal SPE Parameters? extraction_method->spe_optimization solution1 Re-evaluate and select a more suitable extraction method. extraction_method->solution1 solution2 Optimize SPE (sorbent, solvents, volumes). spe_optimization->solution2 cleanup Inadequate Sample Cleanup? matrix_effects->cleanup solution4 Use an isotopically labeled internal standard. matrix_effects->solution4 solution3 Incorporate a cleanup step (e.g., Florisil). cleanup->solution3

References

Technical Support Center: Analysis of 4-Nonylphenol in High-Fat Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 4-Nonylphenol (B119669) (4-NP) in challenging high-fat food matrices. The information is tailored for researchers, scientists, and professionals in drug development and food safety analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow for 4-NP analysis in high-fat foods.

Question: Why am I observing low recovery of this compound from my high-fat food samples?

Answer:

Low recovery of this compound (4-NP) in high-fat matrices is a common challenge, often stemming from several factors during sample preparation and extraction. Here are the primary causes and troubleshooting steps:

  • Inadequate Extraction Efficiency: The lipophilic nature of 4-NP can cause it to be strongly retained within the fat phase of the sample.

    • Troubleshooting:

      • Solvent Selection: Ensure you are using a solvent system with sufficient polarity to extract 4-NP while minimizing co-extraction of lipids. Acetonitrile (B52724) is a common and effective choice for liquid-liquid extraction from fatty matrices.[1][2][3]

      • Homogenization: Thoroughly homogenize the sample to maximize the surface area for solvent interaction.

      • Multiple Extractions: Perform repeated extractions (at least 2-3 times) of the sample and pool the extracts to ensure complete recovery.[1][2]

  • Ineffective Clean-up: Co-extracted fats and other matrix components can interfere with the analytical process and lead to analyte loss during clean-up steps.

    • Troubleshooting:

      • Solid-Phase Extraction (SPE): Optimize your SPE protocol. For high-fat samples, a combination of sorbents can be effective. A silica (B1680970)/N-(n-propyl)ethylenediamine mixed SPE cartridge has been shown to reduce matrix effects in vegetable oils.[4] Other options include C18 or Oasis PRiME HLB cartridges, which are effective at removing fats and phospholipids.[5][6]

      • SPE Technique: Ensure proper conditioning of the SPE cartridge, appropriate sample loading flow rate, and complete elution of the analyte.[7] Analyze the effluent from each step (load, wash, and elution) to determine where the analyte is being lost.[7]

  • Analyte Degradation: Although 4-NP is relatively stable, prolonged exposure to harsh conditions or certain reagents could potentially lead to degradation.

    • Troubleshooting:

      • Storage: Store samples and extracts at low temperatures (e.g., 4°C or frozen) and protected from light to minimize degradation.[8]

      • pH Control: Maintain appropriate pH during extraction and clean-up to ensure 4-NP remains in a stable, non-ionized form.

Question: My chromatograms show significant matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis. How can I mitigate this?

Answer:

Matrix effects are a primary challenge in the analysis of trace contaminants in complex matrices like high-fat foods. They can significantly impact the accuracy and precision of your results.

  • Enhanced Clean-up: The most effective way to reduce matrix effects is to remove interfering co-extracted components before analysis.

    • Troubleshooting:

      • SPE Optimization: Employ robust SPE clean-up protocols. As mentioned previously, silica-based, polymer-based (e.g., Oasis PRiME HLB), or carbon-based sorbents can be used to remove different types of interferences.[4][5][9] PSA (Primary Secondary Amine) sorbent is effective for removing fatty acids and other polar interferences.[9]

      • Pass-through SPE: Consider a pass-through SPE cleanup, which can be faster and still effectively remove a significant amount of matrix components.[5]

  • Isotope Dilution: Using a stable isotopically labeled internal standard is a highly effective way to compensate for matrix effects.

    • Troubleshooting:

      • Internal Standard Selection: Use a labeled internal standard, such as 4-n-NP RING-13C6, that has a similar chemical structure and elution profile to the analyte.[1][2] The internal standard should be added to the sample at the very beginning of the sample preparation process to account for analyte loss at every stage.

  • Chromatographic Separation: Optimizing the chromatographic conditions can help separate the analyte from co-eluting matrix components.

    • Troubleshooting:

      • Gradient Elution: Use a gradient elution program in your LC method to improve the separation of 4-NP from interfering compounds.[10]

      • Column Choice: Select a column with appropriate chemistry (e.g., C18) and dimensions to achieve the best possible resolution.[10][11]

  • Matrix-Matched Calibration: If matrix effects cannot be completely eliminated, using matrix-matched calibration standards can help to compensate for them.

    • Troubleshooting:

      • Blank Matrix: Prepare your calibration standards in a blank matrix that is free of the analyte but has a similar composition to your samples.

Question: I am having difficulty achieving the required limits of detection (LOD) and quantification (LOQ) for this compound.

Answer:

Achieving low detection limits is crucial for monitoring 4-NP in food, as regulatory limits are often in the low µg/kg range.

  • Sample Pre-concentration: The concentration of 4-NP in your final extract may be too low for detection.

    • Troubleshooting:

      • SPE Eluate Evaporation: After elution from the SPE cartridge, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a smaller volume of a suitable solvent (e.g., hexane (B92381) or methanol).[2]

  • Instrument Sensitivity: The sensitivity of your analytical instrument may need to be optimized.

    • Troubleshooting:

      • GC-MS Derivatization: For GC-MS analysis, derivatization of 4-NP with reagents like N-Methyl-bis(trifluoroacetamide) (MBTFA) can improve its volatility and ionization efficiency, thereby increasing sensitivity.[12]

      • MS/MS Parameters: Optimize the MS/MS parameters, including the selection of precursor and product ions and collision energies, to maximize the signal-to-noise ratio for your target analyte.

      • Ion Source: For LC-MS/MS, ensure the ion source is clean and optimized for the analysis of phenols. Electrospray ionization (ESI) is commonly used.[11]

  • Minimizing Background Noise: High background noise can obscure the analyte signal and lead to higher detection limits.

    • Troubleshooting:

      • High-Purity Reagents: Use high-purity solvents and reagents to minimize chemical background.

      • System Blank: Run a system blank (injecting only the final reconstitution solvent) to check for contamination in your analytical system.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis in high-fat foods?

A1: The most prevalent and reliable techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][9] Both methods offer high selectivity and sensitivity, which are necessary for detecting low levels of 4-NP in complex matrices.

Q2: Is derivatization necessary for the GC-MS analysis of this compound?

A2: While not always mandatory, derivatization is highly recommended for GC-MS analysis of 4-NP.[13] Derivatizing the phenolic hydroxyl group (e.g., through acetylation or silylation) improves the compound's volatility and chromatographic peak shape, leading to better sensitivity and accuracy.

Q3: What type of Solid-Phase Extraction (SPE) sorbent is best for cleaning up high-fat food extracts?

A3: The choice of SPE sorbent depends on the specific nature of the food matrix and the co-extractives. Common choices include:

  • C18: A reversed-phase sorbent effective for retaining nonpolar compounds like 4-NP while allowing more polar interferences to pass through.[6]

  • Silica-based mixed-mode sorbents: A combination of silica and an amine-based functional group can effectively remove both nonpolar (fats) and polar (fatty acids) interferences.[4]

  • Graphitized Carbon Black (GCB) and Primary Secondary Amine (PSA): Often used in combination, GCB removes pigments and sterols, while PSA removes fatty acids, sugars, and organic acids.[9]

  • Polymeric Sorbents (e.g., Oasis PRiME HLB): These offer a pass-through cleanup mechanism that can effectively remove fats and phospholipids.[5]

Q4: What are typical recovery rates and limits of quantification (LOQ) for 4-NP in high-fat foods?

A4: Method performance can vary depending on the matrix and the specific protocol used. However, validated methods typically report:

  • Recovery rates: Ranging from approximately 70% to 110%.[4][13]

  • Limits of Quantification (LOQ): Generally in the range of 1 to 5 µg/kg.[1][2]

Data Presentation

Table 1: Method Performance for this compound Analysis in High-Fat Food Matrices

Food MatrixAnalytical MethodExtraction/Clean-upRecovery (%)LOQ (µg/kg)Reference
Vegetable OilsGC-MSSolid-Phase Extraction (Silica/N-(n-propyl)ethylenediamine)68.2 - 89.32.5[4]
High-Fat Solid (Infant Purée)GC-MSAcetonitrile Extraction, SPE91.8 - 108.6 (Intraday)1.11 - 5.41[1][2]
High-Fat Liquid (Olive Oil)GC-MSAcetonitrile Extraction, SPE94.6 - 101.9 (Interday)1.11 - 5.41[1][2]
Grease-Rich Food (Hotpot Seasoning)HPLC-MS/MSn-Hexane Extraction, Carb/PSA SPENot Specified1.0 - 2.0[9]
SeafoodLC/ESI-MSMethanol Extraction, Isolute Multimode Cartridge72.1 - 89.60.5 - 2.0 (as LOD)[11]

Experimental Protocols

Protocol 1: Determination of this compound in Vegetable Oil by GC-MS

This protocol is based on the methodology described for the analysis of 4-NP in vegetable oils.[4]

1. Sample Preparation and Extraction: a. Weigh 1.0 g of the vegetable oil sample into a centrifuge tube. b. Add a known amount of a suitable internal standard (e.g., 4-n-NP RING-13C6). c. Add 10 mL of n-hexane and vortex to dissolve the oil. d. Add 10 mL of acetonitrile and vortex vigorously for 2 minutes for liquid-liquid partitioning. e. Centrifuge at 4000 rpm for 5 minutes. f. Carefully collect the lower acetonitrile phase. g. Repeat the extraction of the hexane phase with another 10 mL of acetonitrile. h. Combine the two acetonitrile extracts.

2. Solid-Phase Extraction (SPE) Clean-up: a. Condition a silica/N-(n-propyl)ethylenediamine mixed SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of n-hexane followed by 5 mL of acetonitrile. b. Load the combined acetonitrile extract onto the SPE cartridge at a flow rate of approximately 1-2 mL/min. c. Wash the cartridge with 5 mL of a hexane/dichloromethane (1:1, v/v) mixture to remove residual fats. d. Dry the cartridge under a gentle stream of nitrogen for 10 minutes. e. Elute the 4-NP with 10 mL of acetonitrile/acetone (1:1, v/v).

3. Derivatization and GC-MS Analysis: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Add 50 µL of a derivatizing agent (e.g., BSTFA + 1% TMCS or MBTFA) and 50 µL of pyridine. c. Seal the vial and heat at 70°C for 30 minutes. d. Cool to room temperature and inject 1 µL into the GC-MS system. e. GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
  • MS Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for derivatized 4-NP.

Visualizations

Experimental_Workflow_4NP_Analysis cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_cleanup Solid-Phase Extraction (SPE) Clean-up cluster_analysis Analysis weigh Weigh High-Fat Food Sample spike Spike with Internal Standard weigh->spike dissolve Dissolve in Hexane spike->dissolve extract Extract with Acetonitrile (2x) dissolve->extract centrifuge Centrifuge and Collect Acetonitrile Layer extract->centrifuge condition Condition SPE Cartridge centrifuge->condition load Load Extract condition->load wash Wash to Remove Interferences load->wash elute Elute this compound wash->elute evaporate Evaporate Eluate elute->evaporate derivatize Derivatize (for GC-MS) evaporate->derivatize analyze GC-MS or LC-MS/MS Analysis derivatize->analyze

Caption: Experimental workflow for the analysis of this compound in high-fat food matrices.

Troubleshooting_Logic issue Analytical Issue Encountered low_recovery Low Analyte Recovery issue->low_recovery matrix_effects Significant Matrix Effects issue->matrix_effects high_lod High LOD/LOQ issue->high_lod cause_lr1 Inefficient Extraction low_recovery->cause_lr1 cause_lr2 Analyte Loss During Clean-up low_recovery->cause_lr2 cause_me1 Insufficient Clean-up matrix_effects->cause_me1 cause_me2 Co-elution of Interferences matrix_effects->cause_me2 cause_hl1 Low Analyte Concentration high_lod->cause_hl1 cause_hl2 Low Instrument Sensitivity high_lod->cause_hl2 sol_lr1 Optimize Solvents / Repeat Extractions cause_lr1->sol_lr1 sol_lr2 Optimize SPE Protocol cause_lr2->sol_lr2 sol_me1 Enhance SPE / Use Isotope Dilution cause_me1->sol_me1 sol_me2 Improve Chromatographic Separation cause_me2->sol_me2 sol_hl1 Pre-concentrate Sample Extract cause_hl1->sol_hl1 sol_hl2 Derivatize / Optimize MS Parameters cause_hl2->sol_hl2

Caption: Troubleshooting logic for common issues in this compound analysis.

References

troubleshooting peak tailing in GC-MS analysis of 4-Nonylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-Nonylphenol.

Troubleshooting Guides

This section offers a systematic, question-and-answer approach to identifying and resolving the root causes of peak tailing for this compound.

Guide 1: Initial Assessment & Easy Fixes

Question: My this compound peak is tailing. What are the first things I should check?

Answer: Start by assessing the scope of the problem and performing basic maintenance, as these steps are often the quickest and easiest solutions.

  • Observe the entire chromatogram:

    • Is it only the this compound peak tailing? This suggests a chemical interaction issue (activity) related to the polar nature of the phenolic group.

    • Are all peaks in the chromatogram tailing? This often points to a physical problem in the system, such as improper column installation or a leak.[1]

  • Perform routine inlet maintenance: The injection port is a common source of problems.[2]

    • Replace the septum: A worn or cored septum can be a source of contamination and leaks.[2][3]

    • Replace the inlet liner: Over time, the liner can become contaminated with non-volatile residues, creating active sites that interact with polar compounds like this compound.

Guide 2: Investigating and Addressing System Activity

Question: I've performed basic inlet maintenance, but the this compound peak still tails. What's the next step?

Answer: If initial maintenance doesn't resolve the issue, the problem is likely due to active sites within the GC system that are interacting with the hydroxyl group of the this compound.

  • Choose the right liner: For active compounds like phenols, a deactivated liner is crucial. Consider using a liner with glass wool, as it can help with volatilization, but be aware that the wool itself can become active.[4][5] A liner with a taper at the bottom can help focus the sample onto the column.[6]

  • Trim the column: The front section of the GC column is most susceptible to contamination. Trimming 15-20 cm from the inlet end can remove active sites and restore peak shape.[7][8]

  • Check for system leaks: Air leaks, especially at high temperatures, can cause column stationary phase to oxidize and degrade, creating active sites.

  • Use a guard column: A deactivated guard column installed before the analytical column can "trap" non-volatile residues and protect the analytical column, extending its life.[7]

Guide 3: Method and Parameter Optimization

Question: I've addressed system activity, but my peak shape is still not ideal. Could my GC-MS method be the cause of the tailing?

Answer: Yes, several method parameters can significantly impact the peak shape of polar compounds like this compound.

  • Inlet Temperature: The temperature needs to be high enough to ensure complete and rapid vaporization of this compound but not so high as to cause degradation. An insufficiently high temperature can lead to slow sample transfer and peak tailing.

  • Oven Temperature Program: A slow temperature ramp can sometimes lead to broader peaks. Conversely, an initial oven temperature that is too high in splitless injection can cause poor focusing of the analytes on the column, leading to peak distortion.[9]

  • Carrier Gas Flow Rate: An optimal flow rate ensures efficient transfer of the analyte through the column. A flow rate that is too low can increase the time the analyte spends in the system, increasing the chance of interactions and band broadening.

  • Injection Mode: For splitless injections, a low flow rate through the liner increases the residence time of the analyte, making deactivation of the liner critical.[10] Ensure your splitless time is optimized to transfer the majority of your sample to the column without introducing excessive solvent.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, having a "tail" extending from the peak maximum towards the end of the chromatogram. This is often due to secondary, undesirable interactions between the analyte and active sites in the GC system. For this compound, the polar hydroxyl group is prone to these interactions. Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and decreased sensitivity.

Q2: How do I know if my column is irreversibly damaged and needs replacement?

A2: If you have performed thorough inlet maintenance and trimmed the column multiple times without significant improvement in peak shape, the stationary phase may be irreversibly damaged. Other signs include a continuously high baseline bleed and a significant loss of resolution for all compounds, not just active ones.

Q3: Can the sample solvent affect the peak shape of this compound?

A3: Yes, a mismatch in polarity between the solvent and the stationary phase can cause peak distortion.[11] For splitless injections, using a solvent that does not focus well at the initial oven temperature can also lead to peak shape issues.

Q4: What is a typical asymmetry factor I should aim for?

A4: An ideal peak has an asymmetry factor of 1.0. In practice, an asymmetry factor between 0.9 and 1.5 is often considered acceptable. Values above 2.0 indicate a significant problem that needs to be addressed.

Data Presentation

The following table illustrates the potential impact of common troubleshooting steps on the peak asymmetry factor for a polar compound like this compound. The values are representative of expected improvements.

Troubleshooting ActionBefore Asymmetry FactorAfter Asymmetry FactorExpected Improvement
Replace Septum & Liner2.11.6Moderate
Trim 20cm from Column Inlet1.91.3Significant
Switch to a New Deactivated Liner2.01.4Significant
Optimize Inlet Temperature1.81.5Minor to Moderate

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Septum and Liner Replacement)

Objective: To replace the consumable parts of the GC inlet to remove sources of contamination and activity.

Materials:

  • Clean, lint-free gloves

  • Tweezers or forceps

  • New septum appropriate for your instrument and inlet temperature

  • New, deactivated inlet liner (consider a tapered liner with deactivated glass wool for this compound analysis)

  • Wrenches for inlet fittings

Procedure:

  • Cool Down the Inlet: Set the inlet temperature to a safe handling temperature (e.g., 40°C) and wait for it to cool down completely.

  • Turn Off Carrier Gas Flow: Turn off the carrier gas flow to the inlet.

  • Remove the Septum Retainer: Use the appropriate wrench to loosen and remove the septum retainer nut.

  • Replace the Septum: Use tweezers to remove the old septum. Place the new septum into the retainer nut, ensuring it is seated correctly. Do not overtighten the nut upon reinstallation to avoid coring.[3]

  • Remove the Inlet Liner: Carefully remove the components above the liner. Use clean tweezers to pull the old liner out of the inlet.

  • Install the New Liner: Handling the new liner only with clean tweezers, insert it into the inlet.

  • Reassemble the Inlet: Reassemble the inlet components in the reverse order of disassembly.

  • Restore Carrier Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check.

  • Condition the System: Allow the system to purge with carrier gas for 15-20 minutes before heating the inlet and oven back to their operating temperatures.

Protocol 2: GC Column Trimming

Objective: To remove the contaminated front section of the GC column to restore performance.

Materials:

  • Clean, lint-free gloves

  • Ceramic scoring wafer or capillary column cutting tool

  • Magnifying glass (optional but recommended)

Procedure:

  • Cool Down the System: Set the inlet and oven temperatures to room temperature.

  • Turn Off Carrier Gas Flow: Turn off the carrier gas supply.

  • Disconnect the Column from the Inlet: Carefully loosen the column nut at the inlet and gently pull the column out.

  • Score the Column: Using a ceramic scoring wafer, make a clean, light score on the polyimide coating of the column, about 15-20 cm from the end.[12][13]

  • Break the Column: Gently flick or bend the column at the score mark. It should snap cleanly.[12]

  • Inspect the Cut: Examine the cut end with a magnifying glass to ensure it is a clean, square cut with no jagged edges or shards.[13][14] A poor cut can cause peak tailing.[12] If the cut is not clean, repeat the process.

  • Reinstall the Column: Reinstall the column into the inlet, ensuring the correct insertion depth as specified by your instrument manufacturer. An incorrect insertion depth can create dead volume and cause peak tailing.[8]

  • Restore Carrier Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check at the inlet fitting.

  • Condition the Column: After trimming, it is good practice to briefly condition the column by heating it to a moderate temperature to remove any oxygen that may have entered.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound assess_scope Assess Scope: Only 4-NP peak or all peaks tailing? start->assess_scope all_peaks_tail All Peaks Tailing assess_scope->all_peaks_tail All Peaks only_np_tails Only 4-NP Tailing assess_scope->only_np_tails Only 4-NP check_install Check Column Installation (depth, cuts) & for leaks all_peaks_tail->check_install inlet_maintenance Perform Basic Inlet Maintenance (Replace Septum & Liner) only_np_tails->inlet_maintenance re_evaluate1 Re-evaluate Peak Shape check_install->re_evaluate1 re_evaluate2 Re-evaluate Peak Shape inlet_maintenance->re_evaluate2 re_evaluate1->inlet_maintenance Still Tailing problem_solved Problem Resolved re_evaluate1->problem_solved OK address_activity Address System Activity re_evaluate2->address_activity Still Tailing re_evaluate2->problem_solved OK trim_column Trim Column Inlet (15-20cm) address_activity->trim_column check_liner Use New, Deactivated Liner trim_column->check_liner re_evaluate3 Re-evaluate Peak Shape check_liner->re_evaluate3 optimize_method Optimize Method Parameters re_evaluate3->optimize_method Still Tailing re_evaluate3->problem_solved OK check_temps Adjust Inlet & Oven Temps optimize_method->check_temps check_flow Optimize Carrier Gas Flow check_temps->check_flow replace_column Consider Column Replacement check_flow->replace_column

Caption: A logical workflow for troubleshooting peak tailing in GC-MS.

Inlet_Maintenance_Workflow GC Inlet Maintenance Protocol start Start Inlet Maintenance cool_inlet Cool Inlet to Safe Temperature start->cool_inlet gas_off Turn Off Carrier Gas Flow cool_inlet->gas_off replace_septum Replace Septum gas_off->replace_septum replace_liner Replace Inlet Liner replace_septum->replace_liner reassemble Reassemble Inlet replace_liner->reassemble gas_on Restore Carrier Gas Flow reassemble->gas_on leak_check Perform Leak Check gas_on->leak_check condition Purge System & Condition leak_check->condition end Maintenance Complete condition->end

Caption: A step-by-step workflow for performing GC inlet maintenance.

References

Technical Support Center: Enhancing the Selectivity of 4-Nonylphenol Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the selectivity of 4-Nonylphenol (B119669) (4-NP) detection in complex samples.

I. Sample Preparation: Solid Phase Extraction (SPE) & Molecularly Imprinted Polymers (MIPs)

High selectivity in 4-NP analysis begins with effective sample preparation. Solid Phase Extraction (SPE) is a common technique for isolating and concentrating 4-NP from complex matrices. For even greater selectivity, Molecularly Imprinted Polymers (MIPs) can be employed.

Experimental Protocol: SPE for 4-NP Extraction

This protocol is a general guideline for the extraction of 4-NP from water samples using a C18 SPE cartridge.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol (B129727) through the C18 cartridge to activate the sorbent.

    • Equilibrate the cartridge by passing 5 mL of deionized water. Ensure the sorbent does not go dry.

  • Sample Loading:

    • Acidify the water sample to a pH of ~3 with a suitable acid.

    • Load the sample onto the cartridge at a flow rate of 10-15 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove interfering polar compounds.

  • Drying:

    • Dry the cartridge under a gentle stream of nitrogen for 20-30 minutes to remove residual water.

  • Elution:

    • Elute the retained 4-NP with 5 mL of a suitable organic solvent, such as methanol or acetonitrile, at a flow rate of 3-5 mL/min.[1]

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of mobile phase for chromatographic analysis.

Troubleshooting Guide: Solid Phase Extraction (SPE)
Issue Possible Cause Solution
Low Recovery Incomplete elution of 4-NP.Optimize the elution solvent. Try a stronger solvent or increase the elution volume. Adding a soak time during elution can also improve recovery.[1][2]
Analyte breakthrough during sample loading.Decrease the sample loading flow rate. Ensure the sample pH is optimized for 4-NP retention.
Loss of analyte during the drying step.Avoid excessive drying times or high nitrogen flow, especially for more volatile 4-NP isomers.[1]
Poor Reproducibility Inconsistent flow rates during loading, washing, or elution.Use an automated SPE system for precise flow control. If performing manually, maintain consistent pressure.
Incomplete drying of the SPE cartridge.Ensure the cartridge is thoroughly dried before elution to prevent water from affecting the elution of nonpolar 4-NP.
High Background/Interference Co-elution of matrix components.Optimize the wash step with a solvent strong enough to remove interferences but weak enough to retain 4-NP.[2] Consider using a more selective sorbent like a Molecularly Imprinted Polymer (MIP).[3]
Frequently Asked Questions (FAQs): Molecularly Imprinted Polymers (MIPs)

Q1: What are MIPs and how do they improve selectivity for 4-NP?

A1: Molecularly Imprinted Polymers (MIPs) are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule, in this case, 4-NP. This "lock-and-key" mechanism provides superior selectivity compared to conventional SPE sorbents, leading to cleaner extracts and reduced matrix effects.[3][4]

Q2: What are the common challenges when using MIPs for 4-NP extraction?

A2: Common challenges include template bleeding (residual template molecules leaching from the polymer), which can interfere with quantification, and heterogeneous binding sites, which can affect binding capacity and reproducibility. Careful optimization of the MIP synthesis and washing procedures is crucial to mitigate these issues.

Q3: Can MIPs be used for applications other than SPE?

A3: Yes, MIPs are versatile materials. They can be used as selective sorbents in dispersive solid-phase extraction (dSPE), as recognition elements in electrochemical and optical sensors, and as stationary phases in chromatography for highly selective separations.[4][5]

II. Analytical Techniques for this compound Detection

The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification and quantification of 4-NP. Derivatization is often required to improve the volatility of 4-NP.

Experimental Protocol: GC-MS Analysis of 4-NP
  • Derivatization (Acetylation):

    • To the dried sample extract, add 100 µL of pyridine (B92270) and 100 µL of acetic anhydride.

    • Heat the mixture at 60°C for 30 minutes.

    • Evaporate the reagents under a stream of nitrogen and reconstitute the residue in hexane.

  • GC-MS Conditions:

    • Column: DB-5ms capillary column.

    • Carrier Gas: Helium at a constant flow rate of 0.8 mL/min.

    • Injector Temperature: 230°C.

    • Oven Temperature Program: Initial temperature of 80°C, ramp at 10°C/min to 180°C, then ramp at 3°C/min to 240°C, and hold for 15 minutes.

    • Injection Mode: Splitless.

    • MS Ion Source Temperature: 230°C.

    • Detection Mode: Selected Ion Monitoring (SIM) for quantification.

Troubleshooting Guide: GC-MS Analysis
Issue Possible Cause Solution
Peak Tailing Active sites in the injector liner or column.Use a deactivated liner and/or trim the first few centimeters of the column.[6]
Column contamination.Bake out the column at a high temperature or, if necessary, replace it.[7]
Low Sensitivity/No Peaks Inefficient derivatization.Ensure reagents are fresh and the reaction conditions (temperature, time) are optimal.
Leak in the injection port.Check for leaks using an electronic leak detector and replace the septum if necessary.[8]
Incorrect injector temperature for splitless injection.Lower the initial oven temperature to ensure proper solvent focusing.[7]
Baseline Noise/Drift Column bleed.Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit.[9]
Contaminated carrier gas or detector.Use high-purity gas with appropriate traps. Clean the ion source and other detector components as needed.[7][8]
High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with fluorescence (FLD) or mass spectrometry (MS) detectors, is a popular method for 4-NP analysis that does not require derivatization.

Experimental Protocol: HPLC-FLD Analysis of 4-NP
  • HPLC Conditions:

    • Column: C8 or C18 reversed-phase column. A C8 column may offer a shorter run time.[10]

    • Mobile Phase: Acetonitrile/water gradient. For example, a 90:10 (v/v) isocratic mobile phase can be used.[10]

    • Flow Rate: 0.8 mL/min.[10]

    • Column Temperature: 40°C.[10]

    • Injection Volume: 100 µL.[10]

    • Fluorescence Detector Wavelengths: Excitation at 225 nm and Emission at 305 nm.[10]

Troubleshooting Guide: HPLC Analysis
Issue Possible Cause Solution
Poor Resolution/Split Peaks Column degradation.Replace the column.
Inappropriate mobile phase composition.Optimize the mobile phase, including the organic modifier concentration and pH.[11]
Problem with the injection port rotor seal.Inspect and replace the rotor seal if damaged.[12]
Shifting Retention Times Inconsistent mobile phase composition or flow rate.Prepare fresh mobile phase daily and ensure the pump is functioning correctly. Allow for adequate column equilibration time between runs.[12]
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
High Backpressure Blockage in the system (e.g., guard column, column frit).Replace the guard column. If the pressure remains high, reverse-flush the analytical column (if permissible by the manufacturer) or replace it.[11]
Particulate matter from the sample.Filter all samples before injection.
Low Sensitivity (LC-MS) Ion suppression due to matrix effects.Dilute the sample extract.[13][14] Improve sample cleanup using a more selective SPE method (e.g., MIPs).
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and sensitive method for screening a large number of samples for 4-NP. The selectivity is determined by the specificity of the antibody used.

Experimental Protocol: Competitive ELISA for 4-NP
  • Coating:

    • Coat a 96-well microplate with a 4-NP-protein conjugate and incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add a blocking buffer (e.g., BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

    • Wash the plate.

  • Competition:

    • Add standards or samples and a primary antibody against 4-NP to the wells.

    • Incubate for 1-2 hours at room temperature. During this step, free 4-NP in the sample competes with the coated 4-NP for antibody binding.

  • Detection:

    • Wash the plate to remove unbound antibodies.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour.

    • Wash the plate.

  • Signal Generation:

    • Add a substrate solution (e.g., TMB). The enzyme converts the substrate into a colored product.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measurement:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The color intensity is inversely proportional to the 4-NP concentration in the sample.

Troubleshooting Guide: ELISA
Issue Possible Cause Solution
High Background Insufficient washing.Ensure thorough washing between steps.
Blocking is ineffective.Try a different blocking agent or increase the blocking time/temperature.[15]
Antibody concentration is too high.Optimize the concentrations of the primary and secondary antibodies.[15]
Low Signal Reagents are expired or improperly stored.Use fresh reagents and ensure they are stored at the recommended temperatures.
Incubation times are too short.Increase the incubation times for antibody binding and substrate development steps.
Poor Reproducibility (High CV%) Inconsistent pipetting.Use calibrated pipettes and ensure consistent technique.
Incomplete washing.Ensure all wells are washed equally and thoroughly. An automated plate washer can improve consistency.
Temperature variation across the plate.Ensure the plate is incubated in a temperature-controlled environment and allow all reagents to reach room temperature before use.
Cross-Reactivity The antibody recognizes structurally similar compounds.Characterize the antibody's cross-reactivity profile. If selectivity is a major issue, consider developing a more specific monoclonal antibody or using a confirmatory method like LC-MS/MS.[16]

III. Quantitative Data Summary

The following tables summarize typical performance characteristics of various methods for 4-NP detection. Note that these values can vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Table 1: Performance of Chromatographic Methods for 4-NP Detection
Method Matrix LOD LOQ Recovery (%) Linearity (R²) Reference
GC-MSFood0.37–1.79 µg/kg1.11–5.41 µg/kg86.8–108.6>0.998[17]
HPLC-FLDHerring<2 ng/g->80-[18]
HPLC-FLDGrey Seal Blood<0.07 ng/cm³->80-[18]
HPLC-FLDGrey Seal Milk<0.1 ng/cm³->80-[18]
LC-MS/MSRat Urine0.03 ng/mL-85.0-114.8-[19]

LOD: Limit of Detection; LOQ: Limit of Quantification

Table 2: Performance of Immunoassay (ELISA) for 4-NP Detection
Antibody Type Assay Format IC₅₀ LOD Comments Reference
PolyclonalDirect Competitive~40 µg/L-Class-selective for technical 4-NP[16][20]
Monoclonal (4H6) & PolyclonalDirect Competitive11.5 µg/L (for 4-n-NP)-Selective for linear long-chain 4-n-alkylphenols[16][20]
-Direct Competitive-1.5 ng/LIn groundwater after SPE[21]

IC₅₀: The concentration of analyte that causes 50% inhibition.

IV. Visualizations

Diagram 1: General Workflow for 4-NP Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Sample (e.g., Water, Food, Biological Fluid) SPE Solid Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution Sample->SPE MIP Molecularly Imprinted Polymer (MIP) Extraction (for high selectivity) Sample->MIP Extract Concentrated & Cleaned Extract SPE->Extract MIP->Extract Derivatization Derivatization (if required, e.g., for GC-MS) Extract->Derivatization HPLC HPLC-FLD/MS Extract->HPLC ELISA ELISA Extract->ELISA GCMS GC-MS Derivatization->GCMS Quantification Quantification & Confirmation GCMS->Quantification HPLC->Quantification ELISA->Quantification

Caption: General workflow for the analysis of this compound in complex samples.

Diagram 2: Troubleshooting Logic for Low Analyte Recovery in SPE

G Start Start: Low Recovery in SPE CheckLoading Check Sample Loading Step Start->CheckLoading CheckWash Check Wash Step CheckLoading->CheckWash Loading OK OptimizeLoading Decrease flow rate Adjust sample pH CheckLoading->OptimizeLoading Issue Found CheckElution Check Elution Step CheckWash->CheckElution Wash OK OptimizeWash Use weaker wash solvent Decrease wash volume CheckWash->OptimizeWash Issue Found OptimizeElution Use stronger elution solvent Increase elution volume Add soak step CheckElution->OptimizeElution Issue Found End Recovery Improved CheckElution->End Elution OK OptimizeLoading->End OptimizeWash->End OptimizeElution->End

Caption: A logical workflow for troubleshooting low recovery in Solid Phase Extraction.

Diagram 3: Competitive ELISA Principle for 4-NP Detection

G cluster_well Microplate Well Surface cluster_solution Sample & Reagent Addition cluster_binding Competitive Binding CoatedNP Immobilized 4-NP Conjugate BoundToWell Antibody binds to immobilized 4-NP CoatedNP->BoundToWell SampleNP 4-NP in Sample (Free Antigen) BoundInSolution Antibody binds to free 4-NP in sample SampleNP->BoundInSolution Antibody Primary Antibody Antibody->BoundToWell Antibody->BoundInSolution Result High Sample 4-NP -> Less Antibody binds to well -> Low Signal Low Sample 4-NP -> More Antibody binds to well -> High Signal BoundToWell->Result BoundInSolution->Result

Caption: Principle of competitive ELISA for this compound detection.

References

Technical Support Center: Optimization of Mobile Phase for 4-Nonylphenol Separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of 4-Nonylphenol (4-NP) using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. Here are the primary causes and solutions:

    • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl group of 4-NP, leading to tailing.[1][2]

      • Solution: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase.[3] This suppresses the ionization of the silanol groups, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.[3] Operating at a lower pH (around 2-3) can also protonate silanols and improve peak shape.[1][2]

    • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[4][5]

      • Solution: Try diluting the sample or reducing the injection volume.[3][6]

    • Column Degradation: An old or contaminated column can lose its efficiency and lead to poor peak shapes.[1]

      • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) for reversed-phase). If performance does not improve, the column may need to be replaced.[1]

  • Question: My peaks are fronting. What could be the cause?

  • Answer: Peak fronting is less common than tailing but can occur due to:

    • Poor Sample Solubility: The analyte may not be fully dissolved in the mobile phase. Ensure your sample solvent is compatible with the mobile phase.

    • Column Collapse or Overloading: Similar to tailing, overloading the column can sometimes manifest as fronting.[2]

Issue 2: Insufficient Resolution

  • Question: I am not able to separate this compound from other components in my sample. How can I improve the resolution?

  • Answer: Improving resolution involves manipulating the selectivity, efficiency, and retention of your chromatographic system.

    • Optimize Mobile Phase Composition:

      • Organic Modifier: Adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can alter the retention time of 4-NP and potentially separate it from co-eluting peaks.[3] Switching between acetonitrile and methanol (B129727) can also change the selectivity of the separation.[3]

      • pH Adjustment: Modifying the mobile phase pH can alter the ionization state of interfering compounds, thereby changing their retention and improving separation.[3][7]

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can enhance separation efficiency for complex mixtures, leading to sharper peaks and improved resolution.[8] A shallow gradient around the elution time of 4-NP can be particularly effective.[5]

    • Column Selection: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., Phenyl-Hexyl or Biphenyl) to introduce different selectivity.[3]

Issue 3: Long Analysis Time

  • Question: My HPLC run time for this compound is too long. How can I reduce it without compromising the separation?

  • Answer: Several strategies can be employed to shorten the analysis time:

    • Increase Flow Rate: A higher flow rate will decrease the retention time. However, this may also lead to an increase in backpressure and a potential decrease in resolution. It's a trade-off that needs to be balanced.[9]

    • Use a Shorter Column: Reducing the column length can significantly decrease solvent consumption and run time.[9]

    • Optimize Mobile Phase Strength: Increasing the percentage of the organic solvent in the mobile phase will decrease the retention time of 4-NP.

    • Employ Gradient Elution: A well-designed gradient can elute strongly retained compounds faster, reducing the overall run time compared to an isocratic method.[8][10]

    • Increase Column Temperature: Raising the column temperature reduces the viscosity of the mobile phase, which can decrease retention times and improve peak shape. A common temperature for 4-NP analysis is 40°C.[11]

Frequently Asked Questions (FAQs)

  • Q1: What is a typical starting mobile phase for this compound separation in reversed-phase HPLC?

    • A common starting point is a mixture of acetonitrile and water. Ratios can vary, but compositions like 80:20 (v/v) or 90:10 (v/v) of acetonitrile to water are frequently used.[3][10] The addition of 0.1% formic acid is often recommended to improve peak shape.[3]

  • Q2: Should I use isocratic or gradient elution for this compound analysis?

    • The choice depends on the complexity of your sample.[8]

      • Isocratic elution is simpler, more reproducible, and suitable for routine analysis of relatively simple samples where 4-NP is well-separated from other components.[8][12]

      • Gradient elution is preferred for complex samples containing compounds with a wide range of polarities. It generally provides better resolution and shorter analysis times for such mixtures.[8][13]

  • Q3: What is the effect of pH on the retention of this compound?

    • This compound is a weak acid. While the effect of pH on its retention might be less dramatic than for strongly acidic or basic compounds, controlling the mobile phase pH is crucial for reproducibility.[7][14] Using a buffered or acidified mobile phase (e.g., with formic or phosphoric acid) ensures a stable retention time and improves peak shape by suppressing the ionization of residual silanols on the column.[3][14]

  • Q4: Can I use methanol instead of acetonitrile as the organic modifier?

    • Yes, methanol can be used as an alternative to acetonitrile. The choice between the two can affect the selectivity of the separation.[3] Acetonitrile generally has a lower viscosity, which can result in lower backpressure. It is advisable to test both to determine which provides the better separation for your specific sample.

  • Q5: What type of column is best suited for this compound separation?

    • C8 and C18 reversed-phase columns are both commonly used and effective for the separation of this compound.[10][11] A C8 column may result in shorter retention times compared to a C18 column under the same conditions.[10]

Data Presentation

Table 1: Comparison of Mobile Phases for this compound Separation

Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Temperature (°C)DetectionReference
C8Acetonitrile/Water (90:10, v/v)0.840FLD (λex=225 nm, λem=305 nm)[11]
C180.7% Phosphoric acid – AcetonitrileNot SpecifiedNot SpecifiedElectrochemical[15]
C8Acetonitrile/Water (65:35, v/v)1.040FLD[1]
Not SpecifiedAcetonitrile/Deionized water (80:20, v/v)Not SpecifiedNot SpecifiedPDA (225 nm)[3]

Experimental Protocols

Methodology for Isocratic Separation of this compound

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Fluorescence or Diode Array Detector).

  • Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v).

    • For improved peak shape, add 0.1% formic acid to the mobile phase.

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.[11]

    • Injection Volume: 10-20 µL.

    • Detection:

      • FLD: Excitation at 225 nm and Emission at 305 nm.[11]

      • DAD/UV: 225 nm or 277 nm.[3][5]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard or sample solution.

    • Run the analysis for a sufficient time to allow for the elution of this compound and any other compounds of interest.

Mandatory Visualization

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goals (e.g., Resolution, Speed) select_column Select Initial Column (e.g., C18 or C8) start->select_column initial_mobile_phase Prepare Initial Mobile Phase (e.g., ACN:Water with 0.1% Formic Acid) select_column->initial_mobile_phase initial_run Perform Initial HPLC Run initial_mobile_phase->initial_run evaluate_results Evaluate Results: Peak Shape, Resolution, Run Time initial_run->evaluate_results good_separation Acceptable Separation? evaluate_results->good_separation troubleshoot Troubleshoot Specific Issues (e.g., Peak Tailing) evaluate_results->troubleshoot Specific Problems optimize_strength Adjust Organic Solvent Ratio good_separation->optimize_strength No end_point End: Method Validated good_separation->end_point Yes optimize_strength->initial_run optimize_ph Modify Mobile Phase pH (e.g., adjust acid modifier) optimize_strength->optimize_ph consider_gradient Switch to Gradient Elution optimize_strength->consider_gradient optimize_ph->initial_run consider_gradient->initial_run troubleshoot->optimize_strength

Caption: Workflow for Mobile Phase Optimization in 4-NP HPLC Analysis.

Troubleshooting_Decision_Tree start Start: Chromatographic Problem Observed peak_shape_issue Poor Peak Shape? start->peak_shape_issue resolution_issue Insufficient Resolution? peak_shape_issue->resolution_issue No tailing Peak Tailing? peak_shape_issue->tailing Yes runtime_issue Long Run Time? resolution_issue->runtime_issue No adjust_organic Adjust Organic % resolution_issue->adjust_organic Yes increase_flow Increase Flow Rate runtime_issue->increase_flow Yes tailing->resolution_issue No add_acid Add/Increase Acid Modifier (e.g., 0.1% Formic Acid) tailing->add_acid Yes reduce_load Reduce Sample Load/ Injection Volume tailing->reduce_load If tailing persists check_column Check/Replace Column reduce_load->check_column If tailing persists change_solvent Switch Organic Solvent (ACN <-> MeOH) adjust_organic->change_solvent If no improvement use_gradient Implement Gradient Elution change_solvent->use_gradient If no improvement increase_organic Increase Organic % increase_flow->increase_organic Or shorter_column Use Shorter Column increase_organic->shorter_column Or

References

strategies to improve the recovery of 4-Nonylphenol from sludge samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Nonylphenol (4-NP) in complex matrices. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for 4-NP recovery from sludge samples.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound from sludge samples?

A1: Several methods have proven effective, with the choice often depending on available equipment, sample throughput needs, and the specific sludge matrix. The most commonly cited high-recovery methods include Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction (PFE), and Ultrasonic-Assisted Extraction (UAE).[1][2] Soxhlet extraction and Supercritical Fluid Extraction (SFE) have also been used, though ASE is often reported to be more efficient.[3]

Q2: Why is a "clean-up" step necessary after extraction, and what are the common techniques?

A2: Sludge is a highly complex matrix containing numerous organic compounds, lipids, and humic substances that can interfere with the final analysis, a phenomenon known as the "matrix effect."[4] A clean-up step is crucial to remove these interferences, thereby improving the accuracy, sensitivity, and longevity of analytical instruments. The most common clean-up technique is Solid-Phase Extraction (SPE) using cartridges like C18 or Florisil.[5][6][7]

Q3: What is derivatization and is it required for 4-NP analysis?

A3: Derivatization is a chemical reaction that modifies the analyte (4-NP) to make it more suitable for analysis, particularly for Gas Chromatography (GC). It converts the polar phenol (B47542) group into a less polar, more volatile derivative. This can improve chromatographic peak shape, increase sensitivity, and enhance mass spectral identification.[8] Common derivatization agents include acetic anhydride (B1165640) (acetylation) or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][8][9] While not always mandatory, it is highly recommended for GC-based methods.[5][8] For Liquid Chromatography (LC) methods, derivatization is typically not required.[6]

Q4: How can I minimize contamination during sample preparation and analysis?

A4: this compound and related compounds are present in many laboratory products, including some plastics and detergents. To avoid contamination, use high-purity solvents, thoroughly clean all glassware, and avoid plastic containers or tubing wherever possible.[4] Running a "method blank" (a sample with no sludge) through the entire process is essential to identify and quantify any background contamination.[4]

Troubleshooting Guide

Problem: Low or inconsistent recovery of 4-NP.

Possible Cause Troubleshooting Steps
Inefficient Extraction 1. Review Solvent Choice: The polarity of the extraction solvent is critical. For ultrasonic or pressurized liquid extraction, mixtures like methanol (B129727)/dichloromethane, methanol/ethyl acetate (B1210297), or acetone (B3395972) are effective.[10][11] For ASE, ethyl acetate with formic acid has shown high recovery rates.[2][3] 2. Optimize Extraction Parameters: Ensure sufficient extraction time, temperature, and pressure (for ASE/PFE). For UAE, ensure adequate sonication time (e.g., two consecutive 15-minute steps).[6] For ASE, temperatures up to 170°C have been used effectively.[3] 3. Sample Pre-treatment: Freeze-drying (lyophilizing) the sludge sample prior to extraction is a common practice to remove water and improve solvent penetration.[3]
Analyte Loss During Clean-up 1. Check SPE Cartridge and Elution: Ensure the SPE cartridge (e.g., C18) is appropriate and has not dried out before sample loading. Optimize the elution solvent; methanol followed by acetonitrile (B52724) is a common choice.[6] 2. Evaporation Step: Be cautious during the solvent evaporation step (e.g., under a nitrogen stream). Over-drying can lead to the loss of the semi-volatile 4-NP. Stop the evaporation when a small volume of solvent remains and reconstitute in the final analysis solvent.
Degradation of 4-NP 4-NP is relatively stable, but degradation can occur under harsh conditions. Ensure that the pH of the sample and extraction solvents is controlled, as highly alkaline or acidic conditions combined with high temperatures could potentially affect the analyte.

Problem: High background or interfering peaks in the chromatogram.

Possible Cause Troubleshooting Steps
Matrix Effects 1. Improve Clean-up: If co-eluting peaks are observed, the clean-up step may be insufficient. Consider using a different SPE sorbent (e.g., Florisil or aluminum oxide) or adding a silica (B1680970) gel column clean-up step after the initial extraction.[3][9] 2. Dilute the Extract: Diluting the final extract can sometimes mitigate matrix effects, although this may compromise detection limits.[4]
Contamination 1. Source Identification: Run solvent blanks and method blanks to pinpoint the source of contamination. Check all glassware, solvents, and SPE cartridges.[4] 2. System Cleaning: If carryover is suspected, run several solvent blanks after analyzing a highly concentrated sample to clean the analytical system.[4]
Incomplete Derivatization (GC methods) 1. Optimize Reaction: Ensure the derivatization reaction goes to completion by checking the reaction time, temperature, and amount of reagent. The presence of water in the extract can inhibit silylation reactions. 2. Check Reagents: Derivatization reagents can degrade over time. Use fresh reagents for optimal performance.

Comparative Data on Extraction Methods

The following table summarizes recovery data for 4-NP from sludge using various extraction techniques as reported in the literature.

Extraction MethodSolvent SystemSludge TypeSpiking Level (µg/g)Average Recovery (%)Source
Accelerated Solvent Extraction (ASE)Ethyl Acetate / Formic AcidActivated Sludge51 - 55490 - 107[2][3]
Accelerated Solvent Extraction (ASE)Ethyl Acetate / Formic AcidAnaerobically Stabilized40 - 19695 - 101[2][3]
Supercritical Fluid Extraction (SFE)Supercritical CO₂ (with on-line acetylation)Sewage Sludge5 - 50≥ 93[9]
Ultrasonic-Assisted Extraction (UAE)AcetoneSewage SludgeNot SpecifiedAcceptable (RSDs < 6%)[10][12]
Ultrasonic-Assisted Extraction (UAE)H₂O / MeOH (30/70)Soil/Sediment0.1 - 100Quantitative[6]
Pressurized Liquid Extraction (PLE)Acetone / Hexane (B92381) (50:50)Soil with SludgeNot Specified89 - 94[7]
Steam Distillation-ExtractionCyclohexaneAnaerobically Stabilized400 - 130093 - 105[13]

Note: Recovery efficiencies can vary significantly based on the specific sludge characteristics, spiking levels, and precise experimental conditions.

Experimental Protocols & Visualizations

General Workflow for 4-NP Analysis

The overall process for determining 4-NP concentration in sludge involves several key stages, from sample collection to final data analysis.

G cluster_prep Sample Preparation cluster_extract Extraction & Purification cluster_analysis Analysis Sample Sludge Sample Pretreat Pre-treatment (e.g., Freeze-Drying) Sample->Pretreat Extract Extraction (e.g., ASE or UAE) Pretreat->Extract Cleanup Clean-up (e.g., SPE) Extract->Cleanup Deriv Derivatization (Optional, for GC) Cleanup->Deriv Analysis Instrumental Analysis (GC/MS or LC/MS) Deriv->Analysis

Caption: General experimental workflow for this compound analysis in sludge.

Protocol 1: Accelerated Solvent Extraction (ASE) with SPE Clean-up

This protocol is adapted from methodologies that have demonstrated high recovery rates.[2][3]

  • Sample Pre-treatment:

    • Homogenize the wet sludge sample.

    • Freeze-dry (lyophilize) a known amount (e.g., 1-2 g dry weight equivalent) of the sludge until a constant weight is achieved.

    • Grind the dried sludge into a fine powder and mix with diatomaceous earth.

  • Accelerated Solvent Extraction (ASE):

    • Solvent: Ethyl acetate with 1% formic acid.

    • Temperature: 170°C.

    • Pressure: Maintain sufficient pressure to keep the solvent in a liquid state (e.g., 1500 psi).

    • Procedure: Load the sample into the ASE cell. Perform the extraction according to the instrument's specifications. Collect the extract.

  • Clean-up (Aluminum Oxide Column):

    • Concentrate the ASE extract to a small volume (approx. 1 mL) under a gentle stream of nitrogen.

    • Prepare a small column with activated aluminum oxide.

    • Apply the concentrated extract to the column.

    • Elute the column to separate 4-NP from interferences.

  • Derivatization and Analysis (for GC/MS):

    • Evaporate the cleaned extract to dryness.

    • Add acetic anhydride and a base (e.g., pyridine) to perform acetylation.

    • After the reaction, quench with water and extract the derivatized 4-NP into hexane.

    • Analyze the final hexane extract using GC/MS in Selected Ion Monitoring (SIM) mode.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) with SPE Clean-up

This protocol is a generalized method based on common UAE procedures.[6][10]

  • Sample Pre-treatment:

    • Homogenize and freeze-dry 2 g of the sludge sample as described in Protocol 1.

  • Ultrasonic-Assisted Extraction (UAE):

    • Solvent: Methanol/Water (70:30 v/v).

    • Procedure:

      • Place the dried sludge in a glass vessel.

      • Add 20 mL of the extraction solvent.

      • Place the vessel in an ultrasonic bath and sonicate at 45°C for 15 minutes.

      • Centrifuge the sample and collect the supernatant.

      • Repeat the extraction on the solid residue with another 20 mL of solvent and sonicate for an additional 15 minutes.

      • Combine the supernatants.

  • Clean-up (C18 SPE):

    • Conditioning: Condition a 500 mg C18 SPE cartridge with methanol followed by deionized water.

    • Loading: Load the combined extracts onto the cartridge.

    • Washing: Wash the cartridge with a water/methanol mixture to remove polar interferences.

    • Elution: Elute the 4-NP from the cartridge using 3-4 mL of methanol, followed by 1 mL of acetonitrile.

  • Final Preparation and Analysis (for HPLC-FLD):

    • Evaporate the eluate under a nitrogen stream to near dryness.

    • Reconstitute the residue in 500 µL of Acetonitrile/Water (50:50).

    • Filter through a 0.45 µm filter.

    • Analyze using HPLC with a Fluorescence Detector (HPLC-FLD), typically with excitation at ~225 nm and emission at ~305 nm.[14]

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing and resolving low recovery issues during method development.

G Start Start: Low or No 4-NP Recovery CheckExtraction Is Extraction Method Optimized? Start->CheckExtraction CheckCleanup Is Analyte Lost During Clean-up? CheckExtraction->CheckCleanup Yes Solvent Verify Solvent Choice (e.g., Acetone, MeOH/DCM) CheckExtraction->Solvent No CheckAnalysis Is Instrumental Analysis Sensitive? CheckCleanup->CheckAnalysis Yes SPE Check SPE Protocol (Conditioning, Elution) CheckCleanup->SPE No Deriv Confirm Derivatization Efficiency (for GC) CheckAnalysis->Deriv No End Problem Resolved CheckAnalysis->End Yes Params Adjust Parameters (Time, Temp, pH) Solvent->Params Pretreat Ensure Proper Pre-treatment (e.g., Freeze-drying) Params->Pretreat Pretreat->CheckCleanup Evap Check Evaporation Step (Avoid Over-drying) SPE->Evap Evap->CheckAnalysis Instrument Calibrate Instrument & Check Sensitivity Deriv->Instrument Instrument->End

Caption: A decision-tree diagram for troubleshooting low 4-NP recovery.

References

Validation & Comparative

Cross-Validation of HPLC-FLD and GC-MS for the Quantitative Analysis of 4-Nonylphenol

Author: BenchChem Technical Support Team. Date: December 2025

In the analytical landscape, the accurate quantification of endocrine-disrupting compounds such as 4-Nonylphenol (B119669) is of paramount importance for environmental monitoring and human health risk assessment. This guide provides a comprehensive comparison of two widely employed analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS). This objective evaluation, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate informed method selection and cross-validation.

Comparative Analysis of Method Performance

The choice between HPLC-FLD and GC-MS for the analysis of this compound is contingent on several factors, including the sample matrix, required sensitivity, and the nature of the study. While both techniques offer robust and reliable quantification, they possess distinct advantages and limitations. GC-MS generally provides superior sensitivity and selectivity due to the mass-based detection, making it highly suitable for complex matrices and trace-level detection. Conversely, HPLC-FLD presents a cost-effective and high-throughput alternative, particularly for aqueous samples, without the need for a derivatization step.

A summary of the key performance parameters for both methods is presented below:

Performance ParameterHPLC-FLDGC-MS
Limit of Detection (LOD) 15.7 µg/L[1]2 ng/g to <0.01 ng/L[2][3]
Limit of Quantification (LOQ) 55.6 µg/L[1]10-50 ng/L[3]
Linearity (Correlation Coefficient, r²) >0.995[4]>0.999[5]
Precision (Relative Standard Deviation, RSD) <15.5%[6]<6.01%[5]
Accuracy/Recovery >70%[6]86.0% - 93.4%[2]
Derivatization Required NoOften recommended (e.g., methylation)[3]
Sample Throughput Generally higherCan be lower due to longer run times
Selectivity GoodExcellent
Cost LowerHigher

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections outline representative experimental protocols for the analysis of this compound using HPLC-FLD and GC-MS.

HPLC-FLD Method for Water Samples

This method is adapted from a validated procedure for the determination of this compound in surface water.[7][8]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Acidify the water sample to a pH of 3.0-3.5.

  • Extract the target analytes with dichloromethane.

  • Evaporate the organic extract to dryness and reconstitute the residue in the mobile phase.

2. HPLC-FLD Conditions

  • Column: Zorbax Eclipse XDB C8[7][8]

  • Mobile Phase: Isocratic elution with acetonitrile/water (65:35, v/v)[7][8]

  • Flow Rate: 1.0 mL/min[7][8]

  • Column Temperature: 40°C[7][8]

  • Fluorescence Detection: Excitation wavelength (λex) = 225 nm, Emission wavelength (λem) = 305 nm[4]

GC-MS Method for Biological and Environmental Samples

This protocol is based on established methods for the analysis of this compound in various matrices.[2][3]

1. Sample Preparation (Solid Phase Extraction)

  • Extract this compound from the sample matrix using a suitable solvent (e.g., acetonitrile).[2]

  • Perform a lipid removal step for biological samples by partitioning between hexane (B92381) and acetonitrile.[2]

  • Conduct a clean-up step using a solid-phase extraction (SPE) cartridge (e.g., Florisil or C18) to remove interfering substances.[2]

  • (Optional but recommended) Derivatize the extract (e.g., methylation) to improve chromatographic performance.[3]

2. GC-MS Conditions

  • Column: Rxi-5ms (30 m × 0.25 mm I.D., 0.25 µm) or equivalent[5]

  • Carrier Gas: Helium[3]

  • Injection Mode: Splitless[3]

  • Injector Temperature: 250°C - 280°C[3][9]

  • Oven Temperature Program: Start at 80°C, ramp to 180°C, then to 240°C, and finally to 300°C.[3]

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.[2][5]

Methodological Workflows

To visualize the procedural steps of each analytical technique and the cross-validation process, the following diagrams are provided.

Analytical Workflow Comparison cluster_HPLC HPLC-FLD Workflow cluster_GC GC-MS Workflow h_start Sample Collection h_prep Liquid-Liquid Extraction h_start->h_prep h_analysis HPLC-FLD Analysis h_prep->h_analysis h_data Data Acquisition & Processing h_analysis->h_data h_end Results h_data->h_end g_start Sample Collection g_prep Solid Phase Extraction g_start->g_prep g_deriv Derivatization (Optional) g_prep->g_deriv g_analysis GC-MS Analysis g_deriv->g_analysis g_data Data Acquisition & Processing g_analysis->g_data g_end Results g_data->g_end CrossValidation_Workflow cluster_Methods Analytical Methods cluster_Validation Validation Parameters cluster_Comparison Cross-Validation hplc HPLC-FLD Method Validation linearity Linearity hplc->linearity lod_loq LOD & LOQ hplc->lod_loq precision Precision hplc->precision accuracy Accuracy hplc->accuracy selectivity Selectivity hplc->selectivity gcms GC-MS Method Validation gcms->linearity gcms->lod_loq gcms->precision gcms->accuracy gcms->selectivity compare Comparative Analysis of Results linearity->compare lod_loq->compare precision->compare accuracy->compare selectivity->compare conclusion Method Equivalency Assessment compare->conclusion

References

A Comparative Toxicological Profile: 4-Nonylphenol vs. Bisphenol A

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two prominent endocrine-disrupting chemicals.

In the realm of environmental toxicology and endocrine disruption, 4-Nonylphenol (4-NP) and Bisphenol A (BPA) are two of the most extensively studied compounds. Both are high-production-volume chemicals used in a wide array of industrial and consumer products, leading to widespread human and environmental exposure. Their structural similarity to natural estrogens allows them to interfere with the endocrine system, posing potential health risks. This guide provides a comprehensive comparison of their toxicological profiles, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their relative hazards.

Endocrine-Disrupting Properties: A Head-to-Head Comparison

The primary toxicological concern for both 4-NP and BPA is their ability to act as endocrine-disrupting chemicals (EDCs), primarily by mimicking the action of estrogen.[1] This estrogenic activity is mediated through their binding to estrogen receptors (ERα and ERβ), which can trigger a cascade of cellular events normally regulated by endogenous estrogens.

Receptor Binding Affinity

The relative binding affinity (RBA) of a compound to the estrogen receptor is a key indicator of its estrogenic potential. In a competitive binding assay using rat uterine cytosol, Bisphenol A demonstrated a slightly higher binding affinity for the estrogen receptor compared to p-Nonylphenol. The IC50 values, which represent the concentration required to inhibit 50% of the binding of radiolabeled estradiol (B170435) to the estrogen receptor, were 2.08 x 10⁻⁵ mol/L for BPA and 2.66 x 10⁻⁵ mol/L for p-NP.[2] This translates to relative binding affinities of 0.0048% for BPA and 0.0038% for p-NP when compared to estradiol.[2]

CompoundIC50 (mol/L) for Estrogen Receptor BindingRelative Binding Affinity (RBA) (%)
This compound (p-NP) 2.66 x 10⁻⁵[2]0.0038[2]
Bisphenol A (BPA) 2.08 x 10⁻⁵[2]0.0048[2]

In addition to their estrogenic activity, both compounds have been shown to exhibit anti-androgenic effects by acting as antagonists to the androgen receptor (AR).[3] In a reporter gene assay, BPA showed a more potent inhibitory effect on androgen receptor activity than this compound, with IC50 values of (7.46+/-1.23)x10⁻⁷M for BPA and (2.02+/-0.90)x10⁻⁵M for this compound.[3]

CompoundIC50 (mol/L) for Androgen Receptor Antagonism
This compound (NP) (2.02+/-0.90)x10⁻⁵[3]
Bisphenol A (BPA) (7.46+/-1.23)x10⁻⁷[3]
In Vitro Estrogenic Activity

The estrogenic activity of these compounds can be further assessed using cell-based assays that measure cellular responses to estrogen receptor activation, such as cell proliferation and gene expression. The MCF-7 human breast cancer cell line, which expresses estrogen receptors, is a widely used model for this purpose.

CompoundAssayEndpointEC50/IC50
This compound (nNP) ER transactivation (MVLN cells)Agonist1.1 x 10⁻⁷ M
Bisphenol A (BPA) ER transactivation (MVLN cells)Agonist1.5 x 10⁻⁷ M
This compound (nNP) AR transactivation (CHO cells)Antagonist1.41 x 10⁻⁵ M[4]
Bisphenol A (BPA) AR transactivation (CHO cells)Antagonist1.0 x 10⁻⁶ M[4]

Signaling Pathways and Mechanisms of Action

The endocrine-disrupting effects of 4-NP and BPA are primarily initiated by their interaction with nuclear hormone receptors, leading to alterations in gene expression. The following diagram illustrates the canonical estrogen receptor signaling pathway that is often disrupted by these xenoestrogens.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) 4-NP / BPA ER_HSP ER-HSP Complex E2->ER_HSP Binding ER Estrogen Receptor (ERα/ERβ) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins (HSP) ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA Transcription Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response Protein->CellularResponse

Caption: Canonical Estrogen Receptor Signaling Pathway Disrupted by 4-NP and BPA.

Other Toxicological Profiles

Beyond their endocrine-disrupting effects, both 4-NP and BPA have been investigated for other toxicological endpoints.

Genotoxicity and Carcinogenicity

The genotoxic potential of both compounds has been a subject of research, with some studies suggesting that they can induce DNA damage.[5] In an in vivo study using the comet assay in rats, both BPA and 4-tert-octylphenol (B29142) (a structurally similar alkylphenol) were found to cause DNA damage at high doses.[5] The carcinogenic potential of these compounds, particularly in relation to hormone-dependent cancers like breast and prostate cancer, is an area of ongoing investigation.[1]

Neurotoxicity

Emerging evidence suggests that both 4-NP and BPA can exert neurotoxic effects. Studies in zebrafish have shown that exposure to environmentally relevant concentrations of BPA and its analogues can lead to behavioral alterations and affect neurodevelopment.[6][7]

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay is fundamental for determining the ability of a chemical to bind to the estrogen receptor.

ER_Binding_Assay Preparation Preparation of Rat Uterine Cytosol (Source of Estrogen Receptors) Incubation Incubation of Cytosol with: - Radiolabeled Estradiol ([3H]-E2) - Unlabeled Competitor (4-NP or BPA) Preparation->Incubation Separation Separation of Receptor-Bound and Free Radioligand (e.g., DCC) Incubation->Separation Measurement Measurement of Radioactivity in the Bound Fraction Separation->Measurement Analysis Data Analysis: - Generation of Competition Curve - Calculation of IC50 Measurement->Analysis MCF7_Assay Cell_Culture Culture MCF-7 cells in hormone-depleted medium Treatment Expose cells to various concentrations of 4-NP or BPA Cell_Culture->Treatment Incubation_Period Incubate for a defined period (e.g., 6 days) Treatment->Incubation_Period Proliferation_Assay Measure cell proliferation using assays like MTT or SRB Incubation_Period->Proliferation_Assay Data_Analysis Determine the proliferative effect and calculate EC50 Proliferation_Assay->Data_Analysis

References

A Comparative Guide to the Validation of Analytical Methods for 4-Nonylphenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-nonylphenol (B119669) (4-NP), a compound of concern due to its endocrine-disrupting properties, is crucial in environmental monitoring, food safety, and toxicological studies. This guide provides an objective comparison of the performance of commonly employed analytical methods for 4-NP quantification, supported by experimental data. Detailed methodologies for key experiments are presented to aid in the selection and implementation of the most suitable analytical approach for your research needs.

Comparative Analysis of Analytical Methods

The primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Both methods offer high sensitivity and selectivity, yet they possess distinct advantages and are suited for different sample matrices and analytical objectives. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is another viable, cost-effective option.[1]

The selection of an appropriate method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[1] For instance, GC-MS often requires derivatization for volatile compounds, while LC-MS is suitable for a wider range of polar and non-polar compounds without this step.[1]

Performance Characteristics

The following table summarizes the performance characteristics of various validated methods for the quantification of this compound. This data has been compiled from multiple studies to provide a comprehensive overview for easy comparison.

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (R²)Citation
GC-MSBiological (Fish & Shellfish)20 ng/g-86.0 - 93.4-[2]
GC-MSAquatic (Sewage, Surface & Drinking Water)<0.01 - 0.05 ng/L0.01 - 0.05 ng/L>70-[3]
GC-MS/MSRiver Water--->0.9999[4]
UPLC-MS/MSSurface Water0.87 - 5.72 ng/L10.0 - 50.0 ng/L>90>0.99[5]
LC-MS/MSFood Packaging Laminates-0.48 µg/dm²87 - 114-[6]
LC-MSRiver Water10 ng/mL-99.7 - 138.50.998[7]
HPLC-PDARiver Water0.0001 mg/L0.0005 mg/L41.0 - 1140.9995[8][9]
HPLC with Coulometric-Array DetectionHuman Blood1.0 ng/mL->70.0-[10]
GC-FID (SPE method)Sediment0.05 µg/mL0.2 µg/mL96.24 - 104.780.1 - 10 µg/mL[11]
GC-FID (LLE method)Sediment0.2 µg/mL0.4 µg/mL76.28 - 80.520.1 - 10 µg/mL[11]
HPLC-FLDAnaerobic Reactors15.7 µg/L55.6 µg/L-0.9951[12]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.

GC-MS Method for this compound in Aquatic Samples

This method is suitable for the quantitative determination of this compound in water samples such as sewage, surface water, and drinking water.[3]

a) Sample Preparation (Solid Phase Extraction - SPE) [3]

  • Collect water samples in brown glass bottles and store at 4°C.[3]

  • Perform solid-phase extraction using a polystyrene copolymer phase.[3]

  • After extraction, wash the column with deionized water (pH 2) and dry it under a nitrogen stream.[3]

  • Elute the phenolic compounds with acetone.[3]

  • Evaporate the solvent to 0.5 ml with a gentle stream of nitrogen.[3]

  • Methylate the extract before GC-MS analysis.[3]

b) GC-MS Analysis [3]

  • Gas Chromatograph: Equipped with a mass spectrometer.

  • Injection: 1 µL of the sample in splitless mode at 240°C.[3]

  • Carrier Gas: Helium at a flow rate of 1.16 ml/min.[3]

  • Oven Temperature Program: Start at 80°C for 1 min, ramp at 7°C/min to 180°C, then at 12°C/min to 240°C, and finally at 20°C/min to 300°C, hold for 3 min.[3]

  • MS Transfer Line Temperature: 290°C.[3]

  • Detection: Operate the mass spectrometer in the selected ion monitoring (SIM) mode to detect the methylether of the phenolic compounds.[3]

LC-MS/MS Method for this compound in Food Packaging

This method is designed to quantify tris(nonylphenyl)phosphite (TNPP), a source of this compound, in multilayer laminates used for food packaging.[6]

a) Sample Preparation [6]

  • Extract TNPP from the laminate samples using organic solvents.

  • For the analysis of 4-NP, subject the extract to an acidic treatment to release 4-NP from any extracted TNPP.[6]

b) LC-MS/MS Analysis [6]

  • Liquid Chromatograph: Coupled with a tandem mass spectrometer.

  • Ionization for TNPP: Atmospheric Pressure Chemical Ionization (APCI) mode.[6]

  • Ionization for 4-NP: Electrospray Ionization (ESI) mode.[6]

  • Quantification: Use appropriate internal standards for accurate quantification.

Method Validation Workflow

The validation of an analytical method is a critical process to ensure the reliability and comparability of results. A structured workflow for method validation is essential for regulatory compliance and data integrity.

ValidationWorkflow A Define Analytical Method Requirements B Method Development & Optimization A->B C Establish Validation Protocol B->C D Performance Characteristics Evaluation C->D E Specificity / Selectivity D->E F Linearity & Range D->F G Accuracy & Precision (Repeatability & Intermediate Precision) D->G H Limit of Detection (LOD) & Limit of Quantification (LOQ) D->H I Robustness D->I J System Suitability D->J K Method Validation Report E->K F->K G->K H->K I->K J->K L Method Implementation & Routine Use K->L

Caption: General workflow for analytical method validation.

This guide highlights the key considerations for selecting and validating an analytical method for this compound quantification. Both GC-MS and LC-MS are powerful techniques, and the optimal choice will depend on the specific analytical requirements.[1] A thorough validation process, following a structured workflow, is paramount to ensure data of high quality and reliability.

References

A Comparative Analysis of the Estrogenic Activity of 4-Nonylphenol and 4-Octylphenol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative estrogenicity of two prevalent alkylphenols, supported by experimental data and detailed methodologies.

This guide provides a detailed comparative study of the estrogenic activity of 4-Nonylphenol (4-NP) and 4-Octylphenol (4-OP), two widely studied environmental estrogens. Both compounds are degradation products of alkylphenol ethoxylates, commonly used in industrial and household products. Their structural similarity to estradiol (B170435) allows them to bind to and activate estrogen receptors (ERs), potentially disrupting normal endocrine function. This document summarizes key quantitative data from various in vitro assays, outlines the experimental protocols for these assays, and provides visual representations of the underlying biological pathways and experimental workflows.

Quantitative Comparison of Estrogenic Activity

The estrogenic potency of this compound and 4-Octylphenol has been evaluated in a variety of in vitro systems. The following table summarizes their relative activities in key assays, providing a direct comparison of their ability to elicit an estrogenic response. In general, this compound exhibits a greater binding affinity for the estrogen receptor and higher estrogenic potency in reporter gene and cell proliferation assays compared to 4-Octylphenol.[1]

Assay TypeParameterThis compound4-tert-OctylphenolReference Compound (17β-Estradiol)
Estrogen Receptor Binding Ki (μM)0.05 - 650.05 - 650.0004
Recombinant Yeast Assay EC50 (mg/L)> 0.6 - 7.70.6 - 7.7-
MCF-7 Cell Proliferation Proliferative EffectInduces proliferationPotent stimulator of proliferationPotent stimulator of proliferation

Note: The range of values reflects the variability across different studies and isomers. Commercial nonylphenol is a complex mixture of isomers.[2]

Estrogen Receptor Signaling Pathway

This compound and 4-Octylphenol exert their estrogenic effects by mimicking the action of the natural hormone 17β-estradiol. They bind to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to the synthesis of estrogen-responsive proteins that mediate a wide range of physiological effects.

Caption: Estrogen receptor signaling pathway for 4-NP and 4-OP.

Experimental Workflow for Estrogenicity Assessment

Several in vitro assays are commonly employed to determine the estrogenic activity of compounds like this compound and 4-Octylphenol. The following diagram illustrates a generalized workflow for a competitive estrogen receptor binding assay, a foundational method for assessing a compound's affinity for the estrogen receptor.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Rat Uterine Cytosol (Source of Estrogen Receptors) D Incubate Cytosol, [3H]-E2, and varying concentrations of Test Compound or Unlabeled E2 A->D B Prepare Radiolabeled Estradiol ([3H]-E2) B->D C Prepare Test Compounds (4-NP, 4-OP) and Unlabeled E2 C->D E Separate Receptor-Bound from Unbound [3H]-E2 (e.g., Hydroxylapatite) D->E F Quantify Radioactivity in Bound Fraction (Scintillation Counting) E->F G Generate Competition Curve F->G H Calculate IC50 Value G->H I Determine Relative Binding Affinity (RBA) H->I

References

A Comparative Guide to Analytical Methods for 4-Nonylphenol: Linearity and Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 4-Nonylphenol (B119669) (4-NP), a recognized environmental contaminant and endocrine disruptor, is of paramount importance. The validation of an analytical method, particularly its linearity and recovery, ensures the reliability and accuracy of the data generated. This guide provides a comparative overview of various analytical methods for 4-NP, focusing on these critical performance parameters.

Performance Comparison of Analytical Methods

The selection of an analytical method for 4-NP determination often depends on the sample matrix, required sensitivity, and available instrumentation. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common techniques, each offering distinct advantages. The following table summarizes linearity and recovery data from several validated methods across different sample types.

Analytical TechniqueSample MatrixLinearity RangeCorrelation Coefficient (R²)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
GC-MS Food Contact MaterialsNot Specified>0.9991-104Not Specified[1][2][3]
GC-MS Marine SedimentsNot Specified>0.99>90Not Specified[4]
GC-MS Biological Samples (Fish, Shellfish)Not SpecifiedNot Specified86.0 - 96.4Not Specified[5]
GC-MS/MS River WaterNot Specified>0.9999Not Specified<6.01[6]
LC-MS River Water50 - 500 ng/mL0.99899.7 - 138.52.2 - 9.7[7]
HPLC-PDA River Water0.001 - 0.012 mg/L0.999541.0 - 114<2[8]
HPLC-FLD Anaerobic ReactorsNot Specified0.9951100.7 ± 9.1Not Specified[9]
HPLC-FLD Surface WaterNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[10][11]

Note: "Not Specified" indicates that the specific value was not provided in the cited source.

General Experimental Protocols

The determination of linearity and recovery is a fundamental component of analytical method validation. While specific parameters may vary, the general workflow remains consistent.

1. Preparation of Standards and Reagents:

  • Stock Solution: A primary stock solution of this compound is prepared by dissolving a known amount of a certified reference standard in a high-purity solvent (e.g., methanol, hexane).

  • Working Standards: A series of working standard solutions are prepared by serially diluting the stock solution to create a range of concentrations. This range should bracket the expected concentration of 4-NP in the samples.

  • Internal Standard (IS): An isotopically labeled version of the analyte, such as ¹³C-labeled 4-NP, is often used to correct for variations in extraction efficiency and instrument response.[1][2]

2. Linearity Study: The linearity of an analytical method demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a specified range.[12]

  • A minimum of five concentrations are typically used to establish the calibration curve.

  • Each concentration level is injected into the analytical instrument (e.g., GC-MS, LC-MS).

  • The instrument response (e.g., peak area) is plotted against the known concentration of each standard.

  • A linear regression analysis is performed, and the correlation coefficient (R²) is calculated. An R² value greater than 0.99 is generally considered acceptable, indicating a strong linear relationship.[8]

3. Recovery Study (Accuracy): Recovery studies are performed to assess the accuracy of a method by determining the percentage of the analyte that can be extracted and quantified from a sample matrix.[13]

  • Spiking: A blank sample matrix (e.g., uncontaminated water, sediment, or a suitable simulant) is fortified (spiked) with a known concentration of 4-NP. Typically, samples are spiked at low, medium, and high concentration levels within the linear range.[8]

  • Sample Preparation: The spiked samples undergo the entire analytical procedure, including extraction (e.g., solid-phase extraction (SPE), liquid-liquid extraction), cleanup, and concentration.[4][10]

  • Analysis: The extracted samples are analyzed using the calibrated instrument.

  • Calculation: The recovery is calculated as the percentage of the measured concentration in the spiked sample (after subtracting the native concentration in the blank) relative to the spiked concentration. Regulatory guidelines often specify acceptable recovery ranges, typically between 70-130%.[14]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for conducting linearity and recovery studies in an analytical method for this compound.

G cluster_prep Phase 1: Preparation cluster_lin Phase 2A: Linearity Assessment cluster_rec Phase 2B: Recovery Assessment cluster_eval Phase 3: Evaluation A Prepare 4-NP Stock & Working Standards C Spike Blank Matrix at Low, Medium, High Levels A->C D Analyze Calibration Standards (min. 5 concentrations) A->D B Prepare Blank Matrix Samples (e.g., Water, Sediment) B->C G Extract & Clean-up Spiked Samples C->G E Construct Calibration Curve (Response vs. Concentration) D->E F Perform Linear Regression Calculate R² E->F J R² > 0.99 ? F->J H Analyze Extracted Samples using Calibrated Method G->H I Calculate % Recovery & RSD H->I K Recovery within Acceptable Range? I->K L Method Validated J->L Yes K->L Yes

Workflow for Linearity and Recovery Studies.

This guide highlights the key performance characteristics of various analytical methods for this compound. By understanding the principles of linearity and recovery, and by comparing the performance of different techniques, researchers can select and validate the most appropriate method for their specific application, ensuring data of the highest quality and reliability.

References

Inter-Laboratory Comparison of 4-Nonylphenol Measurement: A Guide to Methods and Performance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to inter-laboratory comparisons for the measurement of 4-Nonylphenol (4-NP), providing researchers, scientists, and drug development professionals with a detailed overview of analytical methodologies, comparative data from a proficiency test, and standardized workflows.

The accurate quantification of this compound (4-NP), a recognized endocrine disruptor, is crucial for environmental monitoring and human health risk assessment. Inter-laboratory comparisons and proficiency tests are essential for ensuring the reliability and comparability of analytical data produced by different laboratories. This guide provides an overview of the analytical methods employed for 4-NP measurement and presents data from a recent proficiency test to illustrate laboratory performance.

Data from an Inter-Laboratory Comparison

An inter-laboratory study was organized by AQS Baden-Württemberg and the IWW Water Center to assess the performance of laboratories in measuring this compound in drinking water. Participants received three samples with different concentrations of 4-NP. The results of this proficiency test are summarized below. The performance of each laboratory was evaluated using z-scores, which indicate how far a laboratory's result is from the assigned value. A z-score between -2 and 2 is generally considered satisfactory.

Table 1: Results of the Proficiency Test for this compound in Drinking Water [1]

SampleAssigned Value (µg/L)Laboratory CodeReported Value (µg/L)z-score
Sample 1 0.185 10.179-0.41
20.182-0.20
30.2011.08
40.170-1.01
50.1950.68
60.164-1.42
70.1880.20
80.2101.69
90.175-0.68
100.1900.34
110.150-2.36
120.2232.57
130.181-0.27
140.1980.88
150.177-0.54
Sample 2 0.499 10.488-0.28
20.491-0.20
30.5330.86
40.469-0.76
50.5190.51
60.450-1.24
70.5050.15
80.5521.34
90.478-0.53
100.5100.28
110.431-1.72
120.5842.15
130.485-0.35
140.5250.66
150.482-0.43
Sample 3 0.803 10.789-0.21
20.795-0.12
30.8570.81
40.762-0.62
50.8380.53
60.739-0.97
70.8130.15
80.8861.25
90.776-0.41
100.8240.32
110.709-1.42
120.9321.94
130.783-0.30
140.8490.68
150.779-0.36

Source: AQS Baden-Württemberg and IWW Water Center Proficiency Test 3/20 Final Report. The table presents a selection of the data for illustrative purposes.[1]

Experimental Protocols

The measurement of this compound in environmental and biological samples typically involves several key steps: sample preparation (extraction and cleanup) and instrumental analysis.

Sample Preparation

The goal of sample preparation is to extract 4-NP from the sample matrix and remove interfering substances. The choice of method depends on the sample type.

  • Water Samples: Solid-phase extraction (SPE) is a commonly used technique for water samples. The water sample is passed through a cartridge containing a solid adsorbent (e.g., C18), which retains the 4-NP. The analyte is then eluted with a small volume of an organic solvent.

  • Solid Samples (e.g., sediment, biota):

    • Soxhlet Extraction: This is a classic technique where the sample is placed in a thimble and continuously extracted with a heated solvent.

    • Pressurized Liquid Extraction (PLE): This method uses elevated temperatures and pressures to extract analytes more efficiently than traditional methods.

  • Cleanup: After extraction, the extract may need to be "cleaned up" to remove co-extracted interfering compounds. This is often achieved using techniques like column chromatography with adsorbents such as silica (B1680970) gel or Florisil.

Instrumental Analysis

The cleaned-up extract is then analyzed using chromatographic techniques coupled with sensitive detectors.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and powerful technique for the separation and identification of volatile and semi-volatile organic compounds like 4-NP. For GC analysis, 4-NP is often derivatized (e.g., by acetylation or silylation) to improve its volatility and chromatographic behavior. The mass spectrometer provides high selectivity and allows for the unambiguous identification and quantification of the target analyte.

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence or Mass Spectrometry Detection:

    • HPLC with Fluorescence Detection (HPLC-FLD): This method is highly sensitive for phenolic compounds like 4-NP. The native fluorescence of the phenol (B47542) group allows for detection at low concentrations.

    • HPLC with Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS): This has become the method of choice for many laboratories due to its high sensitivity and selectivity. LC-MS/MS provides excellent confirmation of the analyte's identity and can achieve very low detection limits.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for an inter-laboratory comparison and the analytical measurement of this compound.

InterLab_Comparison_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Evaluation & Reporting A Design Proficiency Test B Prepare & Characterize Test Material A->B C Homogeneity & Stability Testing B->C D Distribute Samples to Participating Laboratories C->D E Laboratories Analyze Samples D->E F Laboratories Submit Results E->F G Statistical Analysis of Results (e.g., z-scores) F->G H Generate Final Report G->H I Distribute Report to Participants H->I

Caption: Workflow of an inter-laboratory comparison study.

Analytical_Workflow_4NP cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Collection (Water, Sediment, etc.) B Extraction (SPE, Soxhlet, PLE) A->B C Cleanup (e.g., Column Chromatography) B->C D Derivatization (for GC-MS) C->D optional E Chromatographic Separation (GC or HPLC) C->E D->E F Detection (MS, MS/MS, or FLD) E->F G Quantification F->G H Reporting G->H

Caption: General analytical workflow for this compound measurement.

References

A Comparative Guide to the Estrogenic Potency of 4-Nonylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Technical grade 4-Nonylphenol (B119669) (4-NP) is a complex mixture of typically over 20 para-substituted isomers, which are widely used as industrial surfactants and are recognized as xenoestrogens—environmental chemicals that can mimic endogenous hormones.[1][2] The specific structure of the branched nonyl group significantly influences the compound's ability to bind to and activate estrogen receptors (ERs), leading to a wide range of estrogenic potencies among different isomers.[3] Understanding these differences is critical for accurate risk assessment and for research into endocrine-disrupting chemicals (EDCs).

This guide provides a comparative overview of the estrogenic activity of various 4-NP isomers, supported by experimental data from in vitro assays.

Comparative Estrogenic Potency

The estrogenic activity of 4-NP isomers is most commonly quantified by their half-maximal effective concentration (EC50) or relative estrogenic potency (REP) compared to the endogenous estrogen, 17β-estradiol (E2). The structure of the C9 alkyl side chain is a key determinant of this activity.[3]

Studies consistently show that isomers with specific branching patterns exhibit higher estrogenic activity. For example, one study identified an isomer designated NP7, 4-(1,1-dimethyl-2-ethyl-pentyl)-phenol, as having the highest estrogenic activity among 14 separated fractions, with a potency approximately 1.9 x 10⁻³ that of E2.[4][5] Another isomer, 4-(1,1-dimethyl-2-ethylpentyl)phenol (NP-I), was found to have three times greater estrogenic activity than the commercial NP mixture in a recombinant yeast screen system.[6] Conversely, linear-chain isomers like 4-n-nonylphenol (4n-NP) are often found to be weak ER agonists with significantly lower potency.[1][3]

The following table summarizes quantitative data on the estrogenic potency of select 4-NP isomers from various studies.

Isomer Name/IdentifierChemical Structure (Abbreviated)Assay TypeEC50 (μM)Relative Potency (vs. E2)Reference
NP7 4-(1,1-dimethyl-2-ethyl-pentyl)-phenolRecombinant Yeast Screen-1.9 x 10⁻³[4][5]
NP-I 4-(1,1-dimethyl-2-ethylpentyl)phenolRecombinant Yeast Screen-~3x Commercial NP Mix[6]
p353-NP Isomer with specific branchingMVLN Cell Assay6.6Same as NP Mixture[1][3]
4-n-Nonylphenol (nNP) Linear Alkyl ChainER Transactivation Assay8.9-[7]
Various Isomers (See reference for structures)Yeast Two-Hybrid-Potency varies with chain length[8]

Experimental Protocols

The data presented are derived from established in vitro assays designed to measure the interaction of compounds with the estrogen receptor and subsequent cellular responses.

Yeast-Based Estrogen Screen (YES) Assay

This assay utilizes genetically modified yeast (e.g., Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene system (e.g., lacZ, which produces β-galactosidase).

Methodology:

  • Yeast Culture: The recombinant yeast strain is cultured in a suitable medium until it reaches the logarithmic growth phase.

  • Compound Exposure: A serial dilution of the test 4-NP isomers and a 17β-estradiol standard are prepared. The yeast culture is exposed to these compounds in a 96-well plate format.

  • Incubation: The plates are incubated for a defined period (e.g., 2-3 days) to allow for ligand binding, receptor activation, and reporter gene expression.

  • Lysis and Substrate Addition: Yeast cells are lysed to release the expressed β-galactosidase enzyme. A chromogenic substrate (e.g., CPRG) is added, which changes color upon enzymatic cleavage.

  • Quantification: The colorimetric change is measured using a spectrophotometer (plate reader). The intensity of the color is directly proportional to the amount of reporter enzyme produced, which reflects the estrogenic activity of the test compound.

  • Data Analysis: A dose-response curve is generated to calculate the EC50 value and the relative potency compared to the E2 standard.

Mammalian Cell-Based Reporter Gene Assay (e.g., MVLN Assay)

This method uses a human breast cancer cell line (e.g., MCF-7 derived MVLN cells) that is stably transfected with an estrogen-responsive reporter gene, typically luciferase.

Methodology:

  • Cell Culture and Plating: MVLN cells are maintained in a phenol (B47542) red-free medium (as phenol red has weak estrogenic activity) supplemented with charcoal-stripped serum to remove endogenous hormones. Cells are then seeded into 96-well plates.

  • Compound Treatment: After allowing cells to attach, the medium is replaced with one containing various concentrations of the 4-NP isomers or the E2 control.

  • Incubation: Cells are incubated for approximately 24 hours, during which the test compounds can bind to the endogenous ER, which then activates the transcription of the luciferase reporter gene.

  • Cell Lysis: The medium is removed, and cells are washed before a lysis buffer is added to release the cellular contents, including the expressed luciferase enzyme.

  • Luminescence Measurement: A luciferase substrate (luciferin) is added to the cell lysate. The resulting bioluminescent reaction is measured using a luminometer.

  • Data Analysis: The light output is proportional to the estrogenic activity. Dose-response curves are plotted to determine EC50 values and relative potencies.[1]

Visualizing the Mechanism and Workflow

Classical Estrogen Receptor Signaling Pathway

Xenoestrogens like 4-NP isomers typically act through the classical genomic pathway of the estrogen receptor. The ligand binds to the receptor, leading to a conformational change, dimerization, and translocation into the nucleus where it modulates the transcription of target genes. This process is the basis for the reporter assays described.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NP This compound (Xenoestrogen) ER_HSP Inactive ER-HSP Complex NP->ER_HSP Binds ER, displaces HSP ER Estrogen Receptor (ER) ER->ER_HSP Bound HSP HSP90 HSP->ER_HSP ER_NP Active ER-Ligand Complex Dimer ER Dimer ER_NP->Dimer Dimerization Dimer->Dimer ERE Estrogen Response Element (ERE) Dimer->ERE Binds DNA Gene Target Gene Transcription ERE->Gene Initiates

Caption: Classical genomic signaling pathway for this compound via the Estrogen Receptor.

Experimental Workflow for a Reporter Gene Assay

The following diagram outlines the typical steps involved in assessing the estrogenic potency of a compound using a cell-based reporter gene assay.

ReporterWorkflow cluster_prep Preparation cluster_exp Experiment cluster_readout Measurement & Analysis A 1. Culture Reporter Cell Line (e.g., MVLN) B 2. Seed Cells into 96-well Plate A->B C 3. Treat Cells with 4-NP Isomers & Controls B->C D 4. Incubate (24h) for Gene Expression C->D E 5. Lyse Cells to Release Reporter Enzyme D->E F 6. Add Substrate & Measure Signal E->F G 7. Plot Dose-Response Curve & Calculate EC50 F->G

Caption: Standard workflow for an in vitro mammalian cell-based estrogenicity assay.

References

evaluating the efficiency of different adsorbents for 4-Nonylphenol removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Adsorbent Performance in 4-Nonylphenol (B119669) Remediation

The widespread industrial use of this compound (4-NP), a persistent organic pollutant and endocrine-disrupting chemical, necessitates the development of effective remediation technologies. Adsorption has emerged as a promising method for the removal of 4-NP from aqueous solutions due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. This guide provides a comprehensive comparison of various adsorbents, summarizing their performance based on experimental data to aid researchers in selecting the most suitable material for their specific needs.

Performance Comparison of Adsorbents for this compound Removal

The efficiency of an adsorbent is determined by several key parameters, including its maximum adsorption capacity (qmax), removal efficiency, and the experimental conditions under which these are achieved. The following table summarizes the performance of different classes of adsorbents for the removal of 4-NP.

Adsorbent TypeSpecific AdsorbentSurface Area (m²/g)Pore Volume (cm³/g)Maximum Adsorption Capacity (mg/g)Removal Efficiency (%)Optimal Experimental ConditionsReference
Biochar Pumpkin Peel Biochar (PP750)689.90.0660.10-pH: 6.0, Temp: 25°C[1]
Activated Carbon Commercial Powdered Activated Carbon (PAC1000)1025.02-212.96 (for phenol)-pH: 5.0, Temp: 30°C[2]
Safou Seeds Activated Carbon (NSPT)--39.49-pH: 9.0, Time: 120 min, Adsorbent Dose: 100 mg-
Magnesium Silicate (B1173343) Magnesium Silicate (Mg/Si ratio 1:6)--30.84~100%pH: 7.0, Temp: 25°C, Adsorbent Dose: 1.6 g/L[3]
Graphene-Based Magnetic Reduced Graphene Oxide (MrGO)--989.7-pH: Neutral, Temp: 20°C[4]
Graphene Oxide-Chitosan Aerogel Beads--70.97100%pH: Neutral, Time: 10 min, Initial Conc.: 1.5 mg/L, Adsorbent Dose: 0.8 g/L[5][6]
Carbon Nanotubes Modified Multi-Walled Carbon Nanotubes (MWCNTs)1220.441040-pH: 4.0, Temp: 25°C, Initial Conc.: 2.5 mg/L[7]
Zeolites Surfactant-Modified Zeolite (HDTMA-Zeolite)-----[8]
Clays (B1170129) Organoclay (Thiamine-based)-----[9]

Note: Some data, particularly for zeolites and organoclays, were not fully available in the reviewed literature for direct comparison of 4-NP adsorption. Phenol adsorption data for activated carbon is included as a relevant reference for aromatic compound removal.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used in the cited studies for evaluating the adsorption of 4-NP.

Adsorbent Preparation and Characterization
  • Biochar: Produced via pyrolysis of biomass (e.g., pumpkin peels) at varying temperatures (e.g., 750°C). The resulting material is often activated, for example, with phosphoric acid, to enhance its surface area and porosity.[1]

  • Activated Carbon: Derived from various precursors like safou seeds or walnut shells through chemical activation using agents such as sulfuric acid, phosphoric acid, or zinc chloride, followed by carbonization at high temperatures.[10]

  • Magnesium Silicate: Synthesized via a sol-gel method using magnesium nitrate (B79036) and sodium silicate as precursors. The Mg/Si ratio is a critical parameter controlled during synthesis to optimize adsorption performance.[3]

  • Graphene Oxide-Based Adsorbents: Graphene oxide is typically synthesized using a modified Hummers' method. For composite materials like graphene oxide-chitosan aerogel beads, the graphene oxide is dispersed in a chitosan (B1678972) solution, followed by cross-linking and freeze-drying. Magnetic reduced graphene oxide is prepared by incorporating iron oxide nanoparticles during the reduction of graphene oxide.[4][5][6]

  • Multi-Walled Carbon Nanotubes (MWCNTs): Commercial MWCNTs are often pre-treated with an acid (e.g., nitric acid) to introduce functional groups and remove impurities, thereby enhancing their adsorptive properties.[7]

  • Zeolites: Natural zeolites like clinoptilolite can be modified with surfactants, such as hexadecyltrimethylammonium chloride (HDTMA), to create a hydrophobic surface that is more effective in adsorbing organic pollutants.[8]

  • Organoclays: Natural clays like montmorillonite (B579905) are modified with organic molecules (e.g., thiamine) to increase their affinity for organic contaminants. This is typically achieved through ion exchange reactions in an aqueous solution.[9]

Common Characterization Techniques: The prepared adsorbents are typically characterized using a suite of analytical techniques to determine their physical and chemical properties, which influence their adsorption performance. These include:

  • Brunauer-Emmett-Teller (BET) analysis: To determine the specific surface area and pore size distribution.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify surface functional groups.

  • X-ray Diffraction (XRD): To determine the crystalline structure.

Batch Adsorption Experiments

Batch adsorption studies are commonly performed to evaluate the adsorption capacity and kinetics of the adsorbents. A typical procedure involves the following steps:

  • Preparation of 4-NP solutions: A stock solution of 4-NP is prepared in a suitable solvent (e.g., methanol) and then diluted with deionized water to obtain the desired initial concentrations.

  • Adsorption test: A known amount of the adsorbent is added to a fixed volume of the 4-NP solution in a series of flasks.

  • Equilibration: The flasks are agitated in a shaker at a constant temperature for a predetermined period to reach equilibrium.

  • Separation: After equilibration, the adsorbent is separated from the solution by centrifugation or filtration.

  • Analysis: The concentration of 4-NP remaining in the supernatant/filtrate is determined using High-Performance Liquid Chromatography (HPLC) with a fluorescence or UV detector.

  • Calculation: The amount of 4-NP adsorbed per unit mass of the adsorbent (q_e, in mg/g) and the removal efficiency (%) are calculated using the following equations:

    • q_e = (C_0 - C_e) * V / m

    • Removal Efficiency (%) = ((C_0 - C_e) / C_0) * 100

    Where:

    • C_0 and C_e are the initial and equilibrium concentrations of 4-NP (mg/L), respectively.

    • V is the volume of the solution (L).

    • m is the mass of the adsorbent (g).

The influence of various parameters such as pH, adsorbent dose, initial 4-NP concentration, and contact time is typically investigated to determine the optimal conditions for removal.

Visualizing the Adsorbent Evaluation Workflow

The logical flow of evaluating the efficiency of different adsorbents for this compound removal can be visualized as a structured process, from adsorbent selection and preparation to the final comparative analysis.

Adsorbent_Evaluation_Workflow cluster_prep Adsorbent Preparation & Characterization cluster_exp Adsorption Experiments cluster_analysis Data Analysis & Comparison Adsorbent_Selection Select Adsorbent Classes (Biochar, AC, Zeolite, etc.) Synthesis_Modification Synthesize or Modify Adsorbents Adsorbent_Selection->Synthesis_Modification Characterization Characterize Physical-Chemical Properties (BET, SEM, FTIR, XRD) Synthesis_Modification->Characterization Batch_Studies Conduct Batch Adsorption Studies Characterization->Batch_Studies Input for Experiments Parameter_Optimization Optimize Parameters (pH, Dose, Time, Concentration) Batch_Studies->Parameter_Optimization Kinetic_Isotherm Analyze Adsorption Kinetics and Isotherms Parameter_Optimization->Kinetic_Isotherm Performance_Metrics Calculate Performance Metrics (q_max, Removal Efficiency) Kinetic_Isotherm->Performance_Metrics Data for Calculation Comparative_Analysis Comparative Analysis of Adsorbents Performance_Metrics->Comparative_Analysis Reporting Publish Comparison Guide Comparative_Analysis->Reporting

Caption: Workflow for evaluating the efficiency of different adsorbents for this compound removal.

References

A Comparative Analysis of 4-Nonylphenol Toxicity Across Various Fish Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of 4-Nonylphenol (4-NP) in different fish species, supported by experimental data. 4-NP is a widespread environmental contaminant known for its endocrine-disrupting properties, posing a significant threat to aquatic ecosystems. Understanding its species-specific toxicity is crucial for environmental risk assessment and the development of mitigation strategies.

Quantitative Toxicity Data

The following table summarizes the acute and chronic toxicity of this compound across a range of freshwater and saltwater fish species. The data is presented to facilitate a clear comparison of lethal concentrations (LC50) and no-observed-effect concentrations (NOEC).

Fish SpeciesCommon NameTest TypeDurationEndpointConcentration (µg/L)Reference
Pimephales promelasFathead MinnowAcute96 hoursLC50135[1]
Pimephales promelasFathead MinnowChronic33 daysNOEC (survival)7.4[1]
Pimephales promelasFathead MinnowChronic33 daysLOEC (survival)14[1]
Cyprinodon variegatusSheepshead MinnowAcute96 hoursLC50187[1]
Lepomis macrochirusBluegillChronic28 daysNOEC (mortality)59.5[1]
Lepomis macrochirusBluegillChronic28 daysLOEC (mortality)126[1]
Oryzias latipesJapanese Medaka (Killifish)Acute96 hoursLC50209[1]
Danio rerioZebrafishAcute48 hoursLC50131.4[2]
Danio rerioZebrafishAcute72 hoursLC5047.2[2]
Danio rerioZebrafishAcute96 hoursLC5026.8[2]
Oreochromis niloticusNile TilapiaAcute96 hoursLC5032[3]
Oreochromis mossambicusMozambique TilapiaAcute96 hoursLC501500[3]
Channa punctatusSpotted Snakehead----[3]
Clarias gariepinusAfrican Catfish----[3][4]
Cyprinus carpioCommon Carp (B13450389)Chronic70 daysNOEC (haematological)1 - 5[5]
Oncorhynchus mykissRainbow TroutChronic4 months-1 and 10[6]

LC50 (Lethal Concentration 50): The concentration of a chemical that is lethal to 50% of the test organisms within a specified time. NOEC (No-Observed-Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed in the exposed population compared to a control group. LOEC (Lowest-Observed-Effect Concentration): The lowest tested concentration of a substance at which a statistically significant adverse effect is observed in the exposed population compared to a control group.

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized testing protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA).

Acute Toxicity Testing (based on OECD Guideline 203)

The acute toxicity of this compound in fish is typically determined using the OECD 203 guideline, "Fish, Acute Toxicity Test".[7][8][9][10][11]

  • Test Organisms: A variety of fish species can be used, with common examples including Zebrafish (Danio rerio) and Rainbow Trout (Oncorhynchus mykiss).[9]

  • Test Duration: The standard exposure period is 96 hours.[7][8][9]

  • Test Conditions: Fish are exposed to a range of at least five concentrations of 4-NP in a geometric series.[7][11] The tests can be conducted under static, semi-static, or flow-through conditions.[10]

  • Observations: Mortalities and any sublethal effects (e.g., changes in behavior, appearance) are recorded at 24, 48, 72, and 96 hours.[7][8]

  • Endpoint: The primary endpoint is the determination of the LC50 value at each observation time.[7][8][11]

Experimental Workflow for Acute Toxicity Testing

acclimation Acclimation of Test Fish prep Preparation of Test Concentrations (Geometric Series of 4-NP) acclimation->prep exposure Exposure of Fish (96 hours) (Static, Semi-static, or Flow-through) prep->exposure obs24 Observations at 24h (Mortality, Sublethal Effects) exposure->obs24 obs48 Observations at 48h (Mortality, Sublethal Effects) obs24->obs48 obs72 Observations at 72h (Mortality, Sublethal Effects) obs48->obs72 obs96 Observations at 96h (Mortality, Sublethal Effects) obs72->obs96 data_analysis Data Analysis (LC50 Calculation) obs96->data_analysis cluster_endocrine Endocrine Disruption cluster_steroid Steroidogenesis Disruption 4-NP 4-NP ER Estrogen Receptor (ERα, ERβ) 4-NP->ER Binds to AR Androgen Receptor 4-NP->AR Downregulates (mRNA) GnRH Gonadotropin-Releasing Hormone (GnRH) 4-NP->GnRH Downregulates (Gene Expression) 3B-HSD 3β-HSD Gene Expression 4-NP->3B-HSD Downregulates CYP19a1a Gonadal Aromatase (CYP19a1a) Gene Expression 4-NP->CYP19a1a Upregulates VTG Vitellogenin Gene Expression ER->VTG Upregulates Reproductive & Developmental Effects Reproductive & Developmental Effects AR->Reproductive & Developmental Effects VTG->Reproductive & Developmental Effects GnRH->Reproductive & Developmental Effects 3B-HSD->Reproductive & Developmental Effects CYP19a1a->Reproductive & Developmental Effects

References

A New Frontier in Environmental Monitoring: A High-Sensitivity Biosensor for Rapid 4-Nonylphenol Detection

Author: BenchChem Technical Support Team. Date: December 2025

A novel molecularly imprinted polymer (MIP)-based electrochemical biosensor is setting a new standard for the rapid and highly sensitive detection of 4-Nonylphenol (B119669) (4-NP), a widespread environmental contaminant with known endocrine-disrupting properties. This advanced biosensor offers significant advantages in terms of speed, selectivity, and on-site applicability compared to traditional analytical methods.

This guide provides a comprehensive comparison of this innovative biosensor with established techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Enzyme-Linked Immunosorbent Assay (ELISA). Detailed experimental protocols, performance data, and visual representations of the underlying mechanisms are presented to assist researchers, scientists, and drug development professionals in evaluating and adopting this cutting-edge technology.

Performance Comparison of this compound Detection Methods

The following table summarizes the key performance metrics of the new MIP-based electrochemical biosensor against conventional methods for the detection of this compound.

FeatureMIP-Based Electrochemical BiosensorGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-FLD)Enzyme-Linked Immunosorbent Assay (ELISA)
Limit of Detection (LOD) 0.01 ng/mL[1]20 ng/g[2]15.7 µg/L[3]Low µg/L range[4]
Linear Range 50-500 ng/mL[1]Not explicitly stated55.6 µg/L - 3250.0 µg/L[3]Not explicitly stated
Detection Time < 5 minutes (excluding fabrication)[5]Hours (including sample preparation and run time)~8-14 minutes per sample (run time)[6]~2 hours[7]
Selectivity High (due to specific imprinted cavities)[1][5]High (based on mass-to-charge ratio)[8]Moderate to High (dependent on chromatographic separation)[9]High (antibody-antigen specific)[10]
Portability High (suitable for on-site analysis)Low (requires laboratory instrumentation)Low (requires laboratory instrumentation)Moderate (can be adapted for field use)
Cost Low (instrumentation and consumables)High (instrumentation and maintenance)High (instrumentation and solvents)Moderate (reagent kits)

Signaling Pathway and Experimental Workflow

To visually represent the principles behind the new biosensor technology, the following diagrams have been generated using the DOT language.

MIP_Signaling_Pathway cluster_fabrication Sensor Fabrication cluster_detection Detection Mechanism Electrode Bare Electrode Graphene_Au Graphene-Au Nanoparticle Composite Electrode->Graphene_Au Modification Monomer_Template Functional Monomer + 4-NP Template Electropolymerization Electropolymerization Monomer_Template->Electropolymerization Polymerization on Electrode MIP_Electrode MIP-Modified Electrode Electropolymerization->MIP_Electrode Template_Removal Template Removal MIP_Electrode->Template_Removal Washing Final_Sensor Sensor with Specific Cavities Template_Removal->Final_Sensor Sample Sample containing 4-NP Binding 4-NP binds to specific cavities Sample->Binding Incubation Redox_Probe Redox Probe ([Fe(CN)6]3-/4-) Binding->Redox_Probe Blocks probe access Signal_Change Change in Electrochemical Signal (DPV) Redox_Probe->Signal_Change Measurement

MIP-Based Biosensor Detection Mechanism

Experimental_Workflow cluster_preparation 1. Sensor Preparation cluster_analysis 2. Sample Analysis cluster_validation 3. Validation A1 Modify Electrode with Graphene-Au Nanoparticles A2 Electropolymerize MIP film with 4-NP template A1->A2 A3 Remove 4-NP template to create binding sites A2->A3 B1 Incubate sensor with water sample A3->B1 Ready for use B2 Perform Differential Pulse Voltammetry (DPV) B1->B2 C3 Assess selectivity against interfering compounds B1->C3 Test with B3 Measure peak current response B2->B3 C1 Generate calibration curve with known 4-NP concentrations B3->C1 Data for C4 Compare results with standard methods (GC-MS/HPLC) B3->C4 Compare data with C2 Determine Limit of Detection (LOD) C1->C2

Experimental Workflow for Biosensor Validation

Detailed Experimental Protocols

MIP-Based Electrochemical Biosensor for this compound

This protocol describes the fabrication and application of a molecularly imprinted polymer-based electrochemical sensor for the detection of this compound.[1][5]

Materials:

  • Glassy carbon electrode (GCE)

  • Graphene oxide, HAuCl₄

  • p-aminothiophenol (functional monomer)

  • This compound (template)

  • Phosphate buffered saline (PBS)

  • Potassium ferricyanide/ferrocyanide solution

Instrumentation:

  • Potentiostat/Galvanostat

Procedure:

I. Electrode Modification and MIP Film Fabrication:

  • Polish the GCE with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water.

  • Prepare a graphene-gold nanoparticle (AuNP) composite and modify the GCE surface.

  • Prepare a solution containing the functional monomer (p-aminothiophenol) and the template molecule (this compound) in an appropriate solvent.

  • Immerse the modified GCE into the solution and perform electropolymerization by cycling the potential within a defined range (e.g., -1.0 to +1.0 V).

  • After polymerization, remove the template molecule by washing the electrode extensively with a suitable solvent (e.g., methanol (B129727)/acetic acid mixture) to create specific binding cavities.

II. Electrochemical Detection of this compound:

  • Incubate the MIP-modified electrode in the sample solution containing this compound for a predetermined time.

  • After incubation, rinse the electrode with PBS to remove non-specifically bound molecules.

  • Perform electrochemical measurements, such as differential pulse voltammetry (DPV), in a solution containing a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻).

  • The binding of this compound to the imprinted cavities hinders the diffusion of the redox probe to the electrode surface, resulting in a decrease in the peak current. The change in current is proportional to the concentration of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the determination of this compound in water samples using GC-MS.[2][8][11]

Materials:

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPE manifold

Procedure:

I. Sample Preparation (Solid-Phase Extraction):

  • Acidify the water sample to a pH of approximately 3.

  • Condition the SPE cartridge with methanol followed by deionized water.

  • Pass the water sample through the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the retained this compound with an organic solvent (e.g., dichloromethane).

  • Dry the eluate with anhydrous sodium sulfate and concentrate it to a small volume.

II. GC-MS Analysis:

  • Inject an aliquot of the concentrated extract into the GC-MS system.

  • Separate the components on a suitable capillary column (e.g., Rxi-5ms).

  • The oven temperature is programmed to increase gradually (e.g., from 50°C to 300°C).

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification of characteristic this compound fragment ions.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This protocol describes a common HPLC-FLD method for this compound analysis in water samples.[3][6][9][12]

Materials:

  • Dichloromethane

  • Acetonitrile, Water (HPLC grade)

  • This compound standard solutions

Instrumentation:

  • High-Performance Liquid Chromatograph with a Fluorescence Detector (HPLC-FLD)

Procedure:

I. Sample Preparation (Liquid-Liquid Extraction):

  • Adjust the pH of the water sample to 3.0-3.5.

  • Extract the this compound from the water sample by shaking with dichloromethane.

  • Separate the organic layer and evaporate it to dryness.

  • Reconstitute the residue in the mobile phase.

II. HPLC-FLD Analysis:

  • Inject the prepared sample into the HPLC system.

  • Perform chromatographic separation on a C8 or C18 column using an isocratic mobile phase of acetonitrile and water (e.g., 65:35 v/v).

  • Set the fluorescence detector to an excitation wavelength of 225 nm and an emission wavelength of 305 nm.

  • Quantify the this compound concentration based on the peak area compared to a standard calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general procedure for a competitive ELISA for this compound detection.[4][7][10][13]

Materials:

  • ELISA plate pre-coated with a this compound conjugate

  • This compound standard solutions and samples

  • Anti-4-Nonylphenol antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Wash buffer

Instrumentation:

  • Microplate reader

Procedure:

  • Add standard solutions and samples to the wells of the pre-coated microplate.

  • Add the anti-4-Nonylphenol antibody to each well and incubate. During this step, free this compound in the sample competes with the coated this compound conjugate for antibody binding.

  • Wash the plate to remove unbound antibodies and sample components.

  • Add the enzyme-conjugated secondary antibody, which binds to the primary antibody, and incubate.

  • Wash the plate again to remove the unbound secondary antibody.

  • Add the substrate solution, which is converted by the enzyme to produce a colored product.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

References

comparative analysis of 4-Nonylphenol degradation by different microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the diverse microbial strategies for neutralizing the environmental contaminant 4-Nonylphenol, this guide offers a comparative look at the efficacy of various bacteria and fungi. We present key performance data, detailed experimental protocols for analysis, and visualizations of the distinct metabolic pathways employed by these microorganisms.

The persistent and endocrine-disrupting nature of this compound (4-NP), a common breakdown product of industrial surfactants, poses a significant environmental challenge.[1][2] Microbial degradation stands out as a promising and eco-friendly strategy for the remediation of 4-NP-contaminated sites. This guide provides a comparative analysis of the capabilities of different microorganisms in degrading this pollutant, focusing on their degradation efficiency, metabolic pathways, and the experimental methods used to evaluate their performance.

Quantitative Comparison of this compound Degradation by Selected Microorganisms

The efficiency of 4-NP degradation varies significantly across different microbial species and even between strains of the same species. Factors such as the chemical structure of the 4-NP isomer (linear vs. branched), the specific metabolic capabilities of the microorganism, and environmental conditions all play a crucial role. The following table summarizes the degradation performance of several well-studied bacteria and fungi.

MicroorganismTypeInitial 4-NP ConcentrationDegradation PerformanceTimeReference
Aspergillus sp. NPF3FungusNot specified98.76% removal3 days[3]
Aspergillus sp. NPF2FungusNot specified86.03% removal3 days[3]
Bacillus safensis CN12Bacterium10 mg/L100% removal (DT50: 0.90 days)Not specified for 100%[4]
Shewanella putrefaciens CN17Bacterium10 mg/L75% removal (DT50: 8.9 days)Not specified for 75%[4]
Alcaligenes faecalis CN8Bacterium10 mg/L74% removal (DT50: 10.4 days)Not specified for 74%[4]
Fusarium solani 8FFungus300 mg/LSignificant degradation (t1/2: 3.5h - 9h)Not specified[4][5]
Mixed microbial culture from river sedimentBacteria~3.3 nmol/mL95% removal (t1/2: 1.5 ± 0.4 days)8 days[6]
Anaerobic microbial communityBacteria5 mg/Lt1/2: 23.9 - 36.5 daysNot specified[7]

Microbial Degradation Pathways: A Tale of Two Strategies

Microorganisms have evolved distinct and fascinating strategies to break down the complex structure of 4-NP. These can be broadly categorized into attacks on the alkyl side chain and cleavage of the aromatic ring.

The Bacterial Approach: ipso-Hydroxylation in Sphingomonas

Certain bacteria, most notably Sphingomonas species, employ a unique pathway for the degradation of branched 4-NP isomers, which are particularly resistant to degradation. This pathway is initiated by an ipso-hydroxylation, where a hydroxyl group is added to the carbon atom of the phenol (B47542) ring that is attached to the nonyl chain. This is followed by a rearrangement and subsequent cleavage of the alkyl chain.

G NP This compound Intermediate1 ipso-Hydroxylated Intermediate NP->Intermediate1 ipso-Hydroxylation Intermediate2 Rearranged Intermediate Intermediate1->Intermediate2 Rearrangement Products Degradation Products Intermediate2->Products Cleavage

ipso-Hydroxylation pathway in Sphingomonas.
The Fungal Strategy: Divergent Pathways in Aspergillus

Fungi, such as those from the Aspergillus genus, exhibit remarkable versatility in their degradation of 4-NP. Studies on different strains have revealed at least two distinct pathways:

  • Alkyl Chain Oxidation: Aspergillus sp. NPF2 initiates the degradation process by targeting the long alkyl chain of 4-n-NP. This involves a series of hydroxylation and oxidation reactions that shorten the chain, eventually leading to the breakdown of the molecule.[3]

  • Aromatic Ring Cleavage: In contrast, Aspergillus sp. NPF3 directly attacks the benzene (B151609) ring of 4-n-NP. This pathway converts the aromatic structure into fatty acids, representing a different and effective strategy for detoxification.[3]

G cluster_0 Aspergillus sp. NPF2 cluster_1 Aspergillus sp. NPF3 NPF2_NP 4-n-Nonylphenol NPF2_Intermediate Alkyl Chain Oxidation Intermediates NPF2_NP->NPF2_Intermediate Hydroxylation & Oxidation NPF2_Products Degradation Products NPF2_Intermediate->NPF2_Products Chain Shortening NPF3_NP 4-n-Nonylphenol NPF3_Intermediate Aromatic Ring Cleavage Intermediates NPF3_NP->NPF3_Intermediate Ring Cleavage NPF3_Products Fatty Acids NPF3_Intermediate->NPF3_Products

Contrasting degradation pathways in two Aspergillus strains.

Experimental Protocols

The study of 4-NP biodegradation relies on a combination of microbiological and analytical chemistry techniques. Below is a generalized workflow and detailed methodologies for key experiments.

General Experimental Workflow for Biodegradation Assay

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Media Prepare sterile liquid culture medium Incubate Incubate cultures with 4-NP (and controls) under controlled conditions Media->Incubate Inoculum Prepare microbial inoculum Inoculum->Incubate NP_stock Prepare 4-NP stock solution NP_stock->Incubate Sampling Collect samples at time intervals Incubate->Sampling Extraction Extract 4-NP and metabolites from samples Sampling->Extraction Analysis Analyze extracts using HPLC-FLD or GC-MS Extraction->Analysis Data Quantify 4-NP and identify metabolites Analysis->Data

Workflow for a typical this compound biodegradation experiment.
Detailed Methodologies

1. Biodegradation Assay in Liquid Culture

  • Culture Medium: A minimal salts medium is often used to ensure that 4-NP is the primary source of carbon and energy. The specific composition can vary but typically includes sources of nitrogen, phosphorus, and essential trace elements.

  • Inoculum Preparation: A pure culture of the test microorganism is grown in a suitable rich medium and then harvested, washed, and resuspended in the minimal salts medium to a specific optical density.

  • Experimental Setup: The biodegradation assay is performed in sterile flasks containing the minimal salts medium and a known concentration of 4-NP. The flasks are inoculated with the prepared microbial suspension. Control flasks, including a sterile control (no inoculum) and a biotic control (no 4-NP), are also prepared.

  • Incubation: The flasks are incubated under controlled conditions of temperature and agitation. Samples are withdrawn aseptically at regular time intervals for analysis.

2. Quantification of this compound using HPLC-FLD

  • Sample Preparation: Liquid culture samples are typically subjected to liquid-liquid extraction with a solvent like dichloromethane (B109758) or solid-phase extraction (SPE) to isolate 4-NP and its metabolites.[8][9] The extract is then evaporated and reconstituted in a suitable solvent for HPLC analysis.

  • Chromatographic Conditions:

    • Column: A C8 or C18 reverse-phase column is commonly used.[8][10]

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is often employed.[8][10]

    • Flow Rate: A typical flow rate is around 0.8 to 1.0 mL/min.[8][10]

    • Temperature: The column temperature is usually maintained around 40°C.[8][10]

  • Fluorescence Detection (FLD):

    • Excitation Wavelength (λex): Approximately 225 nm.[10]

    • Emission Wavelength (λem): Approximately 305 nm.[10]

  • Quantification: The concentration of 4-NP is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from standards of known concentrations.

3. Identification of Metabolites using GC-MS

  • Sample Preparation and Derivatization: For GC-MS analysis, the extracted residues of 4-NP and its metabolites are often derivatized to increase their volatility. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Gas Chromatography (GC) Conditions:

    • Column: A capillary column such as an Rxi-5ms is suitable for separating the various isomers and metabolites.[11]

    • Carrier Gas: Helium is typically used as the carrier gas.[12]

    • Temperature Program: A programmed temperature gradient is used to achieve optimal separation of the compounds.[12]

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electron ionization (EI) is commonly used.

    • Analysis Mode: The mass spectrometer can be operated in full scan mode to obtain mass spectra for metabolite identification or in selected ion monitoring (SIM) mode for targeted quantification.[13]

  • Metabolite Identification: The mass spectra of the separated compounds are compared with spectral libraries or with the spectra of known standards to identify the degradation products.

Conclusion

The microbial world offers a diverse and powerful toolkit for the remediation of this compound. While bacteria like Sphingomonas have evolved sophisticated mechanisms to tackle recalcitrant branched isomers, fungi such as Aspergillus demonstrate remarkable adaptability with multiple degradation strategies. The choice of microorganism for bioremediation applications will depend on various factors, including the specific isomeric composition of the 4-NP contamination and the prevailing environmental conditions. Further research into the genetic and enzymatic basis of these degradation pathways will undoubtedly pave the way for more effective and targeted bioremediation strategies.

References

Performance Showdown: A Comparative Analysis of SPE Cartridges for 4-Nonylphenol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the analysis of endocrine-disrupting compounds, the efficient extraction and quantification of 4-Nonylphenol (4-NP) from various environmental and biological matrices is of paramount importance. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, with the choice of SPE cartridge significantly influencing the accuracy and reproducibility of results. This guide provides an objective comparison of the performance of different SPE cartridges for 4-NP analysis, supported by experimental data from various studies.

Data Summary: A Side-by-Side Comparison

The selection of an appropriate SPE cartridge is contingent on the sample matrix, the desired analytical sensitivity, and the specific isomers of this compound being targeted. The following table summarizes the performance of different SPE sorbents based on recovery rates, relative standard deviation (RSD), and limits of detection (LOD) and quantification (LOQ) as reported in various studies.

SPE SorbentMatrixRecovery (%)RSD (%)LODLOQAnalytical MethodReference
C18 River Water41.0 - 114< 20.0001 mg/L0.0005 mg/LHPLC-PDA[1][2]
C18 Sediment96.24 - 104.782.26 - 2.340.05 µg/mL0.2 µg/mLGC-FID[3]
C18 Water76.65 (±1.49)-0.06 ng/µL0.18 ng/µLHPLC-DAD[4]
Oasis HLB Water81.0 - 116.10.6 - 13.6-0.07–1.29 ng/LLC-MS/MS[5]
Bamboo Charcoal River Water & Seawater79.5 - 104.33.0 - 5.6--HPLC[6]
Hybrid SPE-PPT Serum--1.4 ng/mL4.7 ng/mLLC-MS/MS[7]

Note: The performance of SPE cartridges can be influenced by experimental conditions such as sample volume, pH, flow rate, and the composition of the elution solvent. The data presented here is a compilation from different studies and should serve as a general guideline.

Experimental Protocols: A Closer Look at the Methodology

Reproducibility and comparison of results hinge on detailed experimental methodologies. Below is a generalized protocol for the extraction of this compound using SPE, based on common practices cited in the literature.

A. General SPE Protocol for this compound Analysis in Water Samples

  • Cartridge Conditioning: The SPE cartridge (e.g., C18 or Oasis HLB) is typically activated and conditioned sequentially with a water-miscible organic solvent (e.g., 6 mL of methanol) followed by purified water (e.g., 6 mL of a water:methanol (B129727) mixture).[3] This step ensures the proper solvation of the sorbent and removes potential contaminants.

  • Sample Loading: The water sample, which may be acidified, is passed through the conditioned cartridge at a controlled flow rate (e.g., 1-5 mL/min).[2][8] The this compound present in the sample adsorbs onto the SPE sorbent.

  • Washing: To remove co-adsorbed interfering compounds without eluting the target analyte, the cartridge is washed with a weak solvent or a mixture of an organic solvent and water (e.g., 10 mL of Milli-Q water).[2]

  • Drying: The cartridge is often dried under vacuum for a period (e.g., 15-30 minutes) to remove excess water before elution.[8]

  • Elution: The retained this compound is eluted from the cartridge using a small volume of a strong organic solvent or a solvent mixture (e.g., methanol and acetone (B3395972) (1:1, v/v) or methanol and dichloromethane).[1][2][8]

  • Post-Elution Processing: The eluate is frequently concentrated, for instance, by using a rotary evaporator or a gentle stream of nitrogen, and then reconstituted in a suitable solvent for subsequent chromatographic analysis (e.g., HPLC or GC-MS).[2]

B. Specific Protocol Example: this compound Extraction from River Water using C18 Cartridge

A study on river water analysis optimized the SPE procedure as follows:

  • Conditioning: The C18 cartridge was conditioned with 15 mL of a methanol, acetone, and Milli-Q water mixture (1:1:1, v/v).[2]

  • Sample Loading: 200 mL of the filtered water sample was loaded onto the cartridge at a flow rate of 1 mL/min.[2]

  • Washing: The cartridge was washed with 10 mL of Milli-Q water.[2]

  • Elution: The analytes were eluted with 10 mL of a methanol and acetone mixture (1:1, v/v).[2]

  • Analysis: The final extract was analyzed by HPLC with a photodiode array (PDA) detector.[2]

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the general experimental workflow for assessing SPE cartridge performance for this compound analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Aqueous Sample (e.g., River Water) Acidification Acidification (Optional) Sample->Acidification Conditioning 1. Cartridge Conditioning (e.g., Methanol, Water) Acidification->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Cartridge Washing (e.g., Purified Water) Loading->Washing Drying 4. Cartridge Drying (e.g., Vacuum) Washing->Drying Elution 5. Elution (e.g., Methanol/Acetone) Drying->Elution Concentration Eluate Concentration Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution Analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) Reconstitution->Analysis

Caption: General workflow for this compound analysis using SPE.

References

Safety Operating Guide

Proper Disposal of 4-Nonylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists, the proper management and disposal of chemical reagents like 4-Nonylphenol are fundamental to ensuring a safe and compliant laboratory environment.[1] this compound is classified as a hazardous substance due to its potential to cause severe skin burns, and eye damage, and its suspected impact on fertility and unborn children.[2][3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects, making its proper disposal crucial for environmental protection.[1][2][3][4]

This guide provides a procedural, step-by-step framework for the safe disposal of this compound in a laboratory setting, adhering to general safety protocols and environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical safety goggles, protective gloves, and a lab coat.[1] All handling should occur in a well-ventilated area or under a chemical fume hood.[1][3][5]

Key Hazards:

  • Harmful if swallowed.[1][2][3][4]

  • Causes severe skin burns and eye damage.[1][2][3][4]

  • Suspected of damaging fertility or the unborn child.[1][3][4]

  • Very toxic to aquatic life with long-lasting effects.[1][2][3][4]

  • Classified as a potent endocrine disruptor.[6]

Quantitative Data for this compound

The following table summarizes key quantitative and classification data for this compound for quick reference.

PropertyValue
Chemical Classification Acute toxicity, Oral (Category 4)[2][3]
Skin corrosion (Category 1B)[2][3]
Serious eye damage (Category 1)[2]
Reproductive toxicity (Category 2)[3]
Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1[2]
Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1[2]
REACH Regulation Annex XVII: Restricted due to endocrine-disrupting properties[7][8]
Flash Point 113 °C (235 °F) - closed cup[9]
Density 0.950 g/cm³ at 20 °C[9]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound is governed by local, regional, and national regulations. This protocol provides a general framework for its safe management as hazardous waste.[1]

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound, including unused product, reaction mixtures, and contaminated labware (e.g., pipettes, vials, gloves).[1]

  • Segregate this compound waste from other waste streams to prevent accidental mixing with incompatible chemicals.[1]

Step 2: Waste Collection

  • Collect this compound waste in a designated, compatible, and clearly labeled hazardous waste container.[1]

  • Never pour this compound down the drain or dispose of it in the regular trash.[1] Discharge into the environment must be avoided.[3][9]

Step 3: Labeling

  • Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents, including any other chemicals present in the mixture and their approximate concentrations.[1]

  • Include the date when the waste was first added to the container.[1]

Step 4: Storage

  • Store the hazardous waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from sources of ignition or incompatible materials.[1]

Step 5: Professional Disposal

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[1][9]

  • Methods for ultimate disposal may include offering surplus and non-recyclable solutions to a licensed disposal company or dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[9]

Step 6: Handling Spills

  • In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.[3][9]

  • Prevent the spill from spreading and entering drains.[1][9]

  • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1][10]

  • Collect the absorbent material and the spilled substance into a suitable, labeled container for disposal as hazardous waste.[1][9]

Step 7: Container Decontamination and Disposal

  • Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.[1]

  • To decontaminate, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]

  • After proper decontamination, the container can be disposed of according to institutional guidelines, which may include puncturing to prevent re-use and disposal in an authorized landfill.[1][10]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe identify Identify & Segregate Waste ppe->identify collect Collect in Labeled Container identify->collect spill Spill Occurs identify->spill storage Store in Designated Satellite Area collect->storage contact_ehs Contact EHS / Licensed Contractor storage->contact_ehs transport Professional Waste Pickup contact_ehs->transport end End: Proper Disposal (e.g., Incineration) transport->end contain Contain & Absorb Spill spill->contain collect_spill Collect Spill Waste contain->collect_spill collect_spill->collect

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.